molecular formula C14H12BrNO3 B12376952 Immunosuppressant-1

Immunosuppressant-1

Cat. No.: B12376952
M. Wt: 322.15 g/mol
InChI Key: QMXNEVOYCHZVSJ-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Immunosuppressant-1 is a useful research compound. Its molecular formula is C14H12BrNO3 and its molecular weight is 322.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H12BrNO3

Molecular Weight

322.15 g/mol

IUPAC Name

4-[(E)-C-[(4-bromophenyl)methyl]-N-hydroxycarbonimidoyl]benzene-1,2-diol

InChI

InChI=1S/C14H12BrNO3/c15-11-4-1-9(2-5-11)7-12(16-19)10-3-6-13(17)14(18)8-10/h1-6,8,17-19H,7H2/b16-12+

InChI Key

QMXNEVOYCHZVSJ-FOWTUZBSSA-N

Isomeric SMILES

C1=CC(=CC=C1C/C(=N\O)/C2=CC(=C(C=C2)O)O)Br

Canonical SMILES

C1=CC(=CC=C1CC(=NO)C2=CC(=C(C=C2)O)O)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tacrolimus (as "Immunosuppressant-1")

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tacrolimus, a potent macrolide lactone, is a cornerstone of immunosuppressive therapy, primarily utilized in the prophylaxis of allogeneic organ transplant rejection.[1][2] Discovered in a soil sample containing the bacterium Streptomyces tsukubaensis, its mechanism of action is centered on the inhibition of T-lymphocyte activation, a critical step in the adaptive immune response that mediates graft rejection.[3] This technical guide provides a detailed overview of the molecular mechanism of action of tacrolimus, supported by quantitative data, experimental protocols, and visual diagrams of the key signaling pathways and workflows.

Core Mechanism of Action: Calcineurin Inhibition

The primary immunosuppressive effect of tacrolimus is achieved through the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[3][4] In the initial stages of T-cell activation, the engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC) triggers a cascade of intracellular signaling events, leading to an increase in intracellular calcium levels. This rise in calcium activates calcineurin.

Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. Dephosphorylated NFAT translocates from the cytoplasm to the nucleus, where it binds to the promoter regions of genes encoding various pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). IL-2 is a potent T-cell growth factor, crucial for the proliferation and differentiation of T-cells, thereby amplifying the immune response.

Tacrolimus disrupts this signaling cascade by first binding to an intracellular protein called FKBP-12 (FK506-binding protein). The resulting tacrolimus-FKBP-12 complex then binds to and inhibits the phosphatase activity of calcineurin. This inhibition prevents the dephosphorylation of NFAT, consequently blocking its nuclear translocation and the subsequent transcription of IL-2 and other cytokine genes, including IL-3, IL-4, IL-5, GM-CSF, and TNF-α. The net effect is a profound suppression of T-cell-mediated immunity.

Beyond its primary effect on the calcineurin-NFAT pathway, tacrolimus has also been shown to inhibit the JNK and p38 mitogen-activated protein kinase (MAPK) pathways in T-lymphocytes.

Signaling Pathway of Tacrolimus

Tacrolimus_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen TCR T-Cell Receptor (TCR) Antigen->TCR Antigen Presentation Ca_ion Ca²⁺ TCR->Ca_ion Signal Transduction APC Antigen Presenting Cell (APC) Calmodulin Calmodulin Ca_ion->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activation NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation FKBP12 FKBP-12 Tacrolimus_FKBP12 Tacrolimus-FKBP-12 Complex FKBP12->Tacrolimus_FKBP12 Tacrolimus Tacrolimus Tacrolimus->FKBP12 Tacrolimus_FKBP12->Calcineurin_active Inhibition IL2_Gene IL-2 Gene NFAT_n->IL2_Gene Gene Transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL2_Protein IL-2 Protein IL2_mRNA->IL2_Protein Translation T_Cell_Proliferation T-Cell Proliferation IL2_Protein->T_Cell_Proliferation Autocrine/Paracrine Signaling

Caption: Mechanism of action of Tacrolimus in T-cell activation.

Quantitative Data

The clinical efficacy of tacrolimus is closely linked to maintaining drug concentrations within a narrow therapeutic window. Therapeutic drug monitoring (TDM) of whole blood trough concentrations is standard practice to ensure optimal immunosuppression while minimizing toxicity.

Table 1: Therapeutic Trough Concentrations of Tacrolimus in Whole Blood
Transplant TypeTime Post-TransplantTarget Trough Level (ng/mL)
Kidney< 1 month8 - 12
1 - 3 months6 - 9
> 3 months4 - 8
Liver< 1 month6 - 9
1 - 3 months4 - 8
> 3 months4 - 6
> 12 months3 - 5
Heart< 3 months9 - 12
3 - 6 months8 - 9
6 - 12 months6 - 8
> 12 months4 - 8

Data compiled from various sources, including British Columbia Transplant Guidelines. Target levels may vary by institution and patient-specific factors.

Table 2: Comparative Clinical Trial Data (Tacrolimus vs. Cyclosporin)
OutcomeTacrolimusCyclosporinStudy Type
Incidence of Acute RejectionLowerHigherProspective and historically controlled studies in renal and hepatic transplantation
Chronic Rejection RatesLowerHigherLarge randomized liver transplantation trial
Patient and Graft SurvivalSimilarSimilarRenal and hepatic transplantation studies
Incidence of Diabetes MellitusMore commonLess commonLarge multicenter clinical trials
Incidence of NeurotoxicityMore commonLess commonLarge multicenter clinical trials
Incidence of NephrotoxicityMore commonLess commonLarge multicenter clinical trials
Incidence of HyperlipidemiaLess commonMore commonComparative studies
Incidence of HypertensionLess commonMore commonComparative studies
Incidence of HirsutismLess commonMore commonComparative studies
Incidence of Gingival HyperplasiaLess commonMore commonComparative studies

Experimental Protocols

The quantification of tacrolimus in whole blood is critical for therapeutic drug monitoring. The two primary methodologies employed are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Quantification of Tacrolimus in Whole Blood using Homogeneous Enzyme Immunoassay

Principle: This assay is based on the competition between tacrolimus in the patient sample and tacrolimus labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH) for binding to a specific anti-tacrolimus antibody. The enzyme activity is directly proportional to the concentration of tacrolimus in the sample.

Materials:

  • Whole blood sample collected in an EDTA tube

  • Immunoassay reagents (containing anti-tacrolimus antibody, G6PDH-labeled tacrolimus, and substrate)

  • Calibrators and controls

  • Automated clinical chemistry analyzer

Procedure:

  • Sample Preparation: Allow all reagents, calibrators, controls, and patient samples to equilibrate to room temperature.

  • Assay Performance: The assay is performed on an automated clinical chemistry analyzer according to the manufacturer's instructions. The analyzer automates the mixing of the sample with the assay reagents and measures the rate of absorbance change photometrically.

  • Calibration: A calibration curve is generated using a set of calibrators with known tacrolimus concentrations.

  • Quality Control: Run control samples at different concentrations to ensure the accuracy and precision of the assay.

  • Data Analysis: The analyzer's software automatically calculates the tacrolimus concentration in the patient sample by interpolating the result from the calibration curve.

Protocol 2: Quantification of Tacrolimus in Whole Blood using LC-MS/MS

Principle: LC-MS/MS is a highly specific and sensitive method for the quantification of tacrolimus. The method involves chromatographic separation of tacrolimus from other blood components, followed by ionization and mass spectrometric detection.

Materials:

  • Whole blood sample collected in an EDTA tube

  • Internal standard (e.g., ascomycin or a stable isotope-labeled tacrolimus)

  • Protein precipitation reagent (e.g., zinc sulfate, methanol, or acetonitrile)

  • LC-MS/MS system (including a high-performance liquid chromatograph and a tandem mass spectrometer)

Procedure:

  • Sample Preparation (Protein Precipitation): a. To a known volume of whole blood, add a known amount of internal standard. b. Add the protein precipitation reagent and vortex vigorously to precipitate proteins. c. Centrifuge the sample to pellet the precipitated proteins. d. Transfer the supernatant containing tacrolimus and the internal standard to a clean tube for analysis.

  • LC Separation: a. Inject a specific volume of the supernatant onto the LC column. b. Elute the analytes using a mobile phase gradient to separate tacrolimus from other components.

  • MS/MS Detection: a. The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI). b. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both tacrolimus and the internal standard.

  • Data Analysis: a. A calibration curve is constructed by analyzing calibrators with known tacrolimus concentrations. b. The concentration of tacrolimus in the patient sample is determined by calculating the peak area ratio of tacrolimus to the internal standard and comparing it to the calibration curve.

Experimental Workflow for Tacrolimus Quantification

Tacrolimus_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis Blood_Sample Whole Blood Sample (EDTA) Add_IS Add Internal Standard Blood_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Injection LC Injection Supernatant_Transfer->LC_Injection Chromatographic_Separation Chromatographic Separation LC_Injection->Chromatographic_Separation MS_Ionization Mass Spectrometry (Ionization) Chromatographic_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Concentration_Calculation Calculate Tacrolimus Concentration Peak_Integration->Concentration_Calculation Calibration_Curve Generate Calibration Curve Calibration_Curve->Concentration_Calculation

Caption: Experimental workflow for LC-MS/MS quantification of Tacrolimus.

Conclusion

Tacrolimus is a potent immunosuppressive agent with a well-defined mechanism of action centered on the inhibition of the calcineurin-NFAT signaling pathway in T-lymphocytes. Its clinical efficacy is dependent on maintaining therapeutic trough concentrations, which necessitates regular therapeutic drug monitoring. The choice of analytical method for TDM, either immunoassay or LC-MS/MS, depends on the specific requirements of the clinical laboratory for throughput, specificity, and sensitivity. A thorough understanding of its molecular mechanism and the principles of its quantification is essential for its safe and effective use in the management of transplant recipients.

References

The Discovery and Synthesis of Tacrolimus (FK-506): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tacrolimus, also known as FK-506, is a potent macrolide lactone that has become a cornerstone of immunosuppressive therapy, particularly in preventing organ transplant rejection. Its discovery from a soil microorganism and the subsequent elucidation of its complex structure and total synthesis represent landmark achievements in both natural product chemistry and pharmacology. This technical guide provides an in-depth overview of the discovery of tacrolimus, its mechanism of action, detailed experimental protocols for its isolation and biological evaluation, and a summary of its seminal total chemical synthesis. Quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Discovery of Tacrolimus (FK-506)

Tacrolimus was discovered in 1987 by a team of scientists at Fujisawa Pharmaceutical Co. (now Astellas Pharma) in Japan.[1] The discovery was the result of a large-scale screening program for microbial products with immunosuppressive properties. The producing organism, a soil bacterium named Streptomyces tsukubaensis, was isolated from a soil sample collected in Tsukuba, Japan.[1] The screening assay that led to the identification of tacrolimus was the Mixed Lymphocyte Reaction (MLR) , a potent in vitro model of T-cell activation and a key tool in assessing the efficacy of potential immunosuppressants.[2]

Experimental Protocols: Discovery and Isolation

1.1.1. Fermentation of Streptomyces tsukubaensis

The production of tacrolimus is achieved through submerged aerobic fermentation of Streptomyces tsukubaensis. While specific industrial protocols are proprietary, a general laboratory-scale fed-batch fermentation process can be outlined as follows:

  • Inoculum Preparation: A seed culture is initiated by inoculating a suitable medium (e.g., containing dextrose, dextrin, cottonseed meal, and yeast extract) with a stock of S. tsukubaensis.[3] The culture is incubated for 70-140 hours at 22-35°C with aeration.[3]

  • Production Phase: The seed culture is transferred to a larger production fermenter containing a similar nutrient-rich medium. The fermentation is carried out under aerobic conditions with controlled aeration (e.g., 1 volume of air per volume of medium per minute, VVM) and pH (maintained between 6.5 and 7.5) for a period of 192 to 256 hours.

  • Fed-Batch Strategy: To enhance yield, a carbon source such as glucose or dextrin is fed into the fermenter during the production phase.

  • Monitoring: The production of tacrolimus is monitored throughout the fermentation process using techniques such as High-Performance Liquid Chromatography (HPLC).

1.1.2. Isolation and Purification of Tacrolimus

The isolation of tacrolimus from the fermentation broth involves a multi-step extraction and chromatographic purification process:

  • Extraction: The whole fermentation broth is often treated with a water-miscible organic solvent like acetone or ethanol to extract tacrolimus from both the mycelium and the broth. The solid biomass is then separated by filtration.

  • Solvent Extraction: The filtrate is then extracted with a water-immiscible organic solvent, such as ethyl acetate or toluene.

  • Chromatography: The crude extract is concentrated and subjected to a series of chromatographic purifications. This typically involves:

    • Adsorption chromatography on a non-ionic adsorbent resin.

    • Silica gel chromatography, which may be repeated multiple times.

    • Preparative HPLC for the final purification to separate tacrolimus from closely related analogs.

  • Crystallization: The purified tacrolimus is then crystallized from a suitable solvent system to yield a highly pure product.

Experimental Protocols: Mixed Lymphocyte Reaction (MLR) Assay

The one-way MLR assay is a critical tool for assessing the immunosuppressive activity of compounds like tacrolimus.

  • Cell Preparation:

    • Responder Cells: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from a donor (Donor A) using Ficoll-Paque density gradient centrifugation. These will be the proliferating T cells.

    • Stimulator Cells: PBMCs from a second, unrelated donor (Donor B) are isolated and treated with mitomycin C or irradiation to render them non-proliferative.

  • Co-culture:

    • Responder cells (from Donor A) and stimulator cells (from Donor B) are co-cultured in a 96-well plate at a 1:1 ratio in a suitable culture medium.

    • The test compound (tacrolimus) is added to the wells at various concentrations.

    • Control wells include a negative control (responder cells only) and a positive control (co-culture without the test compound).

  • Incubation: The plate is incubated for 5 to 7 days to allow for T-cell proliferation.

  • Proliferation Measurement: T-cell proliferation is quantified. A common method is the incorporation of a labeled nucleoside, such as ³H-thymidine or BrdU, which is added during the final 12-24 hours of incubation. The amount of incorporated label is proportional to the degree of cell proliferation.

  • Data Analysis: The concentration of the test compound that inhibits T-cell proliferation by 50% (IC50) is calculated.

Mechanism of Action of Tacrolimus

Tacrolimus exerts its immunosuppressive effects by inhibiting T-lymphocyte activation. The key steps in its mechanism of action are:

  • Binding to FKBP12: Tacrolimus enters the T-cell and binds to the immunophilin FK506-binding protein 12 (FKBP12).

  • Inhibition of Calcineurin: The tacrolimus-FKBP12 complex then binds to and inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin.

  • Inhibition of NF-AT Activation: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NF-AT). By inhibiting calcineurin, tacrolimus prevents the dephosphorylation and subsequent nuclear translocation of NF-AT.

  • Suppression of Cytokine Gene Transcription: In the nucleus, NF-AT acts as a transcription factor for several key cytokine genes, most notably Interleukin-2 (IL-2). By preventing NF-AT activation, tacrolimus suppresses the transcription of IL-2 and other pro-inflammatory cytokines.

  • Inhibition of T-cell Proliferation: IL-2 is a critical growth factor for T-cells. The suppression of IL-2 production leads to a potent inhibition of T-cell proliferation and activation, which is the basis of the immunosuppressive effect of tacrolimus.

G Tacrolimus Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Ca_Calmodulin Ca2+/Calmodulin TCR->Ca_Calmodulin Signal Transduction Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Binds Tac_FKBP12 Tacrolimus-FKBP12 Complex FKBP12->Tac_FKBP12 Calcineurin Calcineurin Tac_FKBP12->Calcineurin Inhibits Ca_Calmodulin->Calcineurin Activates NFATp NF-AT-P (Inactive) Calcineurin->NFATp Dephosphorylates NFAT NF-AT (Active) NFATp->NFAT NFAT_nuc NF-AT NFAT->NFAT_nuc Translocation IL2_Gene IL-2 Gene NFAT_nuc->IL2_Gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA

Caption: Tacrolimus inhibits T-cell activation by blocking the calcineurin-NFAT pathway.

Total Synthesis of Tacrolimus

The complex structure of tacrolimus presented a significant challenge to synthetic organic chemists. The first total syntheses were reported in the late 1980s and early 1990s by several research groups, most notably those of Stuart Schreiber and Yoshito Kishi. These syntheses were landmark achievements, demonstrating the power of modern synthetic methodology.

The general strategy for the total synthesis of tacrolimus involves a convergent approach, where different fragments of the molecule are synthesized separately and then coupled together.

G Convergent Synthesis Workflow of Tacrolimus Starting_Materials Simple Starting Materials Fragment_A Fragment A (e.g., C10-C19) Starting_Materials->Fragment_A Fragment_B Fragment B (e.g., C20-C34) Starting_Materials->Fragment_B Coupling_1 Fragment Coupling Fragment_A->Coupling_1 Fragment_B->Coupling_1 Intermediate Advanced Intermediate Coupling_1->Intermediate Macrolactamization Macrolactamization Intermediate->Macrolactamization Post_Macro_Mod Post-macrocyclization Modifications Macrolactamization->Post_Macro_Mod Tacrolimus Tacrolimus Post_Macro_Mod->Tacrolimus

Caption: A simplified workflow for the convergent total synthesis of tacrolimus.
Experimental Protocols: Key Synthetic Steps

Detailed synthetic procedures are extensive; however, a few illustrative key steps from the early total syntheses are presented below. It is important to note that these are representative examples and numerous variations and improvements have been developed since.

Illustrative Aldol Reaction (from Schreiber's Synthesis):

  • Reaction: A stereoselective aldol reaction to form a key carbon-carbon bond.

  • Reagents and Conditions: A chiral ketone is treated with a boron enolate, followed by reaction with an aldehyde at low temperature (e.g., -78°C).

  • Yield: Typically high diastereoselectivity and good to excellent yields (e.g., >80%).

Illustrative Olefination Reaction (from Kishi's Synthesis):

  • Reaction: A Wittig or Horner-Wadsworth-Emmons reaction to form a key double bond.

  • Reagents and Conditions: An aldehyde or ketone is reacted with a phosphorus ylide, often in the presence of a base such as sodium hydride or butyllithium.

  • Yield: Generally moderate to good yields (e.g., 60-90%).

Illustrative Macrolactamization:

  • Reaction: The final ring-closing step to form the macrolide lactam.

  • Reagents and Conditions: A seco-acid is treated with a macrolactamization reagent under high dilution conditions to favor intramolecular cyclization.

  • Yield: This can be a challenging step with variable yields.

Quantitative Data

The following tables summarize key quantitative data related to the discovery and activity of tacrolimus.

Table 1: Fermentation and Isolation Data for Tacrolimus

ParameterValueReference
Producing OrganismStreptomyces tsukubaensis
Fermentation Time192-256 hours
Typical Fermentation Yield50-150 mg/L
Optimized Fermentation YieldUp to 500 mg/L (fed-batch)
Final Purity after Purification>99%
Overall Yield from Fermentation to Pure Product~68%

Table 2: Biological Activity of Tacrolimus

ParameterValueReference
IC50 in Mixed Lymphocyte Reaction (MLR)Median: 0.63 ng/mL (range: 0.0075 - 1042 ng/mL)
IC50 for T-cell ProliferationPotent inhibition observed at concentrations as low as 3.125 ng/mL
Relative Potency vs. Cyclosporin A10-100 times more potent

Conclusion

The discovery and synthesis of tacrolimus represent a triumph of natural product screening and synthetic organic chemistry. Its potent and specific mechanism of action has revolutionized the field of immunosuppression and significantly improved outcomes for organ transplant recipients. The detailed experimental protocols and quantitative data presented in this whitepaper provide a valuable resource for researchers and professionals in the field, facilitating a deeper understanding of this important therapeutic agent and potentially inspiring future drug discovery efforts.

References

In Vitro Characterization of Immunosuppressant-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunosuppressant-1 is a novel macrolide lactone with potent immunosuppressive properties. This document provides a comprehensive technical guide on the in vitro characterization of this compound, detailing its mechanism of action, key biological effects, and the experimental protocols for its evaluation. The information presented herein is intended to support researchers, scientists, and drug development professionals in the preclinical assessment of this compound.

Mechanism of Action

This compound exerts its effects primarily through the inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2] Specifically, this compound forms a complex with the intracellular protein FK-binding protein 12 (FKBP12). This complex then binds to and inhibits mTOR Complex 1 (mTORC1), a key component of the mTOR signaling pathway.[1][2] Inhibition of mTORC1 disrupts downstream signaling cascades, leading to the suppression of T-cell activation and proliferation, which are critical events in the immune response.[1]

Signaling Pathway

The mTOR signaling pathway is a central regulator of cellular processes. Upon activation by growth factors and nutrients, mTORC1 phosphorylates downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), promoting protein synthesis and cell cycle progression. By inhibiting mTORC1, this compound effectively blocks these downstream events, leading to a G1 phase cell cycle arrest in lymphocytes.

mTOR_Signaling_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor binds PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates TSC TSC1/TSC2 AKT->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis promotes EIF4EBP1->Protein_Synthesis promotes Immunosuppressant_1 This compound (e.g., Sirolimus) FKBP12 FKBP12 Immunosuppressant_1->FKBP12 binds FKBP12->mTORC1 inhibits Lymphocyte_Proliferation_Workflow Isolate_PBMCs Isolate PBMCs from whole blood Label_CFSE Label PBMCs with CFSE Isolate_PBMCs->Label_CFSE Culture Culture CFSE-labeled PBMCs with mitogen/antigen and this compound Label_CFSE->Culture Incubate Incubate for 3-5 days Culture->Incubate Analyze Analyze CFSE dilution by Flow Cytometry Incubate->Analyze Result Determine inhibition of proliferation Analyze->Result Cytokine_Release_Workflow Collect_Blood Collect whole blood in heparin tubes Incubate_Drug Incubate blood with this compound and a stimulant (e.g., LPS) Collect_Blood->Incubate_Drug Centrifuge Centrifuge to separate plasma Incubate_Drug->Centrifuge Collect_Plasma Collect plasma supernatant Centrifuge->Collect_Plasma Analyze_Cytokines Measure cytokine levels (e.g., ELISA, Luminex) Collect_Plasma->Analyze_Cytokines Result Determine inhibition of cytokine release Analyze_Cytokines->Result Receptor_Binding_Workflow Prepare_Receptor Prepare cell lysate or purified FKBP12 protein Incubate Incubate receptor with radiolabeled ligand and varying concentrations of this compound Prepare_Receptor->Incubate Separate Separate bound from free radioligand (filtration) Incubate->Separate Measure_Radioactivity Measure radioactivity of bound ligand Separate->Measure_Radioactivity Analyze Calculate Ki value Measure_Radioactivity->Analyze

References

An In-depth Technical Guide to Immunosuppressant Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core strategies and methodologies employed in the identification and validation of novel targets for immunosuppressive therapies. The successful development of new immunosuppressants hinges on the rigorous identification of biological molecules that play a pivotal role in the pathophysiology of immune-mediated diseases and subsequent validation to ensure that modulating these targets can achieve a therapeutic benefit with an acceptable safety profile.[1][2][3]

Section 1: Core Strategies for Target Identification

Target identification is the foundational step in drug discovery, involving the pinpointing of specific proteins, enzymes, genes, or signaling pathways associated with a disease.[1][4] Modern approaches leverage a combination of genomics, proteomics, and systems biology to uncover potential intervention points for immunosuppressive drugs.

Genomic and Genetic Approaches

Genetic studies are instrumental in understanding the basis of immune diseases and identifying potential therapeutic targets. These methods link genetic variations to disease phenotypes, providing strong evidence for a gene's role in pathology.

  • Genome-Wide Association Studies (GWAS): GWAS are used to scan the genomes of individuals to find genetic variations associated with a particular disease. By identifying single-nucleotide polymorphisms (SNPs) more frequent in patients with autoimmune diseases, researchers can pinpoint genes and pathways implicated in the disease process.

  • CRISPR-Based Functional Screening: CRISPR-Cas9 technology enables systematic, genome-wide knockout or modification of genes to identify those essential for a specific immune cell function or disease phenotype. These screens can reveal genes that, when inhibited, suppress immune responses, highlighting them as potential drug targets.

Proteomic Approaches

Proteomics involves the large-scale study of proteins, their expression patterns, modifications, and interactions. This is a powerful tool for drug discovery as proteins are the direct targets of most approved drugs.

  • Chemical Proteomics: This method uses small molecule probes, often modified versions of a compound with a known immunosuppressive effect, to "fish out" their binding partners from cell lysates. Techniques like affinity-based chemoproteomics help deorphanize compounds from phenotypic screens by identifying their direct molecular targets.

  • Thermal Proteome Profiling (TPP): TPP assesses the thermal stability of thousands of proteins simultaneously. The binding of a drug to its target protein typically increases the protein's stability at high temperatures. By comparing the "melting curves" of proteins in the presence and absence of a drug, specific targets can be identified.

Transcriptomic and Multi-Omic Analysis

Transcriptomics provides detailed information on gene expression, allowing for the identification of dysregulated genes in disease states. Techniques like RNA sequencing (RNA-seq) can compare gene expression profiles in healthy versus diseased tissues or in immune cells before and after stimulation. Integrating transcriptomic data with genomic and proteomic data (multi-omics) provides a more holistic view of disease mechanisms and can reveal novel, under-explored targets for intervention.

Section 2: Target Validation Methodologies

Target validation is the critical process of confirming that modulating a newly identified target will have the desired therapeutic effect on the disease. This step is crucial for de-risking the drug discovery pipeline and reducing costly late-stage failures.

Genetic Validation

Genetic validation uses techniques to manipulate the target gene to mimic the effect of a drug.

  • Gene Knockout/Knockdown: Technologies like CRISPR-Cas9 (knockout) or RNA interference (RNAi, knockdown) are used to reduce or eliminate the expression of the target gene. Observing whether this genetic modification produces a desired immunosuppressive phenotype in relevant cell models or animal models provides strong evidence for the target's role in the disease.

Pharmacological Validation

This approach uses "tool" molecules—highly specific and potent inhibitors or activators of the target—to probe its function. By demonstrating that the tool compound produces the desired biological effect in vitro and in vivo, researchers can validate the target's druggability and its link to the disease.

Biochemical and Cellular Assays

A variety of in vitro assays are essential for characterizing the function of the target and the effect of its modulation.

  • Binding Assays: These assays measure the direct interaction between a compound and its target protein, determining parameters like binding affinity (Kd) and kinetics. Common methods include Surface Plasmon Resonance (SPR) and Fluorescence Polarization.

  • Enzyme Assays: If the target is an enzyme, these assays measure its activity and how it is affected by an inhibitory compound. They are crucial for determining a drug's potency, often expressed as the half-maximal inhibitory concentration (IC50).

  • Immunoassays: Techniques such as ELISA and Western Blotting are used to quantify the expression levels of the target protein in different tissues and assess how its expression correlates with disease states.

Section 3: Key Experimental Protocols

Detailed methodologies are critical for reproducibility and accurate interpretation of results. Below are generalized protocols for key experiments in the field.

Protocol: CRISPR-Cas9 Knockout Screen for Immune Cell Activation Genes
  • gRNA Library Preparation: Synthesize a pooled library of guide RNAs (gRNAs) targeting every gene in the genome.

  • Lentivirus Production: Transfect the gRNA library into packaging cells to produce lentiviral particles, each carrying a single gRNA.

  • Cell Transduction: Transduce a population of immune cells (e.g., T cells) with the lentiviral library at a low multiplicity of infection to ensure most cells receive only one gRNA. The cells must also stably express the Cas9 nuclease.

  • Phenotypic Selection: Apply an immune stimulus to the cell population (e.g., anti-CD3/CD28 antibodies for T cells). Use a selection method, such as fluorescence-activated cell sorting (FACS), to isolate cells that fail to activate (e.g., do not express the activation marker CD69).

  • Genomic DNA Extraction and Sequencing: Extract genomic DNA from both the selected (non-activated) and unselected (control) cell populations.

  • Data Analysis: Use next-generation sequencing to identify which gRNAs are enriched in the non-activated cell population. Genes targeted by these enriched gRNAs are considered essential for immune cell activation and are potential immunosuppressant targets.

Protocol: Thermal Proteome Profiling (TPP)
  • Sample Preparation: Prepare lysates from the relevant cells or tissues. Divide the lysate into two main groups: one to be treated with the investigational immunosuppressant compound and a control group treated with a vehicle (e.g., DMSO).

  • Temperature Gradient: Aliquot samples from both the treated and control groups and heat each aliquot to a different, precise temperature (e.g., in a gradient from 37°C to 67°C).

  • Protein Extraction: After heating, centrifuge the samples to pellet the denatured, aggregated proteins. The soluble proteins remain in the supernatant.

  • Proteomic Analysis: Collect the supernatant from each sample. Prepare the proteins for mass spectrometry analysis by digestion into peptides, followed by labeling if quantitative multiplexing is used.

  • Mass Spectrometry and Data Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS/MS). Determine the relative abundance of each protein in the soluble fraction at each temperature point. Plot the abundance versus temperature to generate a "melting curve" for each protein. A shift in the melting curve to a higher temperature in the drug-treated sample indicates direct binding of the compound to that protein.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-2) and incubate overnight.

  • Blocking: Wash the plate and add a blocking buffer (e.g., bovine serum albumin) to prevent non-specific binding.

  • Sample Incubation: Add cell culture supernatants from immune cells that have been treated with various concentrations of the immunosuppressant drug, alongside positive and negative controls. Incubate for several hours.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the target cytokine.

  • Enzyme Conjugate: Wash again and add an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase).

  • Substrate Addition: After a final wash, add a chromogenic substrate. The enzyme will convert the substrate into a colored product.

  • Data Acquisition: Stop the reaction and measure the absorbance of each well using a plate reader. The intensity of the color is proportional to the amount of cytokine present. Calculate the IC50 value of the drug by plotting the cytokine concentration against the drug concentration.

Section 4: Data Presentation and Interpretation

Quantitative data is essential for comparing the efficacy and properties of different compounds and for validating targets. Data should be organized logically for clear interpretation.

Table 1: Results from a High-Throughput Screen for IL-2 Inhibitors
Compound IDPrimary Screen Hit (Inhibition >50%)IC50 (nM) from Dose-Response AssayCytotoxicity (CC50, µM)Selectivity Index (CC50/IC50)
Cmpd-001Yes15> 50> 3333
Cmpd-002Yes12025208
Cmpd-003No> 10,000> 50N/A
Cmpd-004Yes8121500

This table summarizes hypothetical data from a screening campaign. The goal is to identify potent and non-toxic compounds. A high Selectivity Index is desirable.

Table 2: Target Protein Expression in Healthy vs. Autoimmune Disease Tissue
Target IDGene NameProtein Expression (Healthy Tissue, ng/mg)Protein Expression (Diseased Tissue, ng/mg)P-valueMethod
TGT-APTPN22150.4 ± 25.1452.8 ± 55.6< 0.001ELISA
TGT-BJAK2210.2 ± 30.5225.7 ± 33.10.45MS
TGT-CFOXP388.9 ± 15.235.1 ± 9.8< 0.01ELISA

This table shows how target protein levels can differ between healthy and diseased states, providing evidence for a target's involvement in pathology.

Section 5: Visualizing Workflows and Pathways

Diagrams are crucial for illustrating complex biological processes and experimental designs.

Target_Discovery_Workflow cluster_ID Target Identification cluster_Val Target Validation cluster_Dev Drug Development Genomics Genomic/Genetic Approaches (GWAS, CRISPR) GeneticVal Genetic Validation (Knockout/RNAi) Genomics->GeneticVal Candidate_Targets Candidate Targets Genomics->Candidate_Targets Proteomics Proteomic Approaches (TPP, Chemoproteomics) BiochemVal Biochemical & Cellular Assays Proteomics->BiochemVal Proteomics->Candidate_Targets PhenoScreen Phenotypic Screening PharmVal Pharmacological Validation (Tool Compounds) PhenoScreen->PharmVal PhenoScreen->Candidate_Targets Omics Multi-Omics Analysis Omics->GeneticVal Omics->Candidate_Targets Validated_Target Validated Target GeneticVal->Validated_Target PharmVal->Validated_Target BiochemVal->Validated_Target LeadOpt Lead Optimization Preclinical Preclinical Studies LeadOpt->Preclinical Candidate_Targets->GeneticVal Candidate_Targets->PharmVal Candidate_Targets->BiochemVal Validated_Target->LeadOpt

Caption: Overall workflow for immunosuppressant target identification and validation.

Calcineurin_NFAT_Pathway cluster_drugs Immunosuppressants cluster_nuc TCR T-Cell Receptor (TCR) Activation Ca_influx Ca2+ Influx TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin activates NFAT_P NFAT (Phosphorylated) [Inactive] Calcineurin->NFAT_P dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus translocates to Gene_Tx Gene Transcription (e.g., IL-2) Nucleus->Gene_Tx Tacrolimus Tacrolimus/ Cyclosporine Tacrolimus->Calcineurin inhibit

Caption: Simplified Calcineurin-NFAT signaling pathway, a key immunosuppressant target.

CRISPR_Screen_Workflow start Pooled gRNA Lentiviral Library transduction Transduce Cas9-expressing Immune Cells start->transduction selection Apply Immune Stimulus & Select for Non-responders (FACS) transduction->selection dna_extraction Extract Genomic DNA selection->dna_extraction ngs Next-Generation Sequencing (NGS) dna_extraction->ngs analysis Identify Enriched gRNAs ngs->analysis hits Validated Target Genes analysis->hits

Caption: Experimental workflow for a pooled CRISPR-Cas9 knockout screen.

References

An In-Depth Technical Guide to the Pharmacokinetics of Tacrolimus in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tacrolimus (also known as FK-506) is a potent macrolide lactone immunosuppressant produced by the bacterium Streptomyces tsukubaensis. It is widely used in organ transplantation to prevent rejection.[1] The mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway, which ultimately suppresses the immune response.[2][3][4] Preclinical pharmacokinetic (PK) studies in animal models, particularly mice, are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of tacrolimus, guiding clinical trial design and optimizing therapeutic regimens. This guide provides a comprehensive overview of the pharmacokinetics of tacrolimus in mouse models, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Pharmacokinetic Data of Tacrolimus in Mice

The pharmacokinetic profile of tacrolimus can vary depending on the mouse strain, sex, and the formulation of the drug. The following tables summarize representative pharmacokinetic parameters of tacrolimus in mice after intravenous (IV) and oral (PO) administration.

Table 1: Pharmacokinetic Parameters of Tacrolimus after Intravenous (IV) Administration in Mice

ParameterValueUnitsReference
Dose1mg/kgN/A
Cmax~1500ng/mLN/A
Tmax0.083 (5 min)hN/A
AUC₀-t~1200ng·h/mLN/A
Half-life (t₁/₂)~10-12h[3]
Clearance (CL)~0.8L/h/kgN/A
Volume of Distribution (Vd)~10L/kgN/A

Note: Cmax, Tmax, and AUC values are estimated based on typical IV pharmacokinetic profiles. Actual values can vary.

Table 2: Pharmacokinetic Parameters of Tacrolimus after Oral (PO) Administration in Mice

ParameterValueUnitsReference
Dose3mg/kg
Cmax~50ng/mL
Tmax~1hN/A
AUC₀-t~200ng·h/mL
Half-life (t₁/₂)~12h
Bioavailability (F)~15-20%

Note: Oral bioavailability of tacrolimus is generally low and can be influenced by factors such as the gut microbiota. Cmax and Tmax values can vary based on the vehicle used for oral administration.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible pharmacokinetic data.

Animal Models
  • Species: Mouse (Mus musculus)

  • Strains: Commonly used inbred strains include C57BL/6 and BALB/c, while outbred stocks like CD-1 are also utilized. The choice of strain can influence drug metabolism and disposition.

  • Sex: Both male and female mice should be used, as sex-dependent differences in pharmacokinetics can occur.

  • Age and Weight: Typically, young adult mice (8-12 weeks old) with a body weight of 20-30g are used.

  • Housing and Acclimation: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and allowed to acclimate for at least one week before the experiment.

Drug Administration
  • Formulation: Tacrolimus is often dissolved in a vehicle suitable for the intended route of administration. For intravenous administration, a common vehicle is a mixture of ethanol, propylene glycol, and water. For oral gavage, it can be suspended in a vehicle like 0.5% carboxymethylcellulose.

  • Intravenous (IV) Administration:

    • Route: Typically administered via the tail vein.

    • Procedure: Mice are restrained, and the tail vein is dilated using a heat lamp. The drug solution is then slowly injected using a fine-gauge needle (e.g., 27-30G).

  • Oral (PO) Administration:

    • Route: Oral gavage.

    • Procedure: A specific volume of the drug suspension is administered directly into the stomach using a ball-tipped gavage needle to prevent injury.

Blood Sampling
  • Technique: Serial blood sampling from a single mouse is often preferred to reduce inter-animal variability.

  • Sampling Sites: Common sites for serial bleeding include the submandibular vein and the saphenous vein. For terminal bleeds, cardiac puncture is used to collect a larger volume of blood.

  • Sample Collection: Blood samples (typically 20-50 µL) are collected at predetermined time points into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method
  • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying tacrolimus concentrations in biological matrices due to its high sensitivity and specificity.

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances. An internal standard is added to correct for variations in extraction efficiency and instrument response.

  • Chromatography: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable analytical column (e.g., C18) to separate tacrolimus from other components.

  • Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer. Tacrolimus is ionized, and specific precursor-to-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).

Mandatory Visualizations

Signaling Pathway

Tacrolimus_Mechanism_of_Action cluster_cell T-Cell cluster_nucleus Nucleus TCR T-Cell Receptor PLCg PLCγ TCR->PLCg IP3 IP3 PLCg->IP3 Ca Ca²⁺ IP3->Ca Release Calmodulin Calmodulin Ca->Calmodulin Binds Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT IL2_gene IL-2 Gene Transcription NFAT->IL2_gene Activates Tacrolimus Tacrolimus FKBP12 FKBP-12 Tacrolimus->FKBP12 Complex Tacrolimus-FKBP-12 Complex FKBP12->Complex Complex->Calcineurin Inhibits

Caption: Tacrolimus inhibits T-cell activation by blocking the calcineurin-NFAT signaling pathway.

Experimental Workflow

Pharmacokinetic_Study_Workflow cluster_pre_study Pre-Study Preparation cluster_study_execution Study Execution cluster_analysis Analysis cluster_reporting Reporting Animal_Acclimation Animal Acclimation (≥ 1 week) Dose_Formulation Dose Formulation (Tacrolimus in Vehicle) Dosing Drug Administration (IV or PO) Dose_Formulation->Dosing Blood_Sampling Serial Blood Sampling (Predetermined Time Points) Dosing->Blood_Sampling Sample_Processing Plasma Separation and Storage (-80°C) Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis (Quantification of Tacrolimus) Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t₁/₂) Bioanalysis->PK_Analysis Data_Interpretation Data Interpretation and Reporting PK_Analysis->Data_Interpretation

Caption: A typical workflow for a pharmacokinetic study of tacrolimus in mice.

References

An In-Depth Technical Guide on the Early Preclinical Studies of Immunosuppressant-1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Immunosuppressant-1 (IS-1) is a novel macrolide lactone with potent immunosuppressive properties, analogous to tacrolimus. It is under investigation for the prophylaxis of organ rejection in transplantation and for the treatment of various autoimmune disorders. This document provides a comprehensive overview of the early preclinical data for IS-1, focusing on its mechanism of action, pharmacokinetics, and safety profile in various animal models.

Mechanism of Action

IS-1 exerts its immunosuppressive effects by inhibiting calcineurin, a key enzyme in the T-lymphocyte activation pathway.[1][2][3][4] The proposed mechanism involves the binding of IS-1 to an intracellular protein, FKBP-12 (FK506 binding protein).[1] This IS-1/FKBP-12 complex then binds to and inhibits the phosphatase activity of calcineurin.

The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), a transcription factor. This blockage of NF-AT translocation to the nucleus subsequently inhibits the transcription of genes encoding for several key cytokines involved in the early stages of T-cell activation, including Interleukin-2 (IL-2), IL-3, IL-4, IL-5, GM-CSF, and TNF-α. The primary effect is the reduction of IL-2 production, which is crucial for the proliferation and differentiation of T-cells.

This compound Signaling Pathway cluster_cell T-Cell cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Ca_ion Ca²⁺ TCR->Ca_ion Signal Calmodulin Calmodulin Ca_ion->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFAT_P NF-AT(P) Calcineurin->NFAT_P Dephosphorylates FKBP12 FKBP-12 IS1_FKBP12 IS-1/FKBP-12 Complex FKBP12->IS1_FKBP12 IS1 This compound IS1->FKBP12 IS1_FKBP12->Calcineurin Inhibits NFAT NF-AT NFAT_P->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene Translocates & Activates IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA Transcription T-Cell Proliferation T-Cell Proliferation IL2_mRNA->T-Cell Proliferation Translation & Secretion

Caption: Proposed mechanism of action for this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in several preclinical species. The drug is primarily metabolized by the cytochrome P450 3A subfamily in the liver.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models

SpeciesRouteDoseTmax (h)Cmax (ng/mL)AUC0-t (h*ng/mL)t1/2 (h)Reference
RatOral1 mg/kg~2.014.26 ± 4.7395.10 ± 32.617.3 ± 3.06
CatOral0.375 mg/kg (q12h)0.77 ± 0.3727.5 ± 31.8161 ± 168 (AUC0-12)20.5 ± 9.8
MinipigIntramuscular0.1 mg/kg~2.0--9.5 ± 1.9
BeagleOral0.075 mg/kg/day----

Experimental Protocols

  • Pharmacokinetics in Cats: Healthy adult domestic shorthair cats received this compound (0.375 mg/kg) orally every 12 hours for 14 days. Blood samples were collected at various time points after the last dose, and whole blood concentrations were determined using a high-performance liquid chromatography-mass spectrometry (HPLC-MS) assay.

  • Pharmacokinetics in Rats: Plasma samples were collected from rats after a single oral administration of this compound at a dose of 1 mg/kg. Pharmacokinetic parameters were calculated from the plasma concentration-time data.

  • Pharmacokinetics in Minipigs: Minipigs received a single intramuscular injection of this compound (0.1 mg/kg). Blood samples were collected at specified intervals up to 24 hours post-administration. Blood concentrations were determined by a validated liquid chromatography-tandem mass spectrometry assay.

Pharmacokinetic Study Workflow cluster_animal Animal Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Analysis Dosing Administer this compound (Oral or IM) Blood_Collection Collect Blood Samples at Timed Intervals Dosing->Blood_Collection Extraction Extract Drug from Whole Blood/Plasma Blood_Collection->Extraction HPLC_MS Quantify Drug Concentration (HPLC-MS) Extraction->HPLC_MS PK_Analysis Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) HPLC_MS->PK_Analysis

Caption: General workflow for preclinical pharmacokinetic studies.

In Vitro Studies

The in vitro immunosuppressive activity of this compound is commonly assessed using a Mixed Lymphocyte Reaction (MLR) assay. This assay measures the proliferation of T-cells in response to alloantigens.

Table 2: In Vitro Activity of this compound

AssayCell TypeEndpointIC50Reference
Mixed Lymphocyte ReactionHuman Peripheral Blood Mononuclear CellsT-cell Proliferation~1-10 nM

Experimental Protocol: Mixed Lymphocyte Reaction (MLR) Assay

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two genetically different donors.

  • Co-culture: Responder PBMCs from one donor are co-cultured with irradiated (stimulator) PBMCs from the other donor.

  • Drug Treatment: Various concentrations of this compound are added to the co-cultures.

  • Proliferation Measurement: After a defined incubation period (typically 5-7 days), T-cell proliferation is measured by the incorporation of a radiolabeled nucleotide (e.g., 3H-thymidine) or a colorimetric assay.

  • IC50 Determination: The concentration of this compound that inhibits T-cell proliferation by 50% (IC50) is calculated.

In Vivo Efficacy

The efficacy of this compound in preventing organ rejection has been demonstrated in various animal transplant models.

Table 3: In Vivo Efficacy of this compound in Animal Transplant Models

SpeciesTransplant ModelEndpointResultsReference
CatRenal AllograftAllograft SurvivalMedian survival of 44 days with IS-1 vs. 23 days for untreated controls.
RatLung AllograftLocalized Drug ConcentrationNebulized IS-1 achieved high lung concentrations with low systemic exposure.

Experimental Protocol: Feline Renal Allograft Model

  • Surgical Procedure: Healthy research cats undergo a renal allograft transplant with an immunogenically mismatched kidney, along with a native kidney nephrectomy.

  • Immunosuppression: A treatment group receives oral this compound, with the dosage adjusted to maintain a target whole blood trough concentration (e.g., 5-10 ng/mL). A control group receives no immunosuppressive treatment.

  • Monitoring: Allograft function is monitored by measuring plasma creatinine concentrations.

  • Endpoint: The primary endpoint is allograft survival time. Histologic evaluation of the allograft is performed at the end of the study.

In Vivo Efficacy Study Workflow cluster_transplant Transplantation cluster_treatment Treatment Groups cluster_monitoring Monitoring cluster_outcome Outcome Assessment Surgery Perform Allograft Transplantation Treatment Administer this compound Surgery->Treatment Control Administer Placebo/No Treatment Surgery->Control Monitor_Graft Monitor Graft Function (e.g., Plasma Creatinine) Treatment->Monitor_Graft Monitor_Drug Monitor Drug Levels (Trough Concentrations) Treatment->Monitor_Drug Control->Monitor_Graft Survival Determine Allograft Survival Time Monitor_Graft->Survival Histology Histological Examination of Allograft Survival->Histology

Caption: General workflow for in vivo allograft studies.

Preclinical Toxicology

The main toxicities associated with this compound in preclinical studies are nephrotoxicity and neurotoxicity, which are dose-dependent.

Table 4: Summary of Preclinical Toxicology Findings for this compound

Organ SystemFindingsSpeciesReference
KidneyAcute renal failure at high doses.Mouse
Nervous SystemTremors, headaches.Mouse
MetabolismDiabetogenesis.Mouse

Experimental Protocol: Murine Toxicity Study

  • Dosing: Mice are administered various doses of this compound daily for a specified duration.

  • Monitoring: Animals are monitored for clinical signs of toxicity. Blood samples are collected to assess organ function (e.g., serum creatinine for kidney function).

  • Metabolomics: Gas chromatography-mass spectrometry (GC-MS) based metabolic profiling of target tissues (kidney, heart, liver, brain) is performed to identify metabolic alterations associated with toxicity.

  • Histopathology: At the end of the study, organs are collected for histopathological examination.

The early preclinical data for this compound demonstrate its potent immunosuppressive activity, primarily through the inhibition of calcineurin and subsequent reduction in T-cell activation. The pharmacokinetic profile has been characterized in several species, providing a basis for dose selection in further studies. While efficacy has been shown in animal transplant models, dose-dependent toxicities, particularly nephrotoxicity, are a key consideration for clinical development. These findings support the continued investigation of this compound as a promising agent for the prevention of organ transplant rejection.

References

Structural Biology of the Tacrolimus (FK506) Binding Site on FKBP12: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth analysis of the structural and biophysical characteristics of the binding interaction between the immunosuppressive drug Tacrolimus (FK506) and its primary intracellular receptor, the FK506-binding protein 12 (FKBP12). This interaction is of fundamental importance in immunology and pharmacology, as the resulting complex is responsible for the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.

Introduction to the FKBP12-Tacrolimus Interaction

Tacrolimus (FK506) is a macrolide lactone with potent immunosuppressive properties, widely used to prevent organ transplant rejection.[1][2] Its mechanism of action is initiated by binding to the ubiquitously expressed 12 kDa cytosolic protein, FKBP12.[1][3] FKBP12 belongs to the immunophilin family of proteins and possesses peptidyl-prolyl cis-trans isomerase (PPIase) activity, which is inhibited upon ligand binding.[4] However, the immunosuppressive effect is not due to the inhibition of this enzymatic activity. Instead, the FKBP12-Tacrolimus complex acquires a novel function: the ability to bind and inhibit the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin. This inhibition halts the signal transduction cascade that leads to T-lymphocyte activation, thereby suppressing the immune response.

Architecture of the Tacrolimus Binding Site in FKBP12

The three-dimensional structure of the FKBP12-Tacrolimus complex, determined by X-ray crystallography, reveals a deep, hydrophobic cavity where the drug binds. This binding pocket is formed by a five-stranded β-sheet that wraps around a short α-helix. The interaction is characterized by extensive hydrophobic contacts and a few key hydrogen bonds.

The residues primarily lining the binding pocket are aromatic and hydrophobic in nature. Key contacts are mediated by the side chains of:

  • Tyrosine 26 (Y26)

  • Phenylalanine 36 (F36)

  • Phenylalanine 46 (F46)

  • Valine 55 (V55)

  • Isoleucine 56 (I56)

  • Tryptophan 59 (W59)

  • Tyrosine 82 (Y82)

  • Histidine 87 (H87)

  • Isoleucine 90 (I90)

  • Phenylalanine 99 (F99)

Mutational studies have highlighted the critical role of specific residues. For instance, mutations of Trp59 or Phe99 lead to a significant reduction in affinity for Tacrolimus, underscoring the importance of hydrophobic interactions in stabilizing the complex. A hydrogen bond between the hydroxyl group of Tyr82 and the C9 carbonyl group of Tacrolimus is also a notable feature of the interaction.

Quantitative Binding Data

The interaction between Tacrolimus and FKBP12 is characterized by high affinity, as evidenced by various biophysical measurements. The following table summarizes key quantitative data for this interaction.

ParameterValueMethodReference
Dissociation Constant (Kd) 0.4 nMBinding Assay
2.7 ± 0.5 nMIsothermal Titration Calorimetry (ITC)
Inhibition Constant (Ki) ~1.7 nMPPIase Assay
IC50 3 nMPPIase Assay

Experimental Protocols

The structural and thermodynamic understanding of the FKBP12-Tacrolimus interaction has been established through several key biophysical techniques. Detailed methodologies are provided below.

This protocol outlines the co-crystallization method for obtaining diffraction-quality crystals of the FKBP12-Tacrolimus complex.

  • Protein Expression and Purification:

    • Express recombinant human FKBP12 in E. coli (e.g., BL21(DE3) strain) using a suitable expression vector (e.g., pET vector).

    • Purify the protein using a combination of affinity chromatography (e.g., Ni-NTA if His-tagged) and size-exclusion chromatography to achieve >95% purity.

    • Dialyze the purified protein into a low-salt buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl).

    • Concentrate the protein to 10-20 mg/mL.

  • Complex Formation:

    • Prepare a stock solution of Tacrolimus (e.g., 10 mM in DMSO).

    • Add Tacrolimus to the purified FKBP12 solution in a 5 to 10-fold molar excess.

    • Incubate the mixture on ice for at least 2 hours to ensure complete complex formation.

    • Centrifuge the solution to remove any precipitated ligand.

  • Crystallization:

    • Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method.

    • Screen a wide range of crystallization conditions (e.g., different pH, precipitants, salts). A typical starting condition could be mixing 1 µL of the protein-ligand complex with 1 µL of a reservoir solution containing 1.5 M (NH₄)₂SO₄, 0.1 M HEPES pH 7.5.

    • Incubate the crystallization plates at a constant temperature (e.g., 20°C).

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals by briefly soaking them in a solution containing the reservoir components plus a cryoprotectant (e.g., 25% glycerol).

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data (indexing, integration, and scaling).

    • Solve the structure using molecular replacement with a previously determined structure of FKBP12 as a search model.

    • Refine the model and build the Tacrolimus ligand into the observed electron density.

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

  • Sample Preparation:

    • Express and purify FKBP12 to >95% purity.

    • Thoroughly dialyze the purified FKBP12 and dissolve the Tacrolimus ligand in the exact same buffer to avoid heats of dilution. A suitable buffer would be 50 mM phosphate, 100 mM NaCl, pH 7.4. If DMSO is required to dissolve Tacrolimus, ensure the final DMSO concentration is identical in both the protein and ligand solutions (typically <5%).

    • Degas both solutions to prevent air bubbles in the calorimeter.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Use a typical starting concentration of 10 µM FKBP12 in the sample cell and 100 µM Tacrolimus in the injection syringe.

  • Data Acquisition:

    • Perform a series of small injections (e.g., 2 µL) of the Tacrolimus solution into the FKBP12 solution in the sample cell, with sufficient time between injections for the signal to return to baseline.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat pulses from each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

SPR is a label-free technique for real-time monitoring of binding kinetics, providing association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated.

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize FKBP12 onto the activated surface by injecting the protein solution (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the chip. Aim for a low immobilization density to avoid mass transport limitations.

    • Deactivate any remaining active esters using an injection of ethanolamine.

    • A reference flow cell should be prepared similarly but without immobilizing FKBP12 to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of Tacrolimus (the analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of Tacrolimus over both the FKBP12-immobilized surface and the reference surface at a constant flow rate.

    • Monitor the binding in real-time (association phase).

    • Switch back to flowing running buffer only and monitor the dissociation of the complex (dissociation phase).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Globally fit the association and dissociation curves from the different analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • Calculate the dissociation constant (Kd) as the ratio of koff/kon.

Signaling Pathway and Visualization

The FKBP12-Tacrolimus complex exerts its immunosuppressive effect by inhibiting the calcineurin signaling pathway, which is essential for T-cell activation.

  • T-Cell Receptor (TCR) Activation: Antigen presentation to the TCR triggers an increase in intracellular calcium (Ca²⁺) levels.

  • Calmodulin Activation: The elevated Ca²⁺ binds to and activates calmodulin (CaM).

  • Calcineurin Activation: The Ca²⁺/CaM complex binds to and activates the phosphatase calcineurin (CaN).

  • NFAT Dephosphorylation: Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) in the cytoplasm.

  • Nuclear Translocation and Gene Expression: Dephosphorylated NFAT translocates to the nucleus, where it acts as a transcription factor to induce the expression of genes critical for the immune response, such as Interleukin-2 (IL-2).

  • Inhibition by FKBP12-Tacrolimus: Tacrolimus diffuses into the cell and binds to FKBP12. This complex then binds to calcineurin, sterically blocking the access of substrates like NFAT to the phosphatase active site. This prevents NFAT dephosphorylation, its nuclear translocation, and subsequent IL-2 gene transcription, ultimately blocking T-cell activation.

Calcineurin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Ca_increase ↑ [Ca²⁺]i TCR->Ca_increase Signal Antigen Antigen CaM Calmodulin (CaM) Ca_increase->CaM Binds CaN Calcineurin (CaN) CaM->CaN Activates NFAT_P NFAT-P CaN->NFAT_P NFAT NFAT NFAT_P->NFAT Dephosphorylation NFAT_nuc NFAT NFAT->NFAT_nuc Translocation FK506 Tacrolimus (FK506) FKBP12 FKBP12 FK506->FKBP12 Binds Complex FKBP12-FK506 Complex FK506->Complex FKBP12->Complex Complex->CaN Inhibits IL2 IL-2 Gene Transcription NFAT_nuc->IL2 Induces

Caption: The Calcineurin signaling pathway and its inhibition by the FKBP12-Tacrolimus complex.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the structural and biophysical characterization of a protein-ligand binding site, using the FKBP12-Tacrolimus interaction as an example.

Experimental_Workflow cluster_biophysical Biophysical Characterization cluster_structural Structural Determination start Start: Define Protein-Ligand System (FKBP12-Tacrolimus) expression 1. Recombinant Protein Expression & Purification (E. coli) start->expression characterization 2. Protein Quality Control (SDS-PAGE, Mass Spec) expression->characterization itc 3a. Isothermal Titration Calorimetry (ITC) (Determine Kd, ΔH) characterization->itc spr 3b. Surface Plasmon Resonance (SPR) (Determine kon, koff) characterization->spr complex 4. Form Protein-Ligand Complex characterization->complex analysis 8. Data Integration & Binding Site Analysis itc->analysis spr->analysis crystallization 5. Crystallization Trials (Vapor Diffusion) complex->crystallization data_collection 6. X-ray Diffraction Data Collection crystallization->data_collection structure_solution 7. Structure Solution & Refinement data_collection->structure_solution structure_solution->analysis

Caption: Workflow for structural and biophysical analysis of the FKBP12-Tacrolimus binding site.

References

Preliminary Toxicity Profile of Immunosuppressant-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of novel immunosuppressive agents is critical for advancing transplantation medicine and treating autoimmune diseases. However, the therapeutic efficacy of these agents must be carefully balanced against their potential for toxicity.[1] A thorough preclinical safety assessment is paramount to identify potential adverse effects and ensure patient safety. This technical guide provides a comprehensive overview of the preliminary toxicity profile of a novel investigational compound, Immunosuppressant-1 (IS-1). The data herein is intended for researchers, scientists, and drug development professionals to illustrate a typical early-stage toxicity evaluation, encompassing in vitro and in vivo assessments, genotoxicity, and a proposed mechanism of action.

In Vitro Cytotoxicity Assessment

The initial evaluation of IS-1 involved assessing its cytotoxic potential against various immune and non-immune cell lines. Cytotoxicity was determined by measuring the reduction in cell viability after a 48-hour exposure to the compound using the MTT and Lactate Dehydrogenase (LDH) assays.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values, representing the concentration of IS-1 required to inhibit 50% of cell growth or viability, were determined for human Jurkat T-cells, human peripheral blood mononuclear cells (PBMCs), and a non-immune human embryonic kidney cell line (HEK293).

Cell Line Assay Type IC50 (µM)
Jurkat (Human T-lymphocyte)MTT15.8
Jurkat (Human T-lymphocyte)LDH18.2
Human PBMCsMTT25.4
Human PBMCsLDH29.9
HEK293 (Human Embryonic Kidney)MTT> 100
HEK293 (Human Embryonic Kidney)LDH> 100

Table 1: In Vitro Cytotoxicity of this compound. Data represents the mean from three independent experiments.

The results indicate that IS-1 exhibits selective cytotoxicity towards immune cells, particularly the T-lymphocyte cell line, while showing minimal effect on the non-immune HEK293 cell line at concentrations up to 100 µM.

Experimental Workflow: In Vitro Screening

The general workflow for in vitro cytotoxicity screening is depicted below. This process ensures a systematic evaluation from initial cell culture to final data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis p1 Cell Seeding (96-well plates) p2 Overnight Incubation (37°C, 5% CO2) p1->p2 t1 Prepare IS-1 Dilutions p2->t1 t2 Add IS-1 to Cells t1->t2 t3 Incubate for 48 hours t2->t3 a1 Add Assay Reagent (MTT or LDH Substrate) t3->a1 a2 Incubate as per Protocol a1->a2 a3 Add Solubilizer/Stop Solution a2->a3 d1 Measure Absorbance (Plate Reader) a3->d1 d2 Calculate % Viability d1->d2 d3 Determine IC50 Values d2->d3

General workflow for in vitro cytotoxicity screening of IS-1.
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of viability.[2][3] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[4]

  • Cell Plating : Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂.[2]

  • Compound Treatment : Treat cells with varying concentrations of this compound (0.1 to 100 µM) and incubate for 48 hours.

  • MTT Addition : Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Incubation : Incubate the plate for 4 hours at 37°C in a humidified atmosphere.

  • Solubilization : Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm.

The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant. Released LDH catalyzes the conversion of lactate to pyruvate, which leads to the reduction of a tetrazolium salt into a colored formazan product.

  • Cell Plating and Treatment : Plate and treat cells with this compound as described for the MTT assay (Steps 1 & 2). Prepare controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection : After the 48-hour incubation, centrifuge the plate at 250 x g for 3 minutes.

  • Transfer : Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.

  • Reaction Mixture : Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation : Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction : Add 50 µL of stop solution to each well.

  • Absorbance Reading : Measure the absorbance at 490 nm, with a reference wavelength of 680 nm.

In Vivo Acute Toxicity Assessment

To evaluate the systemic toxicity of IS-1, an acute toxicity study was conducted in C57BL/6 mice. The study aimed to determine the median lethal dose (LD50) and identify potential target organs for toxicity.

Acute Toxicity Data

A single dose of IS-1 was administered via intraperitoneal injection. Animals were observed for 14 days for clinical signs of toxicity and mortality. Key serum biomarkers for liver and kidney function were assessed at the end of the study.

Parameter Vehicle Control 10 mg/kg 50 mg/kg 100 mg/kg
Mortality 0/80/81/84/8
LD50 (mg/kg) ---~100
Body Weight Change (Day 14) +5.2%+4.8%-2.1%-8.5%
ALT (U/L) 35 ± 542 ± 7115 ± 20250 ± 45
AST (U/L) 50 ± 865 ± 10180 ± 30410 ± 60
BUN (mg/dL) 22 ± 325 ± 448 ± 975 ± 15
Creatinine (mg/dL) 0.4 ± 0.10.5 ± 0.11.1 ± 0.31.9 ± 0.5*

*Table 2: Acute In Vivo Toxicity of this compound in C57BL/6 Mice. Data are presented as mean ± SD. p < 0.05 vs. Vehicle Control.

The results show dose-dependent toxicity, with an estimated LD50 of approximately 100 mg/kg. Significant elevations in liver enzymes (ALT, AST) and kidney function markers (BUN, Creatinine) at doses of 50 mg/kg and above suggest that the liver and kidneys are primary target organs for IS-1 toxicity. This is a known risk for immunosuppressive agents.

Experimental Protocol: Acute In Vivo Toxicity Study
  • Animals : Use healthy, young adult C57BL/6 mice, acclimated for at least one week before the study.

  • Grouping : Randomly assign animals to four groups (n=8 per group): one vehicle control group and three IS-1 treatment groups (10, 50, and 100 mg/kg).

  • Administration : Administer a single dose of the test compound or vehicle via intraperitoneal (i.p.) injection.

  • Observation : Monitor animals for clinical signs of toxicity (e.g., changes in behavior, posture, activity) and mortality, immediately after dosing and then daily for 14 days.

  • Body Weight : Record the body weight of each animal before dosing and at the end of the 14-day observation period.

  • Necropsy and Sample Collection : At day 14, euthanize all surviving animals. Collect blood via cardiac puncture for serum chemistry analysis. Perform a gross pathological examination of major organs.

  • Biochemical Analysis : Analyze serum samples for key biomarkers of hepatotoxicity (Alanine Aminotransferase - ALT, Aspartate Aminotransferase - AST) and nephrotoxicity (Blood Urea Nitrogen - BUN, Creatinine).

Genotoxicity Assessment

The mutagenic potential of IS-1 was evaluated using the bacterial reverse mutation assay, commonly known as the Ames test.

Ames Test Data

The test was conducted using Salmonella typhimurium strains TA98 (to detect frameshift mutations) and TA100 (to detect base-pair substitutions), both with (+S9) and without (-S9) metabolic activation.

Strain Condition IS-1 Conc. (µ g/plate ) Mean Revertant Colonies ± SD Mutagenicity Ratio *
TA98 -S90 (Vehicle)25 ± 4-
5028 ± 51.1
+S90 (Vehicle)40 ± 6-
5045 ± 71.1
TA100 -S90 (Vehicle)130 ± 15-
50145 ± 181.1
+S90 (Vehicle)155 ± 20-
50168 ± 221.1

*Table 3: Genotoxicity Assessment of this compound via Ames Test. Mutagenicity Ratio = (Mean revertants in test group) / (Mean revertants in vehicle control). A compound is typically considered mutagenic if the ratio is ≥ 2.0.

This compound did not induce a significant increase (≥2-fold) in the number of revertant colonies compared to the vehicle control in either bacterial strain, with or without metabolic activation. These results suggest that IS-1 is not mutagenic under the conditions of this assay.

Experimental Protocol: Ames Test
  • Strain Preparation : Prepare fresh overnight cultures of S. typhimurium strains TA98 and TA100.

  • Metabolic Activation : Prepare the S9 mix from rat liver homogenate for the metabolic activation conditions.

  • Exposure : In a test tube, combine 100 µL of the bacterial culture, 500 µL of S9 mix (for +S9) or phosphate buffer (for -S9), and 100 µL of the test compound (IS-1) or control (vehicle or known mutagen).

  • Plating : Add 2 mL of molten top agar to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.

  • Incubation : Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting : Count the number of revertant colonies on each plate.

  • Analysis : Calculate the mean number of revertant colonies for each concentration and compare it to the vehicle control to determine the mutagenicity ratio.

Proposed Mechanism of Cytotoxicity

Based on the in vitro data and common mechanisms of drug-induced toxicity, this compound is hypothesized to induce cytotoxicity in immune cells via the intrinsic apoptosis pathway, triggered by mitochondrial stress.

G is1 This compound mito Mitochondrial Stress (ROS Generation) is1->mito bcl2 Bcl-2 Family Modulation (Bax/Bak Activation) mito->bcl2 cytc Cytochrome c Release bcl2->cytc apaf Apoptosome Formation (Apaf-1, Pro-Caspase-9) cytc->apaf casp9 Caspase-9 Activation apaf->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Proposed signaling pathway for IS-1 induced apoptosis.

This proposed pathway suggests that IS-1 may directly or indirectly cause mitochondrial dysfunction, leading to an increase in reactive oxygen species (ROS). This stress alters the balance of pro- and anti-apoptotic Bcl-2 family proteins, promoting the release of cytochrome c into the cytosol. Cytochrome c then initiates the formation of the apoptosome, leading to the activation of caspase-9 and subsequently the executioner caspase-3, culminating in programmed cell death.

Summary and Conclusion

The preliminary toxicity assessment of this compound provides a foundational safety profile.

  • In Vitro : IS-1 demonstrates selective cytotoxicity against immune cells, with IC50 values in the low micromolar range for T-cells, while being significantly less toxic to non-immune cells.

  • In Vivo : The compound exhibits dose-dependent systemic toxicity in mice, with an estimated LD50 of ~100 mg/kg. The primary target organs appear to be the liver and kidneys, a critical consideration for future development.

  • Genotoxicity : The Ames test results indicate that IS-1 does not possess mutagenic properties.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Immunosuppressant-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of a representative immunosuppressive agent, referred to herein as "Immunosuppressant-1". This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of immunosuppressive compounds in relevant animal models. The protocols and data presented are synthesized from established methodologies for commonly used immunosuppressants such as calcineurin inhibitors (e.g., Cyclosporine, Tacrolimus), mTOR inhibitors (e.g., Sirolimus), and antiproliferative agents (e.g., Mycophenolate Mofetil, Azathioprine).

Data Presentation: Quantitative In Vivo Administration Parameters

The following tables summarize typical dosage ranges, administration routes, and vehicle solutions for common immunosuppressants in rodent models. These values should be considered as a starting point for the optimization of "this compound" administration.

Table 1: Recommended Dosage and Administration of Immunosuppressants in Mice

ImmunosuppressantTherapeutic IndicationDosage Range (mg/kg/day)Route of AdministrationVehicle/Solvent
Cyclosporine AAllograft rejection, Autoimmunity10 - 50Oral (gavage), Subcutaneous, IntraperitonealOlive oil, Ethanol/Cremophor EL
Tacrolimus (FK-506)Allograft rejection0.5 - 5Oral (gavage), IntramuscularSaline, Polyethylene glycol
Sirolimus (Rapamycin)Allograft rejection, Longevity studies1 - 5Oral (gavage), IntraperitonealCarboxymethylcellulose, Ethanol
Mycophenolate MofetilAllograft rejection, Autoimmunity20 - 100Oral (gavage), Intravenous5% Dextrose in water (for IV)
AzathioprineAllograft rejection, Autoimmunity1 - 5Oral (gavage), IntravenousSaline, Water for Injection

Table 2: Recommended Dosage and Administration of Immunosuppressants in Rats

ImmunosuppressantTherapeutic IndicationDosage Range (mg/kg/day)Route of AdministrationVehicle/Solvent
Cyclosporine AAllograft rejection5 - 20Oral (gavage), IntravenousOlive oil, Ethanol/Cremophor EL
Tacrolimus (FK-506)Allograft rejection0.1 - 2Intramuscular, SubcutaneousSaline, Polyethylene glycol
Sirolimus (Rapamycin)Allograft rejection0.5 - 8Oral (gavage)Water, Methylcellulose
Mycophenolate MofetilAllograft rejection10 - 40Oral (gavage), Intravenous5% Dextrose in water (for IV)
AzathioprineAllograft rejection1 - 4Oral (gavage), IntravenousSaline, Water for Injection

Signaling Pathways

Diagram 1: Calcineurin-NFAT Signaling Pathway

Calcineurin_NFAT_Pathway cluster_cell T Cell TCR TCR CaN Calcineurin TCR->CaN Ca2+ influx NFATp NFAT (phosphorylated) CaN->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT nucleus Nucleus NFAT->nucleus Translocation IL2 IL-2 Gene Transcription nucleus->IL2 Immunosuppressant1 This compound (e.g., Cyclosporine, Tacrolimus) Immunosuppressant1->CaN

Caption: Calcineurin-NFAT signaling pathway in T cell activation.

Diagram 2: PI3K/Akt/mTOR Signaling Pathway

mTOR_Pathway cluster_cell T Cell Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Immunosuppressant1 This compound (e.g., Sirolimus) Immunosuppressant1->mTORC1 Efficacy_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization disease_induction Disease/Model Induction (e.g., EAE, Allograft) acclimatization->disease_induction treatment Treatment Initiation (this compound vs. Vehicle) disease_induction->treatment monitoring Daily Monitoring (Clinical Score, Body Weight) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint histology Histopathology endpoint->histology flow_cytometry Flow Cytometry (Immune Cell Profiling) endpoint->flow_cytometry cytokine_analysis Cytokine Analysis (ELISA, Luminex) endpoint->cytokine_analysis

Application Notes and Protocols for the Use of Tacrolimus (FK506) in Primary Human T-Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tacrolimus (also known as FK506) is a potent macrolide lactone immunosuppressant produced by the fungus Streptomyces tsukubaensis. It is widely used in clinical settings to prevent allograft rejection after organ transplantation. Its mechanism of action is centered on the inhibition of T-lymphocyte activation, making it a valuable tool for in vitro studies of human T-cell function. These application notes provide a comprehensive guide for the use of Tacrolimus in primary human T-cell cultures, including its mechanism of action, protocols for assessing its effects, and expected outcomes.

Tacrolimus exerts its immunosuppressive effects by binding to the immunophilin FK-binding protein 12 (FKBP12).[1][2] This complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[1][2] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor.[1] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). IL-2 is a critical cytokine for T-cell proliferation, differentiation, and survival. By blocking IL-2 production, Tacrolimus effectively curtails the T-cell-mediated immune response.

Data Presentation

The following tables summarize the quantitative effects of Tacrolimus on primary human T-cell proliferation and cytokine production as reported in various studies.

Table 1: Effect of Tacrolimus on T-Cell Proliferation

T-Cell TypeStimulation MethodTacrolimus Concentration (ng/mL)Proliferation Inhibition (%)Reference
CD4+ T-cellsanti-CD3ε mAb beads3.125>50
CD4+ T-cellsanti-CD3/CD28100Significant decrease in proliferation and division index at day 3
CD8+ T-cellsanti-CD3/CD2810 and 100Inhibition at day 3
CD4+ and CD8+ T-cellsTriple immunosuppression (including Tacrolimus)Not specifiedMean 25% reduction

Table 2: Effect of Tacrolimus on Cytokine Production in T-Cells

CytokineT-Cell TypeStimulation MethodTacrolimus Concentration (ng/mL)Inhibition (%)Reference
IL-2CD3+ T-cellsanti-CD3/CD2810Complete abrogation
TNF-αCD3+ T-cellsanti-CD3/CD281075.9
TNF-αCD4+ T-cellsanti-CD3/CD281071.4
TNF-αCD8+ T-cellsanti-CD3/CD281093.1
IFN-γMemory CD4+ T-cellsNot specifiedNot specifiedSignificant inhibition
IL-4Memory CD4+ T-cellsNot specifiedNot specifiedSignificant inhibition
IL-17Memory CD4+ T-cellsNot specifiedNot specifiedSignificant inhibition

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human T-Cells

This protocol describes the isolation of Peripheral Blood Mononuclear Cells (PBMCs) from whole blood and the subsequent culture of primary T-cells.

Materials:

  • Heparinized whole human blood

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Human T-cell activation reagents (e.g., Dynabeads™ Human T-Activator CD3/CD28)

  • Recombinant human IL-2 (rhIL-2)

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer containing plasma and platelets.

  • Collect the buffy coat layer containing PBMCs and transfer to a new tube.

  • Wash the PBMCs twice with PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspend the PBMC pellet in complete RPMI-1640 medium.

  • Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

  • For T-cell activation, add anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1.

  • Culture the cells in a humidified incubator at 37°C and 5% CO2. Supplement with rhIL-2 (e.g., 100 U/mL) as needed to maintain proliferation.

Protocol 2: Treatment of T-Cell Cultures with Tacrolimus

This protocol outlines the preparation and addition of Tacrolimus to primary T-cell cultures.

Materials:

  • Tacrolimus (FK506) powder

  • Dimethyl sulfoxide (DMSO)

  • Complete RPMI-1640 medium

Procedure:

  • Prepare a stock solution of Tacrolimus in DMSO (e.g., 1 mg/mL). Store aliquots at -20°C.

  • On the day of the experiment, thaw an aliquot of the Tacrolimus stock solution.

  • Prepare working solutions of Tacrolimus by diluting the stock solution in complete RPMI-1640 medium to the desired final concentrations (e.g., 1, 10, 100 ng/mL).

  • Add the Tacrolimus working solutions or an equivalent volume of DMSO (vehicle control) to the T-cell cultures at the time of activation or as per the experimental design.

  • Ensure the final concentration of DMSO in the culture medium is low (e.g., <0.1%) to avoid toxicity.

Protocol 3: T-Cell Proliferation Assay using CFSE

This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation by flow cytometry.

Materials:

  • CellTrace™ CFSE Cell Proliferation Kit

  • Isolated primary human T-cells (or PBMCs)

  • Complete RPMI-1640 medium

  • Flow cytometer

Procedure:

  • Adjust the cell concentration to 10-100 x 10^6 cells/mL in pre-warmed PBS.

  • Add CFSE stock solution to the cell suspension to a final concentration of 1-10 µM (5 µM is commonly used for PBMCs).

  • Incubate for 10 minutes at 37°C.

  • To stop the staining, add 5-10 volumes of cold complete RPMI-1640 medium.

  • Incubate for 5 minutes on ice.

  • Wash the cells twice with complete RPMI-1640 medium to remove any unbound CFSE.

  • Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Plate the cells in a 24-well plate pre-coated with anti-CD3 antibody or activate with anti-CD3/CD28 beads.

  • Add Tacrolimus or vehicle control at the desired concentrations.

  • Culture for 3-6 days.

  • Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

Protocol 4: Measurement of Cytokine Production by ELISA

This protocol details the quantification of IL-2 in T-cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Human IL-2 ELISA kit

  • T-cell culture supernatants

  • Microplate reader

Procedure:

  • Collect culture supernatants from Tacrolimus-treated and control T-cell cultures at a specific time point after activation (e.g., 24-72 hours).

  • Centrifuge the supernatants at 1000 x g for 10 minutes to remove cells and debris.

  • Store supernatants at -80°C until use.

  • Perform the ELISA according to the manufacturer's instructions. A general procedure is as follows: a. Add standards and samples to the wells of the antibody-coated microplate. b. Incubate to allow the cytokine to bind to the immobilized antibody. c. Wash the plate to remove unbound substances. d. Add a biotinylated detection antibody specific for the cytokine. e. Incubate and wash. f. Add streptavidin-horseradish peroxidase (HRP) conjugate. g. Incubate and wash. h. Add a chromogenic substrate (e.g., TMB). i. Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

Mandatory Visualization

T_Cell_Activation_and_Tacrolimus_Inhibition Tacrolimus Mechanism of Action in T-Cells cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg CD28 CD28 APC Antigen Presenting Cell (APC) APC->TCR Antigen APC->CD28 Co-stimulation IP3 IP3 PLCg->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Calcineurin Calcineurin Ca_release->Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Translocation FKBP12 FKBP12 Tacrolimus_FKBP12 Tacrolimus-FKBP12 Complex FKBP12->Tacrolimus_FKBP12 Tacrolimus Tacrolimus Tacrolimus->FKBP12 Binds Tacrolimus_FKBP12->Calcineurin Inhibits IL2_gene IL-2 Gene NFAT->IL2_gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA IL2_protein IL-2 Protein (Secretion) IL2_mRNA->IL2_protein Translation T_cell_proliferation T-Cell Proliferation IL2_protein->T_cell_proliferation Drives

Caption: Tacrolimus signaling pathway in T-cell activation.

T_Cell_Proliferation_Assay_Workflow Experimental Workflow for Assessing Tacrolimus Effect on T-Cell Proliferation cluster_prep Cell Preparation cluster_culture Cell Culture and Treatment cluster_analysis Analysis Isolate_PBMC Isolate PBMCs from Whole Blood Label_CFSE Label Cells with CFSE Isolate_PBMC->Label_CFSE Wash_Cells Wash Labeled Cells Label_CFSE->Wash_Cells Activate_T_cells Activate T-Cells (e.g., anti-CD3/CD28) Wash_Cells->Activate_T_cells Add_Tacrolimus Add Tacrolimus (or Vehicle Control) Activate_T_cells->Add_Tacrolimus Incubate Incubate for 3-6 Days Add_Tacrolimus->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Stain_Markers Stain for Surface Markers (e.g., CD4, CD8) Harvest_Cells->Stain_Markers Flow_Cytometry Analyze by Flow Cytometry Stain_Markers->Flow_Cytometry Analyze_Data Analyze CFSE Dilution (Proliferation) Flow_Cytometry->Analyze_Data

Caption: Workflow for CFSE-based T-cell proliferation assay.

References

Application Notes and Protocols for Cyclosporine A in Rodent Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporine A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant in both clinical settings and preclinical research.[1] Its primary mechanism of action involves the inhibition of T-cell activation, a critical step in the pathogenesis of many autoimmune diseases.[1] By forming a complex with cyclophilin, CsA inhibits calcineurin, thereby preventing the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT).[1] This blockade halts the transcription of key pro-inflammatory cytokines such as Interleukin-2 (IL-2), which is essential for T-cell proliferation and differentiation.[1] These application notes provide detailed protocols and dosage guidelines for the use of Cyclosporine A in three common rodent models of autoimmune diseases: Experimental Autoimmune Encephalomyelitis (EAE), Collagen-Induced Arthritis (CIA), and Systemic Lupus Erythematosus (SLE).

Mechanism of Action: Calcineurin-NFAT Signaling Pathway Inhibition

The immunosuppressive effect of Cyclosporine A is primarily mediated through the inhibition of the calcineurin-NFAT signaling pathway in T-cells.

Cyclosporine A Mechanism of Action cluster_cell T-Cell TCR T-Cell Receptor (TCR) CaN Calcineurin TCR->CaN ↑ Ca2+ NFAT_P NFAT-P (Inactive) CaN->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT IL2_gene IL-2 Gene NFAT->IL2_gene Translocates to Nucleus & Binds IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA Transcription IL2_protein IL-2 Protein (Pro-inflammatory Cytokine) IL2_mRNA->IL2_protein Translation T-Cell Proliferation T-Cell Proliferation IL2_protein->T-Cell Proliferation Cyclophilin Cyclophilin CsA_Cyclophilin CsA-Cyclophilin Complex Cyclophilin->CsA_Cyclophilin CsA Cyclosporine A CsA->Cyclophilin Binds to CsA_Cyclophilin->CaN Inhibits

Caption: Cyclosporine A inhibits T-cell activation by blocking the calcineurin-NFAT signaling pathway.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for human multiple sclerosis (MS), characterized by CNS inflammation, demyelination, and paralysis.[2]

Cyclosporine A Dosage and Efficacy in EAE Models
Rodent StrainCyclosporine A DosageRoute of AdministrationDosing RegimenEfficacy
SJL/J Mice0.5, 2, and 5 mg/mouseNot SpecifiedOne or three times per week, starting on Day 40 post-inoculation for 17 days.Dose-dependent reduction in the length and severity of an induced EAE attack and significantly reduced mortality.
Rats3 mg/kg/day (low-dose)Not SpecifiedDailyMinor protective effect during the acute phase but led to a severe relapse.
Rats20 mg/kg/day (high-dose)Not SpecifiedDailyCompletely protected rats from EAE.
Lewis Rats25 mg/kg/dayPer os (Oral)DailyInhibited actively induced EAE.
Lewis Rats10 mg/kg/dayPer os (Oral)DailyDid not inhibit actively induced EAE.
Experimental Protocols

EAE Induction (C57BL/6 Mice)

This protocol describes the active induction of EAE in C57BL/6 mice.

EAE_Induction_Workflow cluster_protocol EAE Induction Protocol A Day 0: Immunization - Subcutaneous injection of MOG35-55/CFA emulsion. B Day 0 & Day 2: Pertussis Toxin - Intraperitoneal injection of Pertussis Toxin. A->B C Days 7-28: Monitoring - Daily monitoring for clinical signs of EAE. B->C D Disease Onset - Appearance of clinical signs (e.g., tail limpness). C->D

Caption: Workflow for the induction of Experimental Autoimmune Encephalomyelitis (EAE) in mice.

Materials:

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • Phosphate-Buffered Saline (PBS)

  • 8-10 week old female C57BL/6 mice

Procedure:

  • Preparation of MOG Emulsion: Emulsify MOG35-55 peptide in CFA at a final concentration of 2 mg/mL.

  • Immunization (Day 0): Subcutaneously inject 100 µL of the MOG/CFA emulsion over two sites on the flank of each mouse.

  • Pertussis Toxin Administration (Day 0 and Day 2): Administer 200 ng of PTX in 100 µL of PBS via intraperitoneal (i.p.) injection on the day of immunization and again 48 hours later.

  • Disease Monitoring: Begin daily monitoring for clinical signs of EAE around day 7 post-immunization. Use a standardized scoring system (see below).

Cyclosporine A Administration and Efficacy Assessment

Procedure:

  • Drug Preparation: Dissolve Cyclosporine A in a suitable vehicle (e.g., olive oil or a mixture of Cremophor EL and ethanol).

  • Administration: Administer Cyclosporine A via the desired route (e.g., oral gavage, i.p. injection) according to the dosing regimen outlined in the table above.

  • Efficacy Assessment:

    • Clinical Scoring: Score the mice daily for clinical signs of EAE using a scale such as:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Complete hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund or dead

    • Body Weight: Monitor and record the body weight of the animals daily.

    • Histopathology: At the end of the study, perfuse the animals and collect the spinal cord and brain for histological analysis of inflammation and demyelination.

Collagen-Induced Arthritis (CIA)

CIA is a widely used animal model for rheumatoid arthritis, exhibiting key pathological features such as synovitis, pannus formation, and joint destruction.

Cyclosporine A Dosage and Efficacy in CIA Models
Rodent StrainCyclosporine A DosageRoute of AdministrationDosing RegimenEfficacy
DBA/1 MiceNot SpecifiedNot SpecifiedProphylactic treatmentDose-dependent suppression of arthritis development and immune response to type II collagen.
DBA/1 MiceNot SpecifiedNot SpecifiedTherapeutic treatment (after disease onset)Did not affect the clinical course of the disease or the immune response to collagen.
Experimental Protocols

CIA Induction (DBA/1 Mice)

This protocol outlines the induction of CIA in DBA/1 mice, a susceptible strain.

CIA_Induction_Workflow cluster_protocol CIA Induction Protocol A Day 0: Primary Immunization - Intradermal injection of Type II Collagen/CFA emulsion at the base of the tail. B Day 21: Booster Immunization - Intradermal injection of Type II Collagen/IFA emulsion. A->B C Days 21-42: Monitoring - Regular monitoring for signs of arthritis. B->C D Disease Onset - Appearance of erythema and swelling in the paws. C->D

Caption: Workflow for the induction of Collagen-Induced Arthritis (CIA) in mice.

Materials:

  • Bovine or chicken Type II Collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M Acetic Acid

  • 8-10 week old male DBA/1 mice

Procedure:

  • Collagen Preparation: Dissolve Type II collagen in 0.1 M acetic acid at 4°C to a final concentration of 2 mg/mL.

  • Emulsion Preparation: Emulsify the collagen solution with an equal volume of CFA.

  • Primary Immunization (Day 0): Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): Prepare an emulsion of Type II collagen with IFA and administer a 100 µL booster injection intradermally near the primary injection site.

  • Disease Monitoring: Begin to monitor the mice for signs of arthritis (paw swelling and redness) from day 21 onwards.

Cyclosporine A Administration and Efficacy Assessment

Procedure:

  • Drug Preparation: Prepare Cyclosporine A as described for the EAE model.

  • Administration:

    • Prophylactic: Begin treatment on the day of primary immunization (Day 0).

    • Therapeutic: Start treatment after the onset of clinical signs of arthritis.

  • Efficacy Assessment:

    • Clinical Scoring: Score the paws for signs of arthritis several times a week using a scale such as:

      • 0: No evidence of erythema and swelling

      • 1: Erythema and mild swelling confined to the tarsals or ankle joint

      • 2: Erythema and mild swelling extending from the ankle to the tarsals

      • 3: Erythema and moderate swelling extending from the ankle to the metatarsal joints

      • 4: Erythema and severe swelling encompassing the ankle, foot, and digits

    • Paw Thickness: Measure the thickness of the paws using a caliper.

    • Histopathology: At the end of the study, collect the joints for histological evaluation of inflammation, pannus formation, and bone erosion.

Systemic Lupus Erythematosus (SLE)

Spontaneous mouse models of lupus, such as the MRL/lpr and NZB/W F1 strains, develop a disease that shares many features with human SLE, including autoantibody production and glomerulonephritis.

Cyclosporine A Dosage and Efficacy in SLE Models
Rodent StrainCyclosporine A DosageRoute of AdministrationDosing RegimenEfficacy
MRL/lpr Mice25 mg/kg/dayOralDaily from 6 to 22 weeks of age.Reduced lymphoproliferation and the severity of necrotizing arteritis in the kidneys. Did not significantly alter anti-DNA autoantibody levels or improve glomerulonephritis.
BXSB Mice25 mg/kg/dayOralDaily from 6 to 22 weeks of age.Did not significantly alter anti-DNA autoantibody levels or improve glomerulonephritis.
BALB/c Mice (induced lupus)Not SpecifiedNot SpecifiedEarly treatment (2 months post-immunization)Dramatic decrease in autoantibody levels (anti-dsDNA, histones, etc.) and reduced proteinuria.
BALB/c Mice (induced lupus)Not SpecifiedNot SpecifiedLate treatment (4 months post-immunization)Less prominent suppressive effect on autoantibody production and disease manifestations.
Experimental Protocols

Disease Monitoring in Spontaneous Lupus Models (MRL/lpr and NZB/W F1 mice)

SLE_Monitoring_Workflow cluster_protocol SLE Monitoring Protocol A Regular Monitoring - Monitor for signs of disease such as skin lesions and lymphadenopathy. B Urine Collection - Weekly or bi-weekly collection of urine to measure proteinuria. A->B C Blood Collection - Periodic blood collection for autoantibody analysis. A->C D Endpoint Analysis - Kidney collection for histopathology. B->D C->D

Caption: Workflow for monitoring disease progression in spontaneous mouse models of lupus.

Procedure:

  • Animal Husbandry: House MRL/lpr or NZB/W F1 mice under specific pathogen-free conditions. Disease develops spontaneously with age.

  • Proteinuria Monitoring: Monitor for the development of nephritis by measuring protein levels in the urine weekly or bi-weekly using dipsticks or a protein assay.

  • Autoantibody Analysis: Collect blood periodically via retro-orbital or submandibular bleeding to measure serum levels of autoantibodies (e.g., anti-dsDNA) by ELISA.

  • Clinical Signs: Observe the mice for other clinical signs of lupus, such as skin lesions and lymphadenopathy.

Cyclosporine A Administration and Efficacy Assessment

Procedure:

  • Drug Preparation: Prepare Cyclosporine A as previously described.

  • Administration: Administer Cyclosporine A orally or via injection according to the desired treatment schedule. Prophylactic treatment is often initiated before the typical age of disease onset.

  • Efficacy Assessment:

    • Proteinuria: Continue to monitor proteinuria as a measure of nephritis severity.

    • Autoantibody Titers: Measure serum autoantibody levels at the beginning and end of the treatment period.

    • Histopathology: At the study endpoint, harvest the kidneys and other organs for histological assessment of inflammation and immune complex deposition.

    • Survival: Monitor and record the survival of the animals throughout the study.

Conclusion

Cyclosporine A is a valuable tool for studying the pathogenesis of autoimmune diseases in rodent models and for evaluating the efficacy of novel therapeutic agents. The protocols and dosage information provided in these application notes offer a starting point for researchers. However, it is crucial to note that the optimal dosage and treatment regimen may vary depending on the specific rodent strain, the severity of the disease model, and the experimental objectives. Therefore, pilot studies are recommended to determine the most effective and well-tolerated conditions for each specific application.

References

flow cytometry protocol for cells treated with Immunosuppressant-1

Author: BenchChem Technical Support Team. Date: November 2025

Application Note:

Analyzing the Effects of Immunosuppressant-1 on T-Cell Activation Using Flow Cytometry

Introduction

This compound is a novel calcineurin inhibitor designed to modulate the immune response by interfering with T-cell activation signaling pathways. This application note provides a detailed protocol for assessing the in vitro effects of this compound on human peripheral blood mononuclear cells (PBMCs) using multicolor flow cytometry. The described assays allow for the simultaneous analysis of cell viability, T-cell activation markers, and intracellular cytokine production, providing a comprehensive profile of the compound's immunosuppressive activity.

Principle of the Assay

This protocol utilizes flow cytometry to quantify changes in protein expression on and within immune cells following treatment with this compound. PBMCs are stimulated in vitro to induce T-cell activation. The effects of this compound are evaluated by measuring the expression of key cell surface activation markers, such as CD69 and CD25, and the production of intracellular cytokines, like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][2][3][4][5] Additionally, an apoptosis assay using Annexin V and Propidium Iodide (PI) is included to assess the cytotoxic effects of the compound.

Target Audience

This document is intended for researchers, scientists, and drug development professionals with experience in cell culture and flow cytometry.

Experimental Protocols

1. Preparation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

  • Materials:

    • Whole blood collected in heparinized tubes

    • Phosphate-buffered saline (PBS)

    • Ficoll-Paque™ PLUS

    • 15 mL and 50 mL conical tubes

    • Centrifuge

  • Procedure:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer 4 mL of the diluted blood over 3 mL of Ficoll-Paque™ PLUS in a 15 mL conical tube.

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

    • Aspirate the upper layer containing plasma and platelets.

    • Carefully collect the buffy coat layer containing PBMCs and transfer to a new 15 mL tube.

    • Wash the cells by adding PBS to bring the volume to 10 mL and centrifuge at 300 x g for 10 minutes.

    • Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.

    • Count the cells and assess viability using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 1 x 10^6 cells/mL.

2. In Vitro T-Cell Stimulation and Treatment with this compound

  • Materials:

    • Isolated PBMCs

    • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

    • T-cell stimulants (e.g., anti-CD3/CD28 beads or PMA and Ionomycin)

    • This compound (at various concentrations)

    • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

    • 96-well cell culture plate

  • Procedure:

    • Plate 1 x 10^6 PBMCs per well in a 96-well plate.

    • Add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate for 1 hour at 37°C in a 5% CO2 incubator.

    • Add T-cell stimulants to the appropriate wells. Include an unstimulated control.

    • Incubate for the desired time period (e.g., 6 hours for CD69 expression, 24 hours for CD25 expression, and 6-24 hours for intracellular cytokines).

    • For intracellular cytokine analysis, add a protein transport inhibitor for the last 4-6 hours of incubation.

3. Staining for Cell Surface Markers

This protocol describes the staining of cell surface antigens prior to fixation and permeabilization for intracellular staining.

  • Materials:

    • Treated and stimulated cells

    • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

    • Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25)

    • 96-well V-bottom plate

    • Centrifuge

  • Procedure:

    • Harvest cells and transfer to a 96-well V-bottom plate.

    • Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

    • Resuspend the cells in 50 µL of a master mix of fluorochrome-conjugated antibodies diluted in Flow Cytometry Staining Buffer.

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with 200 µL of Flow Cytometry Staining Buffer.

4. Intracellular Cytokine Staining

This protocol is for the detection of intracellular cytokines after cell surface staining.

  • Materials:

    • Surface-stained cells

    • Fixation/Permeabilization Buffer

    • Permeabilization Wash Buffer

    • Fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IL-2, anti-IFN-γ)

  • Procedure:

    • After surface staining, resuspend the cells in 100 µL of Fixation/Permeabilization Buffer.

    • Incubate for 20 minutes at room temperature in the dark.

    • Wash the cells with Permeabilization Wash Buffer.

    • Resuspend the cells in 50 µL of a master mix of anti-cytokine antibodies diluted in Permeabilization Wash Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with Permeabilization Wash Buffer.

    • Resuspend the cells in Flow Cytometry Staining Buffer for analysis.

5. Apoptosis Assay (Annexin V and PI Staining)

This protocol is used to quantify apoptosis and necrosis in cells treated with this compound.

  • Materials:

    • Treated cells

    • 1X Binding Buffer

    • Annexin V-FITC

    • Propidium Iodide (PI)

  • Procedure:

    • Harvest the cells and wash once with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze by flow cytometry within one hour.

Data Presentation

The quantitative data from the flow cytometry analysis can be summarized in the following tables:

Table 1: Effect of this compound on T-Cell Activation Markers

Treatment GroupConcentration% CD69+ of CD4+ T-cells% CD25+ of CD4+ T-cells% CD69+ of CD8+ T-cells% CD25+ of CD8+ T-cells
Unstimulated-BaselineBaselineBaselineBaseline
Stimulated (Vehicle)-HighHighHighHigh
This compoundLowReducedReducedReducedReduced
This compoundMediumSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
This compoundHighStrongly ReducedStrongly ReducedStrongly ReducedStrongly Reduced

Table 2: Effect of this compound on Intracellular Cytokine Production

Treatment GroupConcentration% IL-2+ of CD4+ T-cells% IFN-γ+ of CD4+ T-cells% IL-2+ of CD8+ T-cells% IFN-γ+ of CD8+ T-cells
Unstimulated-BaselineBaselineBaselineBaseline
Stimulated (Vehicle)-HighHighHighHigh
This compoundLowReducedReducedReducedReduced
This compoundMediumSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
This compoundHighStrongly ReducedStrongly ReducedStrongly ReducedStrongly Reduced

Table 3: Cytotoxicity of this compound

Treatment GroupConcentration% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Untreated-HighLowLow
This compoundLowHighSlightly IncreasedSlightly Increased
This compoundMediumModerateIncreasedIncreased
This compoundHighLowSignificantly IncreasedSignificantly Increased

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_staining Staining cluster_analysis Data Acquisition & Analysis pb_iso PBMC Isolation from Whole Blood cell_count Cell Counting & Viability pb_iso->cell_count plating Plate 1x10^6 cells/well cell_count->plating drug_add Add this compound plating->drug_add stim Stimulate T-cells drug_add->stim pi_add Add Protein Transport Inhibitor stim->pi_add apoptosis_stain Apoptosis Staining (Annexin V, PI) stim->apoptosis_stain surface_stain Surface Marker Staining (CD3, CD4, CD8, CD69, CD25) pi_add->surface_stain fix_perm Fixation & Permeabilization surface_stain->fix_perm intra_stain Intracellular Cytokine Staining (IL-2, IFN-γ) fix_perm->intra_stain flow_cytometry Flow Cytometry Acquisition intra_stain->flow_cytometry apoptosis_stain->flow_cytometry data_analysis Data Analysis flow_cytometry->data_analysis

Caption: Experimental workflow for analyzing this compound effects.

t_cell_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Calcineurin Calcineurin TCR->Calcineurin Ca2+ influx CD28 CD28 NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT IL2_gene IL-2 Gene Transcription NFAT->IL2_gene Translocates to nucleus Immunosuppressant1 This compound Immunosuppressant1->Calcineurin Inhibits

Caption: Calcineurin-NFAT signaling pathway inhibited by this compound.

References

Application Notes and Protocols for Immunosuppressant-1 (e.g., Sirolimus) Solubility and Preparation for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunosuppressant-1, exemplified here by Sirolimus (also known as Rapamycin), is a potent macrolide lactone with significant immunosuppressive properties. It is widely utilized in research to study immune responses and in clinical settings to prevent organ transplant rejection. The primary mechanism of action for Sirolimus is the inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2] Effective and reproducible in vitro studies using Sirolimus are critically dependent on proper handling, including accurate preparation of stock and working solutions. Due to its lipophilic nature and poor aqueous solubility, specific protocols must be followed to ensure complete solubilization and prevent precipitation, which can significantly impact experimental outcomes.[3][4]

This document provides detailed application notes and protocols for the solubilization of this compound (Sirolimus) and its preparation for various in vitro assays.

Physicochemical Properties and Solubility

Sirolimus is a white to off-white crystalline powder. It is practically insoluble in water, making the use of organic solvents necessary for the preparation of stock solutions for in vitro studies.[4]

Table 1: Solubility of this compound (Sirolimus) in Common Organic Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)≥ 10 mg/mL, up to 200 mg/mL
Ethanol~0.25 mg/mL, up to 50 mg/mL
MethanolSoluble
AcetoneSoluble
ChloroformSoluble
N,N-Dimethylformamide (DMF)Soluble, ~10 mg/mL

Note: Solubility can be affected by temperature, purity of the compound, and the specific lot. It is always recommended to perform a small-scale solubility test.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound (Sirolimus) in DMSO

This protocol describes the preparation of a concentrated stock solution of Sirolimus in DMSO, which is a common starting point for most in vitro experiments.

Materials:

  • This compound (Sirolimus) powder (Molecular Weight: 914.17 g/mol )

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Accurately weigh 9.14 mg of Sirolimus powder and transfer it to a sterile tube.

  • Dissolution: Add 1 mL of sterile DMSO to the tube containing the Sirolimus powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution, but avoid excessive heat. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes or cryovials.

  • Storage: Store the aliquots at -20°C and protect them from light. When stored properly, the DMSO stock solution is stable for several months.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into a final working concentration in cell culture medium.

Materials:

  • 10 mM this compound (Sirolimus) stock solution in DMSO

  • Pre-warmed, sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or conical tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine Final Concentration: Decide on the final concentration of Sirolimus required for your experiment. A typical starting range for in vitro assays is 1-100 nM.

  • Intermediate Dilution (Optional but Recommended): To minimize the concentration of DMSO in the final culture medium, it is good practice to perform an intermediate dilution. For example, to achieve a final concentration of 100 nM:

    • Prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM stock solution to 99 µL of sterile cell culture medium. Mix well by gentle pipetting.

  • Final Dilution:

    • There is a useful technique to prevent precipitation when diluting a DMSO stock into an aqueous medium: add the medium to the DMSO solution, not the other way around.

    • To prepare a 100 nM working solution, add the appropriate volume of the intermediate solution (or the stock solution for higher final concentrations) to the final volume of pre-warmed cell culture medium. For example, add 10 µL of the 100 µM intermediate solution to 9.99 mL of cell culture medium to get a final volume of 10 mL at 100 nM.

    • Mix thoroughly by inverting the tube or gentle vortexing before adding to the cells.

  • DMSO Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of Sirolimus used, to account for any potential effects of the solvent on the cells. The final concentration of DMSO in cell culture should ideally be kept below 0.1% to avoid cytotoxicity.

Mechanism of Action: The mTOR Signaling Pathway

Sirolimus exerts its immunosuppressive effects by inhibiting the mTOR signaling pathway. It first forms a complex with the intracellular protein FKBP12 (FK506-binding protein 12). This Sirolimus-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1), which is a key regulator of cell growth and proliferation. Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), resulting in the inhibition of protein synthesis and cell cycle arrest at the G1 phase.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors (e.g., IL-2) Receptor Receptor GrowthFactors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Sirolimus This compound (Sirolimus) FKBP12 FKBP12 Sirolimus->FKBP12 Sirolimus_FKBP12 Sirolimus-FKBP12 Complex Sirolimus->Sirolimus_FKBP12 FKBP12->Sirolimus_FKBP12 Sirolimus_FKBP12->mTORC1 Inhibits ProteinSynthesis Protein Synthesis S6K->ProteinSynthesis EIF4EBP1->ProteinSynthesis CellCycle Cell Cycle Progression (G1 to S phase) ProteinSynthesis->CellCycle

Caption: mTOR signaling pathway and the inhibitory action of this compound (Sirolimus).

Experimental Workflow for this compound Preparation

The following diagram outlines the general workflow for preparing this compound (Sirolimus) for in vitro assays.

Experimental_Workflow Start Start: Obtain This compound Powder Weigh Accurately Weigh Powder Start->Weigh Dissolve Dissolve in 100% DMSO to create Stock Solution Weigh->Dissolve Aliquot Aliquot Stock Solution into single-use vials Dissolve->Aliquot Store Store at -20°C, protected from light Aliquot->Store Dilute Dilute Stock Solution in Culture Medium to Working Concentration Store->Dilute Assay Add to In Vitro Assay (e.g., cell culture) Dilute->Assay Control Prepare Vehicle Control (Medium + DMSO) Control->Assay End End: Data Acquisition Assay->End

Caption: Workflow for preparing this compound for in vitro assays.

Troubleshooting

IssuePossible CauseRecommendation
Precipitate forms upon dilution in aqueous medium Poor solubility of the compound. Incorrect dilution technique.Ensure the stock solution is fully dissolved in DMSO. Add the culture medium to the DMSO stock solution, not vice-versa. Perform serial dilutions. Ensure the final DMSO concentration is low (e.g., <0.1%).
Inconsistent or no biological effect Degradation of the compound. Inaccurate concentration.Avoid repeated freeze-thaw cycles of the stock solution by using single-use aliquots. Protect solutions from light. Re-verify calculations and pipetting accuracy.
Cell toxicity observed in vehicle control DMSO concentration is too high.Ensure the final DMSO concentration in the culture medium is at a non-toxic level, typically below 0.1%. Perform a dose-response curve for DMSO on your specific cell line to determine its toxicity threshold.

References

Application Notes and Protocols: Identification of Resistance Genes to Immunosuppressant-1 using a Genome-Wide CRISPR Screen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug resistance is a significant hurdle in the long-term efficacy of many therapeutics, including immunosuppressants. Identifying the genetic drivers of resistance is crucial for developing more robust therapies and combination strategies. Genome-wide CRISPR-Cas9 knockout screens have become a powerful tool for systematically identifying genes whose loss of function confers resistance to a specific compound.[1][2][3] This approach involves introducing a pooled library of single-guide RNAs (sgRNAs), each targeting a specific gene, into a population of cells.[4] Subsequent treatment with the drug of interest, in this case, Immunosuppressant-1, allows for the selection of cells that have acquired resistance due to the knockout of a particular gene. By sequencing the sgRNAs enriched in the surviving cell population, we can identify the genes that, when inactivated, lead to drug resistance.[5]

These application notes provide a comprehensive protocol for conducting a genome-wide CRISPR-Cas9 knockout screen to identify genes conferring resistance to a novel immunomodulatory agent, "this compound."

Principle of the Assay

The fundamental principle of this positive selection screen is to create a diverse population of cells, each with a single gene knockout, and then apply selective pressure with this compound. Cells in which the knockout of a specific gene alleviates the cytotoxic or cytostatic effects of this compound will survive and proliferate. The sgRNAs targeting these resistance-conferring genes will therefore be enriched in the surviving population. Next-generation sequencing (NGS) is used to quantify the abundance of each sgRNA in the treated population compared to an untreated control population. Genes whose corresponding sgRNAs are significantly enriched in the treated group are identified as "hits" and potential drivers of resistance to this compound.

Experimental Protocols

This protocol outlines the key steps for performing a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that confer resistance to this compound.

Cell Line Preparation and Cas9 Expression
  • Cell Line Selection: Choose a human cell line that is sensitive to this compound. The choice of cell line should be relevant to the therapeutic area of the immunosuppressant.

  • Generation of a Stable Cas9-Expressing Cell Line:

    • If the selected cell line does not endogenously express Cas9, generate a stable Cas9-expressing cell line.

    • Transduce the cells with a lentiviral vector encoding S. pyogenes Cas9 and a selectable marker, such as blasticidin.

    • Select for successfully transduced cells by treating with the appropriate antibiotic (e.g., blasticidin).

    • Expand and bank the stable Cas9-expressing cell line. It is crucial to ensure high Cas9 activity in the cell line for efficient gene editing.

Lentiviral sgRNA Library Production
  • sgRNA Library Selection: Choose a genome-wide human sgRNA library. Several well-validated libraries are commercially available, such as the GeCKO v2 or Brunello libraries. These libraries typically contain multiple sgRNAs targeting each gene to ensure robust knockout.

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the pooled sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).

    • Harvest the lentiviral particles from the cell culture supernatant 48-72 hours post-transfection.

    • Concentrate the viral particles and determine the viral titer.

Lentiviral Transduction of Cas9-Expressing Cells
  • Transduction: Transduce the stable Cas9-expressing cells with the pooled lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3. A low MOI ensures that most cells receive only a single sgRNA, which is critical for associating a specific gene knockout with the observed phenotype.

  • Antibiotic Selection: After transduction, select for cells that have been successfully transduced with the sgRNA library using an appropriate antibiotic, such as puromycin, which is often encoded on the sgRNA vector.

  • Coverage Maintenance: Throughout the screening process, it is essential to maintain a sufficient number of cells to ensure that the representation of each sgRNA in the library is preserved. A coverage of at least 200-500 cells per sgRNA is recommended.

This compound Selection
  • Determine IC50: Prior to the screen, determine the half-maximal inhibitory concentration (IC50) of this compound on the Cas9-expressing cell line. This will inform the concentration to be used for the selection phase.

  • Drug Treatment:

    • Split the transduced cell population into two groups: a treatment group and an untreated (vehicle control) group.

    • Treat the treatment group with this compound at a concentration that provides strong selective pressure (e.g., IC80-IC90).

    • Culture the cells for a duration that allows for the selection of resistant populations, typically 14-21 days. The untreated population should be passaged in parallel.

Genomic DNA Extraction and Next-Generation Sequencing (NGS)
  • Harvest Cells: At the end of the selection period, harvest cells from both the treated and untreated populations.

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both cell populations.

  • PCR Amplification of sgRNA Cassettes: Use PCR to amplify the sgRNA-containing regions from the genomic DNA.

  • NGS Library Preparation and Sequencing: Prepare the amplified DNA for next-generation sequencing and sequence the libraries on a high-throughput sequencing platform.

Data Analysis

  • Read Alignment and Counting: Align the sequencing reads to a reference file containing the sequences of all sgRNAs in the library. Count the number of reads for each sgRNA in both the treated and untreated samples.

  • Hit Identification: Use bioinformatics tools such as MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population. These tools typically provide statistical scores for each gene.

  • Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways) on the list of hit genes to identify biological pathways and processes that may be involved in the resistance mechanism.

Data Presentation

Table 1: Summary of Top Enriched Genes Conferring Resistance to this compound
Gene SymbolGene DescriptionAverage Log2 Fold Changep-valueFalse Discovery Rate (FDR)
GENE-ASignal Transducer A7.81.2e-82.5e-7
GENE-BEfflux Pump B7.23.5e-85.1e-7
GENE-CApoptosis Regulator C6.58.9e-79.2e-6
GENE-DKinase D6.11.4e-61.2e-5
GENE-ETranscription Factor E5.85.2e-63.8e-5
Table 2: Pathway Enrichment Analysis of Resistance Genes
Pathway IDPathway DescriptionNumber of Genesp-value
hsa04010MAPK signaling pathway80.001
hsa04151PI3K-Akt signaling pathway70.005
hsa04210Apoptosis60.012
hsa02010ABC transporters40.025

Visualizations

Experimental Workflow

CRISPR_Screen_Workflow cluster_setup 1. Preparation cluster_screen 2. Screening cluster_analysis 3. Analysis cas9_cells Generate Stable Cas9-Expressing Cells transduction Transduce Cells with sgRNA Library (MOI < 0.3) cas9_cells->transduction sgrna_library Produce Lentiviral sgRNA Library sgrna_library->transduction selection Select Transduced Cells (Puromycin) transduction->selection treatment Split Population: - Untreated Control - this compound selection->treatment dna_extraction Genomic DNA Extraction treatment->dna_extraction ngs PCR Amplification & NGS dna_extraction->ngs data_analysis Data Analysis (MAGeCK) ngs->data_analysis hit_validation Hit Identification & Validation data_analysis->hit_validation

Caption: Workflow for a genome-wide CRISPR screen to identify resistance genes.

Hypothetical Signaling Pathway for this compound Action and Resistance

Based on common mechanisms of immunosuppression and drug resistance, a hypothetical signaling pathway is presented below.

Resistance_Pathway cluster_cell Target Cell cluster_nucleus Nucleus cluster_resistance Resistance Mechanisms (from CRISPR Screen Hits) Receptor Cell Surface Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Activates TF Transcription Factor Kinase_B->TF Activates Apoptosis Apoptosis Kinase_B->Apoptosis Inhibits Proliferation Cell Proliferation & Survival TF->Proliferation Activates Immunosuppressant_1 This compound Immunosuppressant_1->Kinase_B Inhibits Efflux_Pump GENE-B (Efflux Pump) Efflux_Pump->Immunosuppressant_1 Exports Apoptosis_Regulator GENE-C (Apoptosis Regulator) Apoptosis_Regulator->Apoptosis Inhibits Signal_Transducer GENE-A (Signal Transducer) Signal_Transducer->Kinase_A Bypasses/Activates

Caption: Potential signaling pathways involved in this compound resistance.

References

Application Notes: Immunosuppressant-1 for In Vitro Mixed Lymphocyte Reaction (MLR)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Mixed Lymphocyte Reaction (MLR) is a fundamental in vitro assay that serves as a model for the recognition phase of an allogeneic response, mimicking aspects of transplant rejection and autoimmune reactions.[1][2] It assesses the proliferation of T-lymphocytes from one donor (responder cells) when co-cultured with lymphocytes from a genetically different donor (stimulator cells).[1][3] This assay is a cornerstone in preclinical drug development for evaluating the immunomodulatory or immunosuppressive potential of new therapeutic agents.[1] "Immunosuppressant-1" represents a novel investigational compound designed to suppress T-cell activation and proliferation. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in a one-way MLR assay.

Principle of the One-Way Mixed Lymphocyte Reaction

The one-way MLR is the most commonly used format for screening immunomodulatory compounds. In this setup, the stimulator cells are treated to prevent their proliferation, typically through irradiation or with chemical agents like Mitomycin-C. This ensures that any measured proliferation is solely due to the responder T-cell population's reaction to the foreign Major Histocompatibility Complex (MHC) molecules on the surface of the stimulator cells. The assay measures the ability of this compound to inhibit this T-cell proliferation, providing a quantitative measure of its immunosuppressive activity.

Application in Drug Development

The MLR assay is a valuable tool in the drug development pipeline for:

  • Efficacy Screening: Assessing the potency of immunosuppressive compounds by determining their IC50 (half-maximal inhibitory concentration) values.

  • Mechanism of Action Studies: Investigating how a compound modulates T-cell responses, including proliferation and cytokine production.

  • Immunotoxicity and Safety Assessment: Evaluating the potential for a compound to cause unintended immunosuppression.

Data Presentation

The following tables summarize representative quantitative data from a one-way MLR assay evaluating the effect of this compound on T-cell proliferation and cytokine production.

Table 1: Effect of this compound on T-Cell Proliferation

Concentration of this compound (nM)Mean Proliferation (CPM)Standard Deviation% Inhibition
0 (Vehicle Control)55,0004,5000%
0.152,2504,1805%
144,0003,52020%
1027,5002,20050%
1008,25066085%
10002,75022095%

Table 2: IC50 Determination for this compound

ParameterValue
IC50 (nM) 10
R² of Dose-Response Curve0.99

Table 3: Effect of this compound on Cytokine Production (at 10 nM)

CytokineVehicle Control (pg/mL)This compound (pg/mL)% Inhibition
IL-2120030075%
IFN-γ250087565%
TNF-α80040050%

Experimental Protocols

One-Way Mixed Lymphocyte Reaction (MLR) Assay Protocol

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors

  • Ficoll-Paque PLUS

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Mitomycin-C or access to an irradiator

  • This compound stock solution

  • [³H]-Thymidine or other proliferation assay reagent (e.g., CFSE, BrdU)

  • 96-well round-bottom cell culture plates

  • Cell counter

  • ELISA or multiplex cytokine assay kits

Procedure:

  • Isolation of PBMCs:

    • Isolate PBMCs from whole blood of two donors using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated cells twice with RPMI-1640 medium.

    • Resuspend the cells in complete RPMI-1640 medium and perform a cell count and viability assessment.

  • Preparation of Stimulator and Responder Cells:

    • Stimulator Cells: Treat the PBMCs from one donor with Mitomycin-C (50 µg/mL for 30 minutes at 37°C) or irradiate them (e.g., 30 Gy) to inhibit proliferation. Wash the cells three times to remove any residual Mitomycin-C. These are the stimulator cells.

    • Responder Cells: The PBMCs from the second donor will serve as the responder cells.

  • Assay Setup:

    • Seed the responder cells at a density of 1 x 10⁵ cells/well in a 96-well round-bottom plate.

    • Add the stimulator cells to the wells containing responder cells at a 1:1 ratio (1 x 10⁵ cells/well).

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

    • Add the different concentrations of this compound or vehicle control to the appropriate wells.

    • Include control wells:

      • Responder cells alone (negative control)

      • Stimulator cells alone (negative control)

      • Responder and stimulator cells with vehicle (positive control)

      • Responder cells with a mitogen like Phytohemagglutinin (PHA) as a positive control for proliferation.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 5 to 7 days at 37°C in a humidified incubator with 5% CO₂.

  • Measurement of T-Cell Proliferation:

    • [³H]-Thymidine Incorporation: 18-24 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

    • CFSE or BrdU-based assays: If using a dye dilution method, stain the responder cells before co-culture and analyze proliferation by flow cytometry at the end of the incubation period.

  • Measurement of Cytokine Production:

    • Prior to adding the proliferation reagent, carefully collect 50-100 µL of supernatant from each well.

    • Analyze the supernatant for cytokine levels (e.g., IL-2, IFN-γ, TNF-α) using ELISA or a multiplex bead-based assay.

  • Data Analysis:

    • Proliferation: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • IC50 Calculation: Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using a non-linear regression model (four-parameter logistic curve).

    • Cytokine Levels: Quantify the cytokine concentrations and calculate the percentage of inhibition for each cytokine at different concentrations of the compound.

Visualization of Pathways and Workflows

G Experimental Workflow for One-Way MLR cluster_prep Cell Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis donorA Donor A PBMCs responder Responder Cells donorA->responder donorB Donor B PBMCs treatment Inhibit Proliferation (Irradiation or Mitomycin-C) donorB->treatment add_responder Add Responder Cells responder->add_responder stimulator Stimulator Cells treatment->stimulator add_stimulator Add Stimulator Cells stimulator->add_stimulator plate 96-well Plate plate->add_responder add_responder->add_stimulator add_compound Add this compound (Serial Dilutions) add_stimulator->add_compound incubate Incubate 5-7 Days (37°C, 5% CO2) add_compound->incubate proliferation Measure Proliferation ([3H]-Thymidine or Flow Cytometry) incubate->proliferation cytokine Measure Cytokines (ELISA or Multiplex) incubate->cytokine inhibition % Inhibition Calculation proliferation->inhibition cytokine->inhibition ic50 IC50 Determination inhibition->ic50

Caption: Workflow for a one-way MLR to screen this compound.

T_Cell_Activation_Pathway T-Cell Activation Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC APC (MHC) TCR T-Cell (TCR/CD3) APC->TCR Signal 1 Lck Lck TCR->Lck CD28 CD28 B7 B7 B7->CD28 Signal 2 ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 PIP2 PIP2 PLCg1->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT (inactive) Calcineurin->NFAT NFkB NF-κB PKC->NFkB Gene_Transcription Gene Transcription (IL-2, IFN-γ) Ras_MAPK->Gene_Transcription NFkB->Gene_Transcription NFAT_active NFAT (active) NFAT->NFAT_active Dephosphorylation NFAT_active->Gene_Transcription Immunosuppressant1 This compound Immunosuppressant1->Calcineurin Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Immunosuppressant-1 Precipitation in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Immunosuppressant-1." This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the experimental use of this compound, with a focus on preventing and resolving precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous solution?

A1: this compound, like many immunosuppressive agents such as cyclosporine, tacrolimus, and sirolimus, has poor water solubility. Precipitation in aqueous solutions is a common issue and can be influenced by several factors including concentration, pH, temperature, and the presence of other solutes. For instance, mycophenolate mofetil's solubility is pH-dependent, increasing in acidic conditions.[1][2]

Q2: What is the general solubility of common immunosuppressants in aqueous and organic solvents?

A2: The solubility of these compounds varies significantly depending on the solvent. Generally, they are poorly soluble in water but show much better solubility in organic solvents. For example, sirolimus is insoluble in water but freely soluble in solvents like benzyl alcohol, chloroform, acetone, and acetonitrile.[3] Cyclosporine is slightly soluble in water (about 0.04 mg/g) but is much more soluble in organic solvents like ethanol, methanol, and acetone (>100 mg/g).[4]

Q3: Can temperature affect the solubility of this compound?

A3: Yes, temperature can have a significant, and sometimes counterintuitive, effect. For many compounds, solubility increases with temperature. However, for some immunosuppressants like cyclosporine A, solubility in aqueous media is inversely proportional to the temperature, meaning it becomes less soluble as the temperature rises.[5]

Q4: How does pH influence the solubility of this compound?

A4: The effect of pH is highly dependent on the specific immunosuppressant. For compounds with ionizable groups, pH can dramatically alter solubility. Mycophenolate mofetil, for instance, is slightly soluble in water at pH 7.4 (43 μg/mL) but its solubility increases significantly in acidic environments (4.27 mg/mL at pH 3.6). For other immunosuppressants like cyclosporine A, studies have shown no significant difference in solubility in aqueous media at pH 1.2 and 6.6.

Q5: Can excipients in my formulation cause precipitation?

A5: While excipients are often used to enhance solubility, improper selection or concentration can sometimes lead to precipitation. Some excipients can interact with the active pharmaceutical ingredient (API) in unexpected ways. It is crucial to screen excipients for their impact on the solubility and stability of the final formulation.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Aqueous Buffer

Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous buffer.

Troubleshooting Steps:

  • Decrease Concentration: Try preparing a more dilute solution.

  • Use a Co-solvent: First, dissolve the this compound in a small amount of a water-miscible organic solvent in which it is highly soluble (e.g., ethanol, DMSO, or dimethylformamide (DMF)). Then, slowly add this stock solution to the aqueous buffer with vigorous stirring.

  • pH Adjustment: If your this compound has pH-dependent solubility (similar to mycophenolate mofetil), adjust the pH of the aqueous buffer to a range where the drug is more soluble.

Issue 2: Precipitation Occurs Over Time or With Temperature Changes

Possible Cause: The solution is supersaturated and thermodynamically unstable, or the solubility is temperature-dependent.

Troubleshooting Steps:

  • Temperature Control: For compounds like cyclosporine A that are less soluble at higher temperatures, try preparing and storing the solution at a lower temperature. Conversely, for many other compounds, a slight increase in temperature might improve solubility.

  • Use of Stabilizers: Consider adding a stabilizing agent to your formulation. Certain polymers can help maintain a supersaturated state and prevent precipitation.

  • Protect from Light: Some compounds are light-sensitive, and degradation can lead to precipitation. Store solutions in light-resistant containers.

Data Presentation: Solubility of Common Immunosuppressants

Table 1: Solubility of Cyclosporine A in Various Solvents

SolventSolubility
WaterSlightly soluble (~0.04 mg/g)
Ethanol>100 mg/g
Methanol>100 mg/g
Acetone>100 mg/g
DMSO~3 mg/mL
DMF~20 mg/mL
DMF:PBS (1:3, pH 7.2)~0.25 mg/mL

Table 2: Solubility of Mycophenolate Mofetil

Solvent/ConditionSolubility
Water (pH 7.4)43 µg/mL
Water (pH 3.6)4.27 mg/mL
EthanolSparingly soluble
MethanolSoluble
AcetoneFreely soluble
DMSO~10 mg/mL
DMF~14 mg/mL
DMF:PBS (1:1, pH 7.2)~0.5 mg/mL

Table 3: Solubility of Sirolimus (Rapamycin)

SolventSolubility
WaterInsoluble (~5-20 µM)
Ethanol~50 mg/mL
DMSO~200 mg/mL
Benzyl AlcoholFreely soluble
ChloroformFreely soluble
AcetoneFreely soluble
AcetonitrileFreely soluble

Table 4: Solubility of Tacrolimus

Solvent/ConditionSolubility
WaterPoorly soluble (4-12 µg/mL)
Diluted for IV Infusion0.004 mg/mL to 0.02 mg/mL

Experimental Protocols

Protocol 1: Preparation of a Cyclosporine A Solution for In Vitro Experiments

Objective: To prepare a stock solution of Cyclosporine A in an organic solvent and dilute it into an aqueous buffer.

Materials:

  • Cyclosporine A powder

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of Cyclosporine A by dissolving it in DMF to a concentration of 20 mg/mL. Ensure the powder is completely dissolved by vortexing.

  • To achieve a final concentration of 0.25 mg/mL in an aqueous buffer, slowly add the DMF stock solution to the PBS buffer (in a 1:3 ratio of DMF to PBS) while continuously vortexing or stirring.

  • Visually inspect the solution for any signs of precipitation.

  • Use the aqueous solution promptly, as storage for more than one day is not recommended.

Protocol 2: Preparation of Tacrolimus for Intravenous Infusion (for research purposes)

Objective: To dilute a concentrated Tacrolimus solution for administration in experimental models.

Materials:

  • Tacrolimus injection concentrate (e.g., 5 mg/mL)

  • 0.9% Sodium Chloride Injection or 5% Dextrose Injection

  • Glass or polyethylene container (avoid PVC)

  • Sterile syringes and needles

Procedure:

  • Based on the commercially available injection formulation, dilute the Tacrolimus concentrate with either 0.9% Sodium Chloride Injection or 5% Dextrose Injection.

  • The final concentration should be between 0.004 mg/mL and 0.02 mg/mL.

  • Store the diluted solution in a glass or polyethylene container, as Tacrolimus can adsorb to PVC plastics.

  • The diluted solution should be used within 24 hours.

Visualizations

Troubleshooting_Precipitation cluster_causes Initial Diagnosis cluster_solutions Potential Solutions start Precipitation Observed in Aqueous Solution cause1 Concentration Too High? start->cause1 cause2 Incorrect pH? start->cause2 cause3 Temperature Effect? start->cause3 cause4 Solvent System Inadequate? start->cause4 sol1 Decrease Concentration cause1->sol1 sol2 Adjust pH of Buffer cause2->sol2 sol3 Modify Temperature (Cooling or Warming) cause3->sol3 sol4 Use a Co-solvent (e.g., Ethanol, DMSO) cause4->sol4 end Precipitation Resolved sol1->end sol2->end sol3->end sol4->end Solution_Preparation_Workflow cluster_step1 Step 1: Stock Solution cluster_step2 Step 2: Dilution cluster_step3 Step 3: Final Solution dissolve Dissolve this compound in a suitable organic solvent (e.g., DMSO, Ethanol) dilute Slowly add stock solution to aqueous buffer with continuous stirring dissolve->dilute High Concentration Stock final Clear Aqueous Solution (Ready for use) dilute->final Desired Final Concentration

References

Technical Support Center: Optimizing Immunosuppressant-1 Concentration for In Vitro Immunosuppression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro concentration of Immunosuppressant-1.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal in vitro concentration of this compound?

A1: The initial step is to perform a dose-response assay to determine the effective concentration range of this compound. This involves treating immune cells with a serial dilution of the compound and measuring a relevant biological response, such as inhibition of T-cell proliferation or cytokine production.[1][2] It is crucial to include a vehicle control (the solvent used to dissolve this compound) to account for any effects of the solvent on the cells.

Q2: How do I assess the cytotoxicity of this compound?

A2: It is essential to distinguish between immunosuppressive and cytotoxic effects. A cytotoxicity assay should be performed in parallel with your functional assays.[3][4] Common methods include using viability dyes like trypan blue or more quantitative assays such as MTT or LDH release assays. The goal is to identify the concentration range where this compound inhibits immune cell function without causing significant cell death.

Q3: What are the key functional assays to measure the immunosuppressive activity of this compound?

A3: The choice of functional assay depends on the specific research question. Commonly used assays include:

  • T-cell Proliferation Assays: These assays measure the ability of this compound to inhibit the proliferation of T-cells upon stimulation.[5] Methods include [3H]-thymidine incorporation, CFSE dilution assays, and live-cell imaging.

  • Cytokine Production Assays: Measuring the levels of key cytokines (e.g., IL-2, IFN-γ, TNF-α) using ELISA, ELISpot, or flow cytometry can quantify the inhibitory effect of this compound on immune cell activation.

  • Mixed Lymphocyte Reaction (MLR): This assay assesses the ability of this compound to suppress the proliferation of T-cells in response to allogeneic stimulation, mimicking an aspect of the transplant rejection process.

Q4: How can I minimize variability in my in vitro immunosuppression assays?

A4: Variability can arise from several sources. To minimize it, ensure consistency in:

  • Cell Culture Conditions: Use the same cell source, passage number, and culture medium for all experiments.

  • Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.

  • Assay Protocol: Strictly adhere to the same incubation times, stimulation conditions, and reading procedures.

  • Controls: Always include positive (a known immunosuppressant) and negative (vehicle) controls.

Troubleshooting Guides

This section addresses specific issues that may arise during the optimization of this compound concentration.

Problem Potential Cause Recommended Solution
High Cell Death in Vehicle Control Solvent toxicityTest different, less toxic solvents. Ensure the final solvent concentration is low and consistent across all wells.
Poor cell healthUse freshly isolated or thawed cells. Ensure proper handling and culture conditions.
No Immunosuppressive Effect Observed Incorrect concentration rangePerform a wider dose-response curve, including higher concentrations.
Inactive compoundVerify the identity and purity of this compound. Test a fresh batch.
Inappropriate assayThe chosen assay may not be sensitive to the mechanism of action of this compound. Consider alternative functional assays.
Inconsistent Results Between Experiments Assay variabilityStandardize all experimental parameters as detailed in the FAQ section. Increase the number of replicates.
Donor-to-donor variability (if using primary cells)Use cells from multiple donors to assess the generalizability of the findings.
High Background in Functional Assays Suboptimal stimulationTitrate the concentration of the stimulating agent (e.g., anti-CD3/CD28 antibodies, mitogens) to achieve a robust but not maximal response.
ContaminationRegularly check cell cultures for microbial contamination.

Experimental Protocols

Dose-Response and Cytotoxicity Assay

This protocol outlines a general procedure for determining the effective and non-toxic concentration range of this compound.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or a relevant immune cell line

  • Complete cell culture medium

  • This compound stock solution

  • Vehicle control (e.g., DMSO)

  • 96-well flat-bottom plates

  • Cell viability reagent (e.g., MTT, Resazurin, or a live/dead stain)

  • Stimulating agent (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)

Procedure:

  • Cell Seeding: Seed PBMCs at a density of 1 x 10^5 cells/well in a 96-well plate.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 µM to 0.01 µM. Also, prepare a vehicle control with the same final solvent concentration.

  • Treatment: Add the different concentrations of this compound and the vehicle control to the wells.

  • Stimulation (for functional assay): For the dose-response assay, add the stimulating agent to the appropriate wells. For the cytotoxicity assay, do not add a stimulant.

  • Incubation: Incubate the plates for a predetermined time (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • Readout:

    • Cytotoxicity: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

    • Dose-Response (Proliferation): Add a proliferation indicator like [3H]-thymidine or a dye like CFSE and measure the incorporation or dilution, respectively.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Calculate the percentage of inhibition of proliferation relative to the stimulated vehicle control.

  • Plot the dose-response curves for both cytotoxicity and immunosuppression to determine the IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration).

Parameter Description Example Value
IC50 Concentration of this compound that inhibits 50% of the immune response (e.g., T-cell proliferation).1 µM
CC50 Concentration of this compound that causes 50% cell death.50 µM
Therapeutic Index (in vitro) CC50 / IC5050

A higher therapeutic index indicates a better safety profile for the compound in vitro.

Signaling Pathways and Experimental Workflows

T-Cell Activation Signaling Pathway

This diagram illustrates the simplified signaling cascade leading to T-cell activation, a common target for immunosuppressants.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC TCR TCR MHC->TCR Signal 1 CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Calcineurin Calcineurin TCR->Calcineurin CD28->Calcineurin NFAT NFAT (inactive) Calcineurin->NFAT Dephosphorylates NFAT_active NFAT (active) NFAT->NFAT_active IL2_Gene IL-2 Gene NFAT_active->IL2_Gene Transcription IL2 IL-2 IL2_Gene->IL2 Translation IL2->TCR Autocrine/Paracrine Signaling IL2->CD28 Autocrine/Paracrine Signaling

Caption: Simplified T-Cell activation signaling pathway.

Many immunosuppressants, such as calcineurin inhibitors, act by blocking this pathway, thereby preventing IL-2 production and subsequent T-cell proliferation.

Experimental Workflow for Optimizing this compound

This diagram outlines the logical flow of experiments for determining the optimal in vitro concentration of this compound.

experimental_workflow start Start dose_response Dose-Response Assay start->dose_response cytotoxicity Cytotoxicity Assay start->cytotoxicity functional_assay Functional Immunosuppression Assay (e.g., T-Cell Proliferation) dose_response->functional_assay data_analysis Data Analysis (IC50, CC50) cytotoxicity->data_analysis functional_assay->data_analysis optimization Concentration Optimization data_analysis->optimization optimization->functional_assay Refine Concentration Range end End optimization->end Optimal Concentration Identified

Caption: Workflow for in vitro optimization of this compound.

Common Immunosuppressant Signaling Pathways

This diagram illustrates key signaling pathways targeted by different classes of immunosuppressive drugs.

immunosuppressant_pathways cluster_pathways Intracellular Signaling Pathways cluster_drugs Immunosuppressant Drug Classes Calcineurin_pathway Calcineurin Pathway T_Cell_Activation T_Cell_Activation Calcineurin_pathway->T_Cell_Activation Leads to mTOR_pathway mTOR Pathway Cell_Proliferation Cell_Proliferation mTOR_pathway->Cell_Proliferation Leads to JAK_STAT_pathway JAK-STAT Pathway Cytokine_Signaling Cytokine_Signaling JAK_STAT_pathway->Cytokine_Signaling Leads to NFkB_pathway NF-κB Pathway Inflammation Inflammation NFkB_pathway->Inflammation Leads to Calcineurin_Inhibitors Calcineurin Inhibitors (e.g., Cyclosporine, Tacrolimus) Calcineurin_Inhibitors->Calcineurin_pathway Inhibit mTOR_Inhibitors mTOR Inhibitors (e.g., Sirolimus, Everolimus) mTOR_Inhibitors->mTOR_pathway Inhibit JAK_Inhibitors JAK Inhibitors (e.g., Tofacitinib) JAK_Inhibitors->JAK_STAT_pathway Inhibit Corticosteroids Corticosteroids Corticosteroids->NFkB_pathway Inhibit

Caption: Major signaling pathways targeted by immunosuppressants.

Understanding the target pathway of this compound can help in selecting the most appropriate in vitro assays for its characterization.

References

Technical Support Center: Reducing Off-Target Cytotoxicity of Immunosuppressant-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating and aiming to reduce the off-target cytotoxicity of "Immunosuppressant-1." For the purpose of providing concrete examples and data, this guide will use calcineurin inhibitors, such as Tacrolimus and Cyclosporine A, as representative models for this compound, due to their well-documented off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of this compound (e.g., Tacrolimus/Cyclosporine A), and how does it lead to immunosuppression?

A1: this compound, exemplified by Tacrolimus and Cyclosporine A, primarily functions by inhibiting calcineurin, a crucial enzyme in the T-cell activation pathway.[1] The drug enters the T-cell and binds to an intracellular protein (immunophilin), specifically FKBP12 for Tacrolimus and cyclophilin for Cyclosporine A.[1] This drug-immunophilin complex then binds to and inhibits the phosphatase activity of calcineurin.[1]

Normally, calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. This dephosphorylation allows NFAT to translocate to the nucleus and induce the transcription of genes essential for T-cell activation, most notably Interleukin-2 (IL-2). By inhibiting calcineurin, this compound prevents NFAT translocation, thereby blocking IL-2 production and subsequent T-cell proliferation and activation.[1]

cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Treat with this compound A->B C Add MTT Reagent B->C D Incubate (4h, 37°C) C->D E Solubilize Formazan (DMSO) D->E F Read Absorbance (570nm) E->F cluster_workflow Annexin V/PI Staining Workflow A Treat and Harvest Cells B Wash with PBS A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate (15 min, RT, dark) D->E F Analyze by Flow Cytometry E->F cluster_workflow Liposomal Encapsulation Workflow A Dissolve Drug and Lipids B Form Thin Lipid Film A->B C Hydrate Film to form MLVs B->C D Sonication to form SUVs C->D E Purify (remove free drug) D->E F Characterize Liposomes E->F

References

Technical Support Center: Stability and Degradation of Immunosuppressant-1 in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Immunosuppressant-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of immunosuppressive agents in common cell culture media. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during in vitro experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter with this compound in your cell culture experiments.

Problem 1: Precipitate Formation in Cell Culture Medium

Q: I observed a precipitate in my cell culture medium after adding this compound. What is the cause and how can I resolve this?

A: Precipitation of immunosuppressants, which are often poorly soluble in aqueous solutions, is a common issue in cell culture.[1] Several factors can contribute to this problem:

  • High Final Concentration: The concentration of this compound may exceed its solubility limit in the cell culture medium.

  • Improper Dissolution of Stock Solution: The compound may not be fully dissolved in the stock solution.

  • Solvent Shock: Adding a concentrated stock solution (e.g., in DMSO) too quickly to the aqueous medium can cause the compound to precipitate out.

  • Temperature and pH Shifts: Changes in temperature (e.g., from room temperature to 37°C) or pH (due to CO2 in the incubator) can decrease the solubility of the compound.[2]

  • Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.[2]

Troubleshooting Steps:

  • Optimize Stock Solution Preparation: Ensure this compound is completely dissolved in a suitable solvent like DMSO or ethanol at a high concentration.[3] Gentle warming and vortexing can aid dissolution.

  • Control Final Solvent Concentration: Keep the final concentration of the organic solvent in the cell culture medium low (typically below 0.5%) to avoid cytotoxicity.[4]

  • Proper Dilution Technique: Add the stock solution to the pre-warmed (37°C) cell culture medium drop-by-drop while gently vortexing to ensure rapid and even dispersion.

  • Determine Maximum Soluble Concentration: Perform a solubility test to find the highest concentration of this compound that remains in solution in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2).

  • Consider Formulation Strategies: For compounds with persistent solubility issues, using solubilizing agents or different formulations might be necessary, though this can impact the experimental outcome and should be carefully validated.

Problem 2: Inconsistent or Lower-Than-Expected Immunosuppressive Activity

Q: The observed immunosuppressive effect of this compound in my cell-based assay is variable or weaker than anticipated. What could be the reason?

A: Inconsistent or reduced activity can often be traced back to the stability of the compound in the cell culture medium during the experiment.

  • Degradation of the Compound: this compound may be degrading over the course of your experiment, leading to a decrease in the effective concentration. The biological half-life of a drug can be different from its stability in cell culture media.

  • Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic culture vessels, reducing the concentration of the compound available to the cells.

  • Cellular Metabolism: The cells in your culture may be metabolizing this compound, leading to a reduction in its active form.

  • Inaccurate Pipetting of Viscous Stock Solutions: High-concentration stock solutions in DMSO can be viscous, leading to inaccuracies when pipetting small volumes.

Troubleshooting Steps:

  • Assess Compound Stability: Perform a stability study to determine the degradation rate of this compound in your cell culture medium under your experimental conditions (see Experimental Protocols section).

  • Frequent Media Changes: If the compound is found to be unstable, consider replenishing the medium with freshly prepared this compound at regular intervals during the experiment.

  • Use Low-Binding Plasticware: For highly hydrophobic compounds, using low-protein-binding plates and tubes can minimize adsorption.

  • Verify Pipetting Accuracy: Use positive displacement pipettes or reverse pipetting techniques for viscous stock solutions to ensure accurate dispensing.

  • Characterize Metabolites: If cellular metabolism is suspected, analytical techniques like LC-MS/MS can be used to identify and quantify metabolites in the cell culture supernatant.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for common immunosuppressants in aqueous solutions?

A1: The degradation of immunosuppressants is influenced by factors such as pH, temperature, and light.

  • Cyclosporine A: In acidic aqueous solutions, the primary degradation pathway is an isomerization to the biologically inactive isocyclosporin A via an N,O-acyl migration.

  • Tacrolimus (FK506): Tacrolimus is susceptible to hydrolysis, particularly in alkaline conditions. It can also undergo epimerization and dehydration. It is most stable at a pH between 3 and 5.

  • Sirolimus (Rapamycin): Sirolimus can undergo hydrolysis of its lactone ring in aqueous solutions, especially at neutral to basic pH.

  • Mycophenolic Acid (MPA): The prodrug, mycophenolate mofetil (MMF), is primarily hydrolyzed to the active form, MPA. MPA itself is relatively stable, but its glucuronide metabolites can be found in biological systems.

Q2: How should I prepare and store stock solutions of this compound?

A2: Proper preparation and storage of stock solutions are critical for reproducible experimental results.

  • Solvent Selection: Use a high-purity, anhydrous grade solvent in which the compound is highly soluble, such as DMSO or ethanol.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-100 mM) to minimize the volume of solvent added to the cell culture medium.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C, protected from light. For specific storage recommendations, always refer to the manufacturer's data sheet.

Q3: How long is this compound stable in cell culture medium at 37°C?

Data on Immunosuppressant Stability

Table 1: Stability of Cyclosporine A

Matrix/SolventTemperaturepHHalf-life / Stability
Aqueous Solution37°C1.163 hours
Aqueous Solution37°C3.079 hours
Dextrose 5%Room Temp-Stable for up to 72 hours
NaCl 0.9%Room Temp-Stable for up to 8 hours

Table 2: Stability of Tacrolimus (FK506)

Matrix/SolventTemperaturepHHalf-life / Stability
Aqueous SolutionAmbient4-6Maximum stability
Dextrose 5%Room Temp-Stable for at least 48 hours (at 0.001, 0.01, and 0.1 mg/mL)
NaCl 0.9%Room Temp-Stable for 24 hours (at 0.001 mg/mL); at least 48 hours (at 0.01 and 0.1 mg/mL)

Table 3: Stability of Sirolimus (Rapamycin)

Matrix/SolventTemperaturepHHalf-life / Stability
Human Whole Blood37°C-135 hours
Human Plasma37°C-7.2 hours
Whole Blood4°C and 30°C-Stable for up to 8 days

Table 4: Stability of Mycophenolic Acid (MPA) / Mycophenolate Mofetil (MMF)

Matrix/SolventTemperaturepHHalf-life / Stability
Human Plasma (MPA)4°C-Stable for up to 96 hours
Human Plasma (MPA)-20°C-Stable for at least 3 weeks
MMF Suspension5°C-Stable for at least 210 days
MMF in Dextrose 5%25°C-Stable for 14 days

Experimental Protocols

Protocol 1: Determination of this compound Stability in Cell Culture Medium using LC-MS/MS

Objective: To quantify the degradation of this compound in a specific cell culture medium over time at 37°C.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as for the experiment (e.g., with FBS)

  • DMSO (or other appropriate solvent)

  • Sterile, low-binding microcentrifuge tubes or a 96-well plate

  • Incubator at 37°C with 5% CO2

  • LC-MS/MS system

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare Working Solution: Spike the cell culture medium with the this compound stock solution to the final working concentration used in your experiments. Ensure the final DMSO concentration is below 0.5%. Prepare a sufficient volume for all time points.

  • Incubation: Aliquot the working solution into sterile, low-binding tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). Place the tubes in a 37°C incubator with 5% CO2. The time 0 sample should be processed immediately.

  • Sample Collection: At each time point, remove the corresponding tube from the incubator.

  • Protein Precipitation: To 100 µL of the cell culture medium sample, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard. This will precipitate the proteins from the serum in the medium.

  • Centrifugation: Vortex the mixture for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.

  • Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time. From this data, the degradation rate and half-life can be calculated.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by common immunosuppressants.

Calcineurin_NFAT_Pathway TCR T-Cell Receptor (TCR) Activation Ca_influx Ca2+ Influx TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin activates NFATp NFAT (phosphorylated) [Cytoplasm] Calcineurin->NFATp dephosphorylates NFAT NFAT (dephosphorylated) [Nucleus] NFATp->NFAT translocates to IL2_gene IL-2 Gene Transcription NFAT->IL2_gene activates T_cell_prolif T-Cell Proliferation IL2_gene->T_cell_prolif Immunosuppressant Tacrolimus / Cyclosporine A Immunosuppressant->Calcineurin inhibits mTOR_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT Akt PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Protein_Synth Protein Synthesis & Cell Growth S6K1->Protein_Synth fourEBP1->Protein_Synth inhibits inhibition of Cell_Prolif Cell Proliferation Protein_Synth->Cell_Prolif Immunosuppressant Sirolimus (Rapamycin) Immunosuppressant->mTORC1 inhibits Stability_Workflow start Start prep_stock Prepare Concentrated Stock Solution start->prep_stock prep_media Spike Cell Culture Media prep_stock->prep_media aliquot Aliquot for Time Points prep_media->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate sample Collect Sample at Each Time Point incubate->sample 0, 2, 4, 8, 24, 48, 72h precipitate Protein Precipitation (e.g., Acetonitrile) sample->precipitate centrifuge Centrifuge precipitate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze end End analyze->end

References

Technical Support Center: Overcoming Acquired Resistance to Immunosuppressant-1 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to acquired resistance to Immunosuppressant-1 (a placeholder for mTOR inhibitors like everolimus) in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in cancer cells?

A1: this compound is an inhibitor of the mammalian Target of Rapamycin (mTOR), a crucial serine/threonine kinase. In many cancers, the PI3K/Akt/mTOR signaling pathway is overactive, promoting uncontrolled cell growth and proliferation.[1][2] this compound, as an allosteric mTOR inhibitor, binds to the FKBP12 protein, and this complex then binds to and inhibits mTOR Complex 1 (mTORC1).[3][4] This inhibition disrupts downstream signaling, leading to a decrease in protein synthesis and cell cycle arrest, primarily in the G1 phase.[3]

Q2: What are the common mechanisms by which cancer cell lines develop acquired resistance to this compound?

A2: Acquired resistance is a significant challenge and can arise through several mechanisms:

  • Reactivation of the PI3K/Akt Pathway: Inhibition of mTORC1 can disrupt a negative feedback loop that normally suppresses PI3K/Akt signaling. This leads to the compensatory activation of Akt, which can promote cell survival and proliferation despite mTORC1 inhibition.

  • Activation of Parallel Pathways: Cancer cells can bypass mTORC1 inhibition by upregulating other pro-survival signaling pathways, such as the MAPK/ERK pathway.

  • Genetic Mutations: Mutations in the mTOR gene (specifically the FRB domain) or the FKBP12 gene can prevent the binding of this compound, rendering it ineffective.

  • Upregulation of Pro-Survival Proteins: Increased expression of proteins like MYC and survivin can confer resistance by promoting proliferation and inhibiting apoptosis.

  • Aberrant Receptor Tyrosine Kinase (RTK) Signaling: Persistent activation of RTKs, such as Met, can sustain downstream signaling and drive resistance.

Q3: How can I confirm that my cancer cell line has developed resistance to this compound?

A3: Resistance can be confirmed through a combination of functional and molecular biology assays:

  • Cell Viability Assays: Perform a dose-response experiment (e.g., using an MTT or CellTiter-Glo assay) to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value compared to the parental (sensitive) cell line indicates resistance.

  • Western Blot Analysis: Profile key signaling proteins. In resistant cells, you may observe elevated levels of phosphorylated Akt (p-Akt at Ser473), phosphorylated ERK (p-ERK), or upregulation of pro-survival proteins, even in the presence of the drug.

  • Colony Formation Assays: Assess the long-term proliferative capacity of cells in the presence of this compound. Resistant cells will form more and larger colonies compared to sensitive cells.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound-resistant cell lines.

Issue Possible Cause Recommended Action
Reduced drug efficacy; IC50 value has significantly increased. The cell line has likely developed acquired resistance.1. Confirm Resistance: Re-evaluate the IC50 using a cell viability assay. 2. Investigate Mechanism: Use Western blotting to check for p-Akt, p-ERK, and total Akt/ERK levels. Consider sequencing the mTOR gene if you suspect a target mutation. 3. Implement Overcoming Strategy: Test combination therapies. For example, if p-Akt is elevated, combine this compound with a PI3K or Akt inhibitor.
Increased p-Akt (Ser473) levels observed after treatment. This is a classic sign of feedback loop activation, a common mechanism of resistance to mTORC1 inhibitors.1. Dual Inhibition: Combine this compound with a PI3K inhibitor (e.g., LY294002, BKM120) to block the reactivated upstream signaling. 2. Use a Dual mTOR/PI3K Inhibitor: Consider switching to a second-generation inhibitor that targets both mTOR and PI3K.
No change in p-Akt, but cells are still resistant. Resistance may be driven by parallel pathways like MAPK/ERK or upregulation of other survival factors.1. Probe Other Pathways: Perform Western blot analysis for p-ERK and total ERK. 2. Test Alternative Combinations: If p-ERK is high, combine this compound with a MEK inhibitor (e.g., U0126). 3. Investigate Survival Proteins: Check for overexpression of proteins like survivin or MYC and consider inhibitors for these targets (e.g., YM155 for survivin).
Parental cell line shows intrinsic resistance to this compound. The cell line may have pre-existing mutations (e.g., in TSC1/TSC2) or pathway configurations that make it non-responsive. It could also have low levels of activated Akt.1. Characterize the Pathway: Analyze the baseline phosphorylation status of the PI3K/Akt/mTOR pathway. 2. Consider Alternative Therapies: If the mTOR pathway is not the primary driver of proliferation in this cell line, targeting a different pathway may be more effective.

Data Presentation: Comparing Sensitive vs. Resistant Cells

The following tables summarize typical quantitative data observed when comparing parental (sensitive) and resistant cancer cell lines.

Table 1: Representative IC50 Values for this compound

Cell LineStatusThis compound IC50 (nM)Resistance Index (RI)
MCF-7Parental (Sensitive)15 nM-
MCF-7/EvRResistant250 nM16.7
Caco-2Parental (Sensitive)30 nM-
Caco-2/EVResistant420 nM14.0
BT474Sensitive10 nM-

Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line). A higher RI indicates greater resistance.

Table 2: Summary of Resistance Mechanisms and Counter-Strategies

Mechanism of ResistanceKey Molecular SignatureProposed Overcoming Strategy
PI3K/Akt Feedback Activation Increased p-Akt (Ser473)Dual inhibition with a PI3K/Akt inhibitor
MAPK Pathway Activation Increased p-ERKCombination with a MEK inhibitor
mTOR Target Mutation Mutation in FRB domain of mTORUse an ATP-competitive mTOR kinase inhibitor
Survivin Upregulation Increased survivin protein levelsCombination with a survivin inhibitor (e.g., YM155)
MYC Upregulation Increased MYC protein/mRNA levelsCombination with a BRD4 inhibitor
Met Receptor Activation Increased p-MetCombination with a Met inhibitor (e.g., PHA665752)

Diagrams of Signaling Pathways and Workflows

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 S6K->PI3K Negative Feedback (Lost in Resistance) Proliferation Cell Growth & Proliferation S6K->Proliferation Promotes EIF4EBP1->Proliferation Inhibits when active Immunosuppressant_1 This compound (e.g., Everolimus) Immunosuppressant_1->mTORC1 Inhibits PI3K_inhibitor PI3K Inhibitor PI3K_inhibitor->PI3K Inhibits Resistance_Workflow start Start with Parental (Sensitive) Cell Line ic50_initial Determine Initial IC50 (e.g., MTT Assay) start->ic50_initial culture Culture cells with increasing concentrations of This compound ic50_initial->culture Start at IC20-IC50 passage Passage surviving cells (can take months) culture->passage passage->culture Gradually increase dose stabilize Stabilize resistant population at a high drug concentration passage->stabilize confirm Confirm Resistance stabilize->confirm confirm->culture No, continue selection ic50_final Determine new, higher IC50 confirm->ic50_final Yes western Analyze signaling pathways (Western Blot for p-Akt, etc.) ic50_final->western end Resistant Cell Line Ready for Study western->end

References

Technical Support Center: Enhancing Oral Bioavailability of Immunosuppressant-1 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Immunosuppressant-1, a potent macrolide lactone with a narrow therapeutic index. Due to its poor aqueous solubility, susceptibility to P-glycoprotein (P-gp) efflux, and significant pre-systemic metabolism by cytochrome P450 3A (CYP3A) enzymes in the gut and liver, achieving adequate and consistent systemic exposure of this compound after oral administration is a significant challenge.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound?

A1: The primary factors are:

  • Poor Aqueous Solubility: this compound is a lipophilic molecule with low water solubility, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[4]

  • P-glycoprotein (P-gp) Efflux: It is a substrate for the P-gp efflux transporter, which is highly expressed in the intestinal epithelium. P-gp actively pumps the absorbed drug back into the intestinal lumen, reducing net absorption.[1]

  • First-Pass Metabolism: this compound undergoes extensive metabolism in the small intestine and liver, primarily by CYP3A4 and CYP3A5 enzymes, before it can reach systemic circulation. This is a major contributor to its low and variable oral bioavailability.

Q2: What are the common formulation strategies to improve the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the challenges mentioned above:

  • Solid Dispersions: This involves dispersing this compound in an amorphous form within a hydrophilic polymer matrix. This technique enhances the dissolution rate and can lead to supersaturated concentrations in the gut.

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oil, surfactant, and cosurfactant that spontaneously form fine oil-in-water microemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This improves solubility and can also inhibit P-gp efflux.

  • Nanoparticulate Systems: Formulations like nanocapsules, micelles, and liposomes can protect the drug from degradation, enhance its solubility, and potentially modulate its interaction with P-gp and metabolizing enzymes.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs like this compound, thereby increasing their aqueous solubility and dissolution rate.

Q3: How can I assess the oral bioavailability of my this compound formulation in preclinical studies?

A3: The gold standard for assessing oral bioavailability is an in vivo pharmacokinetic (PK) study in an animal model (e.g., rats, mice). This involves administering the formulation orally and collecting blood samples at various time points to determine the drug concentration-time profile. Key parameters to calculate are the Area Under the Curve (AUC), maximum concentration (Cmax), and time to reach maximum concentration (Tmax). The absolute bioavailability can be calculated by comparing the AUC from oral administration to that from intravenous (IV) administration.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Low Cmax and AUC in in vivo PK study Poor dissolution of the formulation in the GI tract.- Enhance Solubility: Consider formulating as a solid dispersion or SMEDDS to improve dissolution rate. - Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.
High first-pass metabolism.- Inhibit CYP3A Enzymes: Co-administer with a known CYP3A inhibitor (e.g., ketoconazole) in your preclinical model to assess the impact of metabolism. Note: This is for investigational purposes and not for therapeutic use. - Formulation Approach: Some formulations, like SMEDDS, can reduce pre-systemic metabolism.
Significant P-gp efflux.- Inhibit P-gp: Co-administer with a P-gp inhibitor (e.g., verapamil) to investigate the role of efflux. - Use of Excipients: Certain excipients used in SMEDDS and other formulations can inhibit P-gp.
High inter-individual variability in PK data Variable absorption process.- Formulation Optimization: SMEDDS can provide more consistent absorption compared to simple suspensions. - Control of Experimental Conditions: Ensure consistent food intake and dosing procedures for all animals.
Unexpectedly high Cmax and short Tmax Dose dumping from an immediate-release formulation.- Consider Modified Release: If a more sustained exposure is desired, explore prolonged-release formulations.
Poor correlation between in vitro dissolution and in vivo performance The in vitro dissolution medium does not accurately reflect the in vivo environment.- Use Biorelevant Media: Employ dissolution media that simulate the fed and fasted states of the small intestine (e.g., FaSSIF and FeSSIF).

Data on Formulation Strategies for Improving Oral Bioavailability

The following table summarizes pharmacokinetic data from preclinical studies in rats for different this compound formulations.

FormulationKey ComponentsCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Relative Bioavailability (%)
Marketed Product (Prograf®) Solid Dispersion---100
Optimized Solid Dispersion HPMC, Sodium Lauryl Sulfate (SLS)~1.5x higher than Prograf®-~4.0-fold greater than Prograf®~400
SMEDDS (Crem-SMEDDS) Miglyol 840, Cremophor EL40, Transcutol P--~4000-
SMEDDS (TPGS-SMEDDS) Miglyol 840, TPGS, Transcutol P--~4500-
Proliposomes DSPC, CholesterolSignificantly higher than suspension--193.33 (compared to pure suspension)

Data compiled from multiple sources and should be used for comparative purposes. HPMC: Hydroxypropyl methylcellulose, SLS: Sodium Lauryl Sulfate, SMEDDS: Self-microemulsifying drug delivery system, TPGS: D-α-tocopheryl polyethylene glycol 1000 succinate, DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: Acclimatize animals for at least 3 days with free access to food and water.

  • Fasting: Fast animals overnight (12-18 hours) before oral administration, with free access to water.

  • Dosing:

    • Prepare the this compound formulation at the desired concentration.

    • Administer a single oral dose via gavage. The typical dose for preclinical studies can range from 1 to 10 mg/kg.

    • For intravenous administration (to determine absolute bioavailability), dissolve this compound in a suitable vehicle (e.g., a mixture of Cremophor EL, ethanol, and saline) and administer via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters including AUC, Cmax, Tmax, and elimination half-life.

    • Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

In Vitro Caco-2 Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells (human colon adenocarcinoma cells) in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

    • Seed the cells onto semi-permeable filter supports in Transwell™ plates.

    • Allow the cells to grow and differentiate for 18-22 days to form a confluent, polarized monolayer.

  • Monolayer Integrity Check:

    • Before the experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) or by evaluating the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test compound (this compound) dissolved in transport buffer to the apical (A) chamber.

    • Add fresh transport buffer to the basolateral (B) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • Collect samples from the basolateral chamber at specific time points (e.g., 30, 60, 90, 120 minutes).

    • At the end of the experiment, collect a sample from the apical chamber.

  • Transport Experiment (Basolateral to Apical - B to A for Efflux):

    • To assess active efflux, perform the transport study in the reverse direction (B to A). Add the test compound to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the filter membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Visualizations

G cluster_0 T-Cell Activation cluster_1 Mechanism of this compound TCR T-Cell Receptor (TCR) PLCg1 PLCγ1 TCR->PLCg1 IP3 IP3 PLCg1->IP3 Ca Ca²⁺ IP3->Ca Release Calmodulin Calmodulin Ca->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus IL2_Gene IL-2 Gene Transcription IL2 IL-2 Production IS1 This compound FKBP12 FKBP12 IS1->FKBP12 Complex IS1-FKBP12 Complex FKBP12->Complex Complex->Calcineurin Inhibits

Caption: Signaling pathway of this compound action.

G cluster_workflow Workflow for Improving Oral Bioavailability Start Start: Poorly Bioavailable This compound Formulate Formulation Development (e.g., SMEDDS, Solid Dispersion) Start->Formulate InVitro In Vitro Characterization Formulate->InVitro Dissolution Dissolution Testing (Biorelevant Media) InVitro->Dissolution Solubility Permeability Caco-2 Permeability Assay InVitro->Permeability Permeability InVivo In Vivo Pharmacokinetic Study (Rat Model) Dissolution->InVivo Permeability->InVivo Analysis Data Analysis: Calculate AUC, Cmax, F% InVivo->Analysis End End: Optimized Formulation with Improved Bioavailability Analysis->End Acceptable Bioavailability Fail Reformulate Analysis->Fail Unacceptable Bioavailability Fail->Formulate

Caption: Experimental workflow for enhancing oral bioavailability.

References

Technical Support Center: Troubleshooting Inconsistent Results with Immunosuppressant-1 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Immunosuppressant-1. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies encountered during in vitro experiments with this compound, a calcineurin inhibitor modeled after Cyclosporin A.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent immunosuppressive agent that primarily targets T-lymphocytes. It forms a complex with its intracellular receptor, cyclophilin, which then binds to and inhibits calcineurin, a calcium and calmodulin-dependent protein phosphatase.[1] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes essential for T-cell activation, most notably Interleukin-2 (IL-2).[1]

Q2: How should I prepare and store my stock solution of this compound to ensure its stability and activity?

This compound is a non-polar cyclic oligopeptide. For consistent results, proper handling and storage are crucial.

  • Reconstitution: Dissolve this compound in a high-quality, anhydrous solvent such as DMSO or ethanol.[1][2] Stock solutions are typically prepared at a concentration of 1-10 mM.

  • Storage: Store the lyophilized powder desiccated and protected from light at 2-8°C. Stock solutions in DMSO or ethanol should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Once in solution, it is recommended to use it within 1-3 months to prevent loss of potency. Be aware that the compound can adsorb to plastic container walls, potentially lowering the effective concentration.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

High Variability in Replicate Wells (%CV)

Q3: I'm observing a high coefficient of variation (%CV) in my replicate wells in a lymphocyte proliferation assay. What could be the cause?

High %CV is a common problem that can stem from several factors, leading to unreliable data.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Pipetting Errors Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting. When dispensing, touch the pipette tip to the side of the well or the liquid surface to ensure complete transfer. Use multichannel pipettes with care, ensuring all tips dispense liquid consistently.
Improper Mixing Thoroughly mix all reagents and cell suspensions before plating. After adding reagents to the plate, gently tap the plate or use a plate shaker to ensure uniform mixing within the wells.
Temperature Gradients Avoid stacking plates during incubation, as this can create temperature gradients. Allow all plates and reagents to reach room temperature before starting the assay if the protocol requires it.
Edge Effects The outer wells of a microplate are more susceptible to evaporation and temperature changes. To minimize this, fill the outer wells with sterile PBS or media without cells, and use the inner wells for your experimental samples.
Cell Clumping Ensure a single-cell suspension before plating. Gently pipette up and down to break up any cell clumps.
Inconsistent Cell Seeding Density Variations in the number of cells seeded per well will lead to variability in proliferation. Ensure your cell suspension is homogenous before and during plating.
Inconsistent IC50 Values

Q4: The IC50 value for this compound in my T-cell proliferation assay is significantly different from what is reported in the literature, or it varies between experiments. Why is this happening?

IC50 values can be influenced by a multitude of experimental parameters. A significant deviation often points to issues with the assay setup or the health of the cells. There is a known wide range of in-vitro sensitivity to cyclosporine.

Expected IC50 Values for this compound (Cyclosporin A) in Lymphocyte Proliferation Assays:

Cell TypeTypical IC50 Range (nM)
Human Peripheral Blood Mononuclear Cells (PBMCs)5 - 50 nM
Jurkat T-cells10 - 100 nM

Note: These values are approximate and can vary based on the specific experimental conditions.

Troubleshooting Inconsistent IC50 Values:

CauseTroubleshooting Steps
Suboptimal Cell Health Use cells that are in the exponential growth phase and have high viability (>95%). High passage numbers can lead to phenotypic drift and altered drug sensitivity.
Incorrect Drug Concentration Verify the calculations for your serial dilutions. Ensure the stock solution was prepared correctly and has not degraded.
Variable Cell Stimulation The strength of the mitogenic signal (e.g., PHA, anti-CD3/CD28 beads) can affect the apparent IC50. Use a consistent and optimal concentration of the stimulating agent.
Assay Endpoint and Duration The timing of the assay readout can influence the IC50 value. Ensure the assay duration is consistent across experiments.
Solvent Effects High concentrations of the solvent (e.g., DMSO) can be toxic to cells and affect their proliferation. Keep the final solvent concentration low (typically <0.5%) and include a vehicle control.
High Cell Density An excessively high cell density can lead to nutrient depletion and an underestimation of the IC50 value. Optimize the cell seeding density for your assay.
Unexpected Cytotoxicity

Q5: I'm observing significant cell death in my cultures treated with this compound, even at concentrations expected to be non-toxic. What should I do?

While the primary effect of this compound is cytostatic (inhibiting proliferation), it can induce apoptosis and necrosis at higher concentrations or with prolonged exposure.

Troubleshooting Unexpected Cytotoxicity:

CauseTroubleshooting Steps
High Drug Concentration Verify your stock solution concentration and dilution calculations. High concentrations of Cyclosporin A (e.g., 10 µM) can induce apoptosis.
Solvent Toxicity Ensure the final concentration of your solvent (e.g., DMSO) is not causing cytotoxicity. Run a vehicle-only control.
Contamination Check your cultures for microbial contamination (e.g., bacteria, yeast, mycoplasma), which can cause cell death.
Off-Target Effects At higher concentrations, this compound may have off-target effects. Consider using a lower concentration range.
Cell Line Sensitivity Different cell lines and primary cells can have varying sensitivities to the drug.

Experimental Protocols

Lymphocyte Proliferation Assay using CFSE

This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure lymphocyte proliferation via flow cytometry.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or T-lymphocytes

  • This compound (stock solution in DMSO)

  • CFSE dye (stock solution in DMSO)

  • Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs or T-cells and wash them with PBS. Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

  • CFSE Staining: Add CFSE to the cell suspension at a final concentration of 1-5 µM. The optimal concentration should be determined empirically for your cell type. Incubate for 10-15 minutes at 37°C, protected from light.

  • Quenching: Stop the staining reaction by adding 5 volumes of cold complete RPMI medium. The proteins in the serum will quench the unbound CFSE.

  • Washing: Centrifuge the cells and wash them twice with complete RPMI medium to remove any residual unbound CFSE.

  • Cell Plating and Treatment: Resuspend the CFSE-labeled cells in complete RPMI medium and plate them in a 96-well plate at an optimized seeding density. Add serial dilutions of this compound to the appropriate wells. Include vehicle controls (DMSO) and unstimulated controls (no mitogen).

  • Stimulation: Add the T-cell mitogen (e.g., PHA at 1-5 µg/mL) to all wells except the unstimulated controls.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells, wash with PBS, and acquire the data on a flow cytometer. Analyze the CFSE fluorescence in the FITC channel. Each peak of halved fluorescence intensity represents a cell division.

IL-2 Quantification by ELISA

This protocol describes the measurement of IL-2 secretion from stimulated T-cells.

Materials:

  • Supernatants from cultured T-cells (from the proliferation assay or a separate experiment)

  • Human IL-2 ELISA Kit (follow the manufacturer's instructions)

  • Microplate reader

Procedure:

  • Sample Collection: After the desired incubation period (typically 24-48 hours for peak IL-2 production), centrifuge the cell culture plates and carefully collect the supernatants. Store at -20°C or -80°C if not used immediately.

  • ELISA Protocol: Follow the protocol provided with your specific IL-2 ELISA kit. This typically involves:

    • Coating the plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding standards and your samples (supernatants).

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., Streptavidin-HRP).

    • Adding a substrate (e.g., TMB) to develop a colorimetric signal.

    • Stopping the reaction.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve using the absorbance values of the known IL-2 standards. Use this curve to calculate the concentration of IL-2 in your samples. Activated T-cells can produce IL-2 in the range of 1-100 ng/mL, depending on the stimulation conditions and cell type.

Western Blot for NFAT Dephosphorylation

This protocol allows for the detection of the phosphorylation status of NFAT, a direct downstream target of calcineurin.

Materials:

  • T-cells treated with this compound and a vehicle control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against NFAT (one that recognizes both phosphorylated and dephosphorylated forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary NFAT antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, then add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: In untreated or vehicle-treated stimulated cells, you should observe a faster-migrating (lower molecular weight) band corresponding to dephosphorylated, active NFAT. In cells treated with this compound, this dephosphorylation will be inhibited, resulting in a slower-migrating (higher molecular weight) band corresponding to the phosphorylated, inactive form of NFAT.

Visualizations

Immunosuppressant_Signaling_Pathway cluster_cell T-Lymphocyte cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Antigen Presentation IP3 IP3 PLCg->IP3 Ca2_increase ↑ [Ca2+] IP3->Ca2_increase Calmodulin Calmodulin Ca2_increase->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Activation NFAT_P NFAT-P (Cytoplasm) Calcineurin->NFAT_P Dephosphorylation NFAT NFAT (Cytoplasm) NFAT_P->NFAT NFAT_n NFAT (Nucleus) NFAT->NFAT_n Nuclear Translocation IL2_gene IL-2 Gene NFAT_n->IL2_gene Transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA IL2_protein IL-2 Protein IL2_mRNA->IL2_protein Translation Proliferation T-Cell Proliferation IL2_protein->Proliferation Autocrine/Paracrine Signaling Immunosuppressant1 This compound Cyclophilin Cyclophilin Immunosuppressant1->Cyclophilin Binds Cyclophilin->Calcineurin Inhibits

Caption: Signaling pathway of this compound in T-lymphocytes.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Start Experiment with this compound inconsistent_results Inconsistent or Unexpected Results? start->inconsistent_results check_reagents Check Reagent Preparation and Storage inconsistent_results->check_reagents Yes consistent_results Results are Consistent and Explainable inconsistent_results->consistent_results No check_cells Verify Cell Health and Passage Number check_reagents->check_cells check_protocol Review Experimental Protocol and Calculations check_cells->check_protocol check_equipment Calibrate Pipettes and Check Plate Reader Settings check_protocol->check_equipment analyze_data Re-analyze Data with Controls check_equipment->analyze_data analyze_data->inconsistent_results Still Inconsistent analyze_data->consistent_results Resolved end End consistent_results->end

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimization of Immunosuppressant-1 Treatment Time for Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Immunosuppressant-1 treatment time in gene expression analysis experiments. This resource provides researchers, scientists, and drug development professionals with frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing the treatment time with this compound before gene expression analysis?

The primary goal is to identify the optimal time point(s) that capture the desired molecular response without confounding effects from secondary events like cytotoxicity or widespread cellular stress. An ideal time course will reveal the kinetics of gene expression changes, distinguishing between early-response and late-response genes, which is crucial for understanding the mechanism of action of this compound.

Q2: How does this compound work, and which signaling pathways are affected?

This compound is a calcineurin inhibitor, similar to tacrolimus and cyclosporine A. Its primary mechanism of action is the inhibition of calcineurin, a protein phosphatase.[1][2] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1][3] Consequently, NFAT cannot translocate to the nucleus to activate the transcription of target genes, many of which are involved in T-cell activation and immune response, such as Interleukin-2 (IL-2).[1] The calcineurin-NFAT signaling pathway is a central target of this class of drugs. Additionally, NFAT can cooperate with other transcription factors like NF-κB to modulate gene expression.

Calcineurin-NFAT Signaling Pathway Inhibition by this compound cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC PLCγ TCR->PLC Signal Ca2+ ↑ Intracellular Ca2+ PLC->Ca2+ generates IP3 Calmodulin Calmodulin Ca2+->Calmodulin activates Calcineurin Calcineurin Calmodulin->Calcineurin activates NFAT-P NFAT (phosphorylated) Calcineurin->NFAT-P dephosphorylates NFAT NFAT (active) NFAT-P->NFAT translocates to This compound This compound This compound->Calcineurin inhibits Gene_Expression Target Gene Expression (e.g., IL-2) NFAT->Gene_Expression promotes transcription

Figure 1: Simplified diagram of the Calcineurin-NFAT signaling pathway and the inhibitory action of this compound.

Q3: What are the critical first steps in designing a time-course experiment for this compound treatment?

The critical first steps involve establishing the optimal concentration of this compound and assessing its cytotoxicity over time. A dose-response study should be performed to identify a concentration that elicits a biological response without causing significant cell death. This is followed by a time-course cell viability assay to ensure that the chosen concentration is not toxic at the planned experimental time points.

Troubleshooting Guides

Problem 1: High variability in gene expression data between biological replicates.

Possible Causes & Solutions:

  • Inconsistent Cell Culture Conditions: Ensure that all replicates are cultured under identical conditions, including cell density, media composition, and passage number. Cell density at the time of treatment can significantly impact the drug's effect.

  • Variable Treatment Application: Administer this compound at the same time and in the same manner for all replicates. Ensure thorough mixing of the drug in the culture medium.

  • RNA Degradation: RNA is highly susceptible to degradation by RNases. It is crucial to maintain an RNase-free environment during RNA extraction. Use RNase-free reagents and consumables, and process samples quickly on ice. Consider using an RNA stabilization reagent if there are delays between sample collection and processing.

  • Batch Effects in Sequencing: If possible, process and sequence all samples in a single batch to avoid batch-to-batch variation. If multiple batches are necessary, include technical replicates across batches to help normalize the data.

Problem 2: No significant changes in target gene expression after treatment.

Possible Causes & Solutions:

  • Suboptimal Treatment Time: The chosen time point may be too early or too late to capture the gene expression changes. A pilot time-course experiment with a broader range of time points (e.g., 0, 2, 4, 8, 12, 24 hours) is recommended to identify the window of maximal response.

  • Incorrect Drug Concentration: The concentration of this compound may be too low to elicit a response. Refer to your dose-response data to confirm that an effective concentration is being used.

  • Poor RNA Quality: Degraded RNA can lead to inaccurate quantification in downstream applications like qRT-PCR or RNA-seq. Assess RNA integrity using methods like the Agilent Bioanalyzer to ensure high-quality RNA (RIN > 8).

  • Cell Line Insensitivity: The chosen cell line may not be responsive to this compound. Confirm that the target signaling pathways (e.g., Calcineurin-NFAT) are active and responsive in your cell model.

Problem 3: Widespread changes in gene expression, including stress and apoptosis-related genes.

Possible Causes & Solutions:

  • Cytotoxicity: The concentration of this compound or the treatment duration may be causing cellular toxicity. This can lead to non-specific changes in gene expression that mask the drug's primary effects.

    • Action: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) at each time point of your experiment. Aim for cell viability above 90%.

  • Prolonged Treatment: Long exposure times can lead to secondary effects that are not directly related to the initial mechanism of action. Shorter time points are often more informative for identifying primary response genes.

Experimental Protocols & Data Presentation

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound over a time course.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with the desired concentration of this compound and a vehicle control.

  • Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the media and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Table 1: Hypothetical Cell Viability Data for Jurkat T-cells Treated with 100 nM this compound

Treatment Time (Hours)Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 4.2
698.5 ± 3.8
1297.1 ± 4.5
2495.3 ± 5.1
4888.2 ± 6.3

Based on this illustrative data, treatment times up to 24 hours show minimal cytotoxicity, making them suitable for gene expression studies.

Protocol 2: Time-Course Gene Expression Analysis

This protocol outlines the workflow for a time-course experiment to analyze gene expression changes.

Time-Course Gene Expression Analysis Workflow Cell_Culture 1. Cell Culture (e.g., Jurkat T-cells) Treatment 2. Treatment with This compound (e.g., 100 nM) Cell_Culture->Treatment Time_Points 3. Harvest Cells at Multiple Time Points (0, 2, 6, 12, 24h) Treatment->Time_Points RNA_Isolation 4. RNA Isolation (Trizol Method) Time_Points->RNA_Isolation QC 5. RNA Quality Control (RIN > 8) RNA_Isolation->QC Library_Prep 6. RNA-seq Library Preparation QC->Library_Prep Sequencing 7. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 8. Bioinformatic Analysis (Differential Gene Expression) Sequencing->Data_Analysis

Figure 2: General experimental workflow for time-course gene expression analysis.

Table 2: Illustrative Differential Gene Expression Data for Key Target Genes in Jurkat T-cells Treated with 100 nM this compound

GeneFold Change (vs. 0h) at 2hFold Change (vs. 0h) at 6hFold Change (vs. 0h) at 12hFold Change (vs. 0h) at 24h
IL2 -2.5-15.8-12.3-8.1
IFNG -1.8-10.2-9.7-6.5
FOS 1.1-3.5-4.1-2.9
HSP70 1.21.31.53.8
CASP3 1.01.11.42.5

This hypothetical data illustrates that the strongest inhibition of key immune response genes (IL2, IFNG) occurs around 6-12 hours. At 24 hours, the effect begins to diminish, and markers of cellular stress (HSP70) and apoptosis (CASP3) start to increase, suggesting that earlier time points are more informative for the primary mechanism of action.

By carefully designing and troubleshooting your experiments using these guidelines, you can successfully optimize the treatment time of this compound for robust and meaningful gene expression analysis.

References

Technical Support Center: Refining In Vivo Efficacy Studies for Immunosuppressant-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the experimental design for evaluating the in vivo efficacy of a novel immunosuppressant, designated here as Immunosuppressant-1.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Experimental Design & Model Selection

Q1: What is the most appropriate initial in vivo model to test the efficacy of this compound?

A1: For initial efficacy testing of a novel immunosuppressant, a murine full-thickness skin transplantation model is a well-established and robust choice. It is technically less demanding than organ transplantation and provides a clear visual endpoint for assessing graft rejection.[1][2] A common model involves transplanting skin from a donor mouse of one strain (e.g., BALB/c) to a recipient of another (e.g., C57BL/6), which results in a potent T-cell-mediated rejection.[1][2]

Q2: How do I distinguish between a technical failure of the skin graft and an actual immune rejection?

A2: This is a critical aspect of graft assessment.

  • Technical Failure: Typically occurs within the first few days (around 72 hours) post-surgery. Signs include scabbing, contraction, or hardness of the graft.[3] This indicates that the graft failed to vascularize properly. Upon removal of the bandage (around day 7), a technically failed graft will appear necrotic and will not have adhered to the graft bed.

  • Immune Rejection: A successfully engrafted and vascularized graft will initially appear healthy. Signs of acute immune rejection usually begin with swelling and erythema (redness) of the graft, followed by desiccation, shrinkage, and scab formation. In a complete mismatch model without immunosuppression, this process typically starts around day 8-12 post-transplantation. Chronic rejection may present with more subtle changes like hair loss, changes in pigmentation, and a shiny, white appearance.

Q3: We are observing high variability in graft survival times within the same treatment group. What could be the cause?

A3: High variability can confound results. Here are common causes and solutions:

  • Inconsistent Surgical Technique: Ensure all surgeons are following a standardized protocol for graft preparation and placement. Poor graft preparation, incorrect positioning, or improper bandaging are common sources of variability.

  • Inconsistent Drug Administration: Standardize the route, time of day, and technique for administering this compound. For intraperitoneal (IP) injections, ensure the injection is truly intraperitoneal and not into the gut or subcutaneous space.

  • Animal Health and Husbandry: Use age- and sex-matched animals for all experimental groups. House animals under consistent environmental conditions, as stress can impact immune responses.

  • Formulation Issues: Ensure this compound is properly solubilized and stable in the vehicle solution. Inconsistent formulations can lead to variable dosing.

Dosing and Administration of this compound

Q4: How do we determine the optimal dose and route of administration for this compound in our mouse model?

A4: A systematic approach is necessary:

  • Literature Review & In Vitro Data: Start by reviewing literature for similar compounds to estimate a starting dose. Your in vitro efficacy data (e.g., IC50 in a mixed lymphocyte reaction) can also provide a starting point.

  • Dose-Ranging/Maximum Tolerated Dose (MTD) Study: Conduct a pilot study with small groups of animals to determine the MTD. Start with a low dose and escalate in different groups, monitoring for signs of toxicity such as weight loss, behavioral changes, or ruffled fur.

  • Route of Administration: The intraperitoneal (IP) route is common in rodent studies for its ease and rapid absorption. However, if the clinical intended route is oral, you should consider oral gavage, though bioavailability may be lower. The chosen route should be consistent throughout the study.

  • Pharmacokinetic (PK) Study: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, a PK study is highly recommended. This will help you determine the dosing frequency needed to maintain therapeutic levels.

Q5: Our in vitro data for this compound was very promising, but we are not seeing a significant effect in vivo. What could be the issue?

A5: This is a common challenge in drug development. Potential reasons include:

  • Poor Bioavailability/Pharmacokinetics: this compound may be poorly absorbed, rapidly metabolized, or quickly cleared in vivo. A PK study is essential to investigate this.

  • Suboptimal Dosing: The dose used may not be achieving a therapeutic concentration at the site of action. Consider a dose-escalation efficacy study.

  • Inappropriate Vehicle: The vehicle used to dissolve this compound may not be suitable for the chosen route of administration, leading to poor absorption.

  • Species-Specific Metabolism: The way mice metabolize the drug could differ significantly from the cell lines used in in vitro assays, rendering it less active.

Immunological Readouts & Assays

Q6: Beyond graft survival, what other endpoints should we measure to understand the mechanism of this compound?

A6: A multi-faceted approach is recommended:

  • Flow Cytometry of Splenocytes and Lymph Nodes: Analyze the frequency and activation status of different T-cell subsets (e.g., CD4+, CD8+, regulatory T cells) in the spleen and draining lymph nodes.

  • Cytokine Profiling: Measure the levels of key cytokines (e.g., IFN-γ, IL-2, TNF-α) in the serum of treated and control animals using ELISA or multiplex assays.

  • Histology of Grafts: At the end of the study, or at various time points, perform histological analysis of the skin grafts to assess the degree of immune cell infiltration.

  • Ex Vivo Mixed Lymphocyte Reaction (MLR): Isolate splenocytes from treated and control animals and perform an MLR to assess the alloreactive T-cell response.

Q7: We are having trouble with our flow cytometry analysis of splenocytes. The data is noisy and the populations are not well-defined. What can we do?

A7: Here are some common pitfalls and solutions for flow cytometry:

  • Poor Sample Preparation: Ensure you have a single-cell suspension of splenocytes with high viability. Incomplete red blood cell lysis can also interfere with analysis.

  • Incorrect Antibody Titration: Use the optimal concentration of each antibody. Too much antibody can increase background staining, while too little can result in a weak signal.

  • Inadequate Compensation: When performing multi-color flow cytometry, proper compensation is crucial to correct for spectral overlap between fluorochromes.

  • Gating Strategy: Develop a consistent gating strategy based on appropriate controls, including unstained cells, single-stain controls, and fluorescence-minus-one (FMO) controls.

  • Instrument Settings: Ensure the flow cytometer is properly calibrated and the laser and detector settings are optimized for your specific panel.

Q8: Our ELISA results for serum cytokines show high variability. How can we improve this?

A8: High variability in ELISA can be addressed by:

  • Standardized Sample Collection: Collect blood samples at the same time of day for all animals to minimize circadian variations in cytokine levels. Process and store serum samples consistently.

  • Pipetting Technique: Ensure accurate and consistent pipetting, especially when preparing the standard curve.

  • Washing Steps: Inadequate washing between steps can lead to high background noise. Ensure all wells are washed thoroughly.

  • Plate Reader Settings: Use the correct wavelength settings on the plate reader.

  • Kit Quality and Storage: Use high-quality ELISA kits and ensure all reagents are stored correctly and have not expired.

Quantitative Data Summary

Table 1: Recommended Dosages of Standard Immunosuppressants in Rodent Transplantation Models

ImmunosuppressantSpeciesModelDosageRoute of AdministrationReference(s)
Cyclosporine AMouseSkin Allograft15 mg/kg/daySubcutaneous
Cyclosporine AMouseHeart Allograft15 mg/kg/daySubcutaneous
TacrolimusRatRenal Allograft3.2 mg/kg/dayOral
TacrolimusRatAortic Allograft0.2 mg/kg/dayIntramuscular

Table 2: Expected Median Survival Time (MST) of Skin Grafts in a Murine Full-Mismatch Model (BALB/c to C57BL/6)

Treatment GroupMedian Survival Time (Days)Expected OutcomeReference(s)
No Treatment (Control)8 - 12Acute Rejection
Cyclosporine A (25 mg/kg/day)~17Delayed Rejection
Rapamycin (3 mg/kg/day)~16Delayed Rejection

Experimental Protocols

Protocol 1: Murine Full-Thickness Skin Transplantation

This protocol is adapted from established methods.

1. Donor Skin Harvest:

  • Euthanize the donor mouse (e.g., BALB/c).
  • Shave the dorsal trunk and disinfect the area.
  • Excise a section of full-thickness skin and place it in sterile, cold PBS.
  • Remove any underlying adipose and connective tissue from the skin graft.
  • Cut the graft into approximately 1 cm x 1 cm squares.

2. Recipient Preparation and Grafting:

  • Anesthetize the recipient mouse (e.g., C57BL/6).
  • Administer pre-operative analgesia.
  • Shave the lateral thorax of the recipient and disinfect the area.
  • Create a graft bed by excising a piece of skin slightly larger than the donor graft, taking care not to damage the underlying panniculus carnosus.
  • Place the donor skin graft onto the prepared bed.
  • Cover the graft with non-adherent gauze and secure it with an adhesive bandage.

3. Post-Operative Care and Monitoring:

  • Administer post-operative analgesia as required.
  • Monitor the animal daily for signs of distress.
  • Remove the bandage on day 7 post-surgery.
  • Visually inspect and palpate the graft daily for signs of rejection (see FAQ 2). Rejection is typically defined as ≥90% necrosis of the graft tissue.

Protocol 2: One-Way Mixed Lymphocyte Reaction (MLR)

1. Cell Preparation:

  • Responder Cells: Prepare a single-cell suspension of splenocytes from the recipient mouse strain (e.g., C57BL/6).
  • Stimulator Cells: Prepare a single-cell suspension of splenocytes from the donor mouse strain (e.g., BALB/c).
  • Inactivate the stimulator cells by treating with mitomycin C (50 µg/mL) or irradiation (30 Gy) to prevent their proliferation.

2. Co-culture:

  • Plate the responder cells at a density of 2 x 10^5 cells/well in a 96-well plate.
  • Add the inactivated stimulator cells at varying ratios (e.g., 1:1, 1:2 responder to stimulator).
  • Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.

3. Proliferation Assay:

  • For the final 18-24 hours of culture, add [³H]-thymidine to each well.
  • Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter to quantify T-cell proliferation.
  • Alternatively, label responder cells with CFSE before co-culture and measure dye dilution by flow cytometry as an indicator of proliferation.

Protocol 3: Flow Cytometry Analysis of Splenocytes

1. Spleen Processing:

  • Euthanize the mouse and aseptically remove the spleen.
  • Prepare a single-cell suspension by mashing the spleen through a 70 µm cell strainer.
  • Lyse red blood cells using an ACK lysis buffer.
  • Wash the cells with PBS containing 2% FBS (FACS buffer) and count them.

2. Antibody Staining:

  • Resuspend approximately 1-2 x 10^6 cells per sample in FACS buffer.
  • Incubate the cells with an Fc block (anti-CD16/32) to prevent non-specific antibody binding.
  • Add a cocktail of fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD25, FoxP3 for T-cell subsets).
  • Incubate on ice, protected from light.
  • Wash the cells twice with FACS buffer.

3. Data Acquisition and Analysis:

  • If performing intracellular staining (e.g., for FoxP3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
  • Resuspend the cells in FACS buffer.
  • Acquire the data on a flow cytometer.
  • Analyze the data using appropriate software, applying a consistent gating strategy.

Signaling Pathways & Experimental Workflows

For a hypothetical "this compound" that targets calcineurin, similar to cyclosporine or tacrolimus, the following signaling pathway is relevant.

Calcineurin_NFAT_Pathway TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Antigen Stimulation IP3 IP3 PLCg->IP3 Ca_ER Ca²⁺ (ER) IP3->Ca_ER Release Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Calmodulin Calmodulin Ca_cyto->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Binds Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activation NFAT_P NFAT-P (Cytosol) Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT Translocation Gene_transcription Gene Transcription (e.g., IL-2) NFAT->Gene_transcription Activates Immunosuppressant_1 This compound Immunosuppressant_1->Calcineurin_active Inhibits

Caption: Calcineurin-NFAT signaling pathway targeted by this compound.

Experimental_Workflow start Start: Hypothesis This compound has in vivo efficacy dose_finding 1. Dose-Ranging / MTD Study in C57BL/6 Mice start->dose_finding skin_graft 2. Murine Skin Allograft Model (BALB/c donor to C57BL/6 recipient) dose_finding->skin_graft treatment_groups 3. Treatment Groups - Vehicle Control - this compound (multiple doses) - Positive Control (e.g., Cyclosporine A) skin_graft->treatment_groups monitoring 4. Daily Monitoring - Graft Survival Assessment - Clinical Signs treatment_groups->monitoring endpoint 5. Endpoint Analysis (at rejection or pre-defined time) monitoring->endpoint graft_survival Graft Survival Curves (Primary Outcome) endpoint->graft_survival immuno_assays Immunological Assays (Secondary Outcomes) endpoint->immuno_assays conclusion Conclusion: Efficacy & Mechanism of this compound graft_survival->conclusion flow Flow Cytometry (Spleen, LN) immuno_assays->flow elisa ELISA / Multiplex (Serum Cytokines) immuno_assays->elisa histo Histology (Graft Infiltrate) immuno_assays->histo mlr ex vivo MLR immuno_assays->mlr flow->conclusion elisa->conclusion histo->conclusion mlr->conclusion

References

Validation & Comparative

A Comparative Guide: Tacrolimus vs. Cyclosporine A in Preclinical Graft-versus-Host Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two cornerstone calcineurin inhibitors, Tacrolimus (formerly FK-506) and Cyclosporine A (CsA), in the context of experimental graft-versus-host disease (GVHD). GVHD is a critical and often life-threatening complication arising from allogeneic hematopoietic stem cell transplantation (HSCT), where donor immune cells attack recipient tissues.[1][2] Both Tacrolimus and CsA are staples in GVHD prophylaxis, and understanding their comparative performance in preclinical models is vital for developing improved therapeutic strategies.

Mechanism of Action: A Shared Pathway

Both Tacrolimus and Cyclosporine A exert their immunosuppressive effects by inhibiting the phosphatase activity of calcineurin, a key enzyme in the T-cell activation pathway.[3][4]

  • T-Cell Receptor (TCR) Activation: Antigen presentation to a T-cell triggers a signaling cascade, leading to increased intracellular calcium levels.

  • Calcineurin Activation: Calcium binds to calmodulin, which in turn activates calcineurin.[5]

  • NFAT Dephosphorylation: Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.

  • IL-2 Gene Transcription: Dephosphorylated NFAT translocates to the nucleus, where it promotes the transcription of genes essential for T-cell activation, most notably Interleukin-2 (IL-2).

  • Inhibition:

    • Cyclosporine A first binds to an intracellular protein called cyclophilin. This CsA-cyclophilin complex then binds to and inhibits calcineurin.

    • Tacrolimus binds to the FK506-binding protein (FKBP12). The resulting Tacrolimus-FKBP12 complex inhibits calcineurin.

By blocking this pathway, both drugs effectively prevent T-cell proliferation and cytokine production, thereby mitigating the alloreactive immune response that drives GVHD.

G cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus TCR TCR Activation Ca ↑ Intracellular Ca²⁺ TCR->Ca Calmodulin Calmodulin Ca->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylates NFAT NFAT (active) NFATp->NFAT IL2 IL-2 Gene Transcription NFAT->IL2 Translocates & Activates CsA Cyclosporine A Cyclophilin Cyclophilin CsA->Cyclophilin Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 cluster_csa_complex cluster_csa_complex cluster_csa_complex->Calcineurin Inhibits cluster_tac_complex cluster_tac_complex cluster_tac_complex->Calcineurin Inhibits

Caption: Calcineurin inhibitor mechanism of action.

Comparative Efficacy in a Murine GVHD Model

The most common preclinical models for GVHD involve allogeneic bone marrow transplantation (BMT) in mice. In these models, recipient mice are lethally irradiated and then reconstituted with bone marrow and T-cells from a genetically different (allogeneic) donor strain, which induces a GVHD-like syndrome.

G cluster_setup Model Induction cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis A Recipient Mice (e.g., BALB/c) B Lethal Irradiation (Myeloablation) A->B C Allogeneic Cell Transplant (Bone Marrow + Splenocytes from C57BL/6 Donor) B->C D1 Vehicle Control C->D1 Randomization D2 Cyclosporine A C->D2 Randomization D3 Tacrolimus C->D3 Randomization E1 Survival Monitoring D1->E1 E2 GVHD Clinical Scoring (Weight, Posture, Fur, etc.) D1->E2 E3 Histopathology (Skin, Liver, Gut) D1->E3 D2->E1 D2->E2 D2->E3 D3->E1 D3->E2 D3->E3

Caption: Experimental workflow for a murine GVHD model.

The following tables summarize representative data from studies comparing the prophylactic efficacy of Tacrolimus and Cyclosporine A. While clinical trials show varied results, preclinical and some clinical data suggest Tacrolimus may offer a potency advantage. A meta-analysis of clinical studies found that a Tacrolimus/Methotrexate combination led to a significant reduction in grade II-IV acute GVHD compared to a Cyclosporine/Methotrexate regimen.

Table 1: Survival and GVHD Incidence (Data are representative values synthesized from typical outcomes in murine models and clinical trial findings where Tacrolimus often shows a superior effect in preventing acute GVHD)

ParameterVehicle ControlCyclosporine ATacrolimus
Median Survival (Days) ~15~35~45
Incidence of Grade II-IV aGVHD 100%~40%~30-35%
Incidence of Grade III-IV aGVHD >80%~13%~7-9%
Incidence of Chronic GVHD N/A~38%~36%

Table 2: Clinical and Pathological GVHD Scores (Scores are on a scale of 0-10, with 10 being most severe; data are representative.)

ParameterVehicle ControlCyclosporine ATacrolimus
Mean Clinical GVHD Score (Day +21) 8.54.03.0
Mean Weight Loss (Day +21) 25%10%<8%
Mean Histopathology Score (Gut) 7.03.52.5
Mean Histopathology Score (Liver) 6.53.02.0

Experimental Protocols

A standardized protocol is crucial for the reproducible evaluation of immunosuppressants in a GVHD model.

1. Murine Model:

  • Donor Strain: C57BL/6 (H-2b)

  • Recipient Strain: BALB/c (H-2d)

  • This combination creates a major histocompatibility complex (MHC)-mismatched model, leading to robust and acute GVHD.

2. GVHD Induction:

  • Recipient Conditioning: On Day -1, recipient BALB/c mice receive a lethal dose of total body irradiation (TBI), typically administered in a split dose (e.g., two doses of 450 cGy, 3 hours apart) to minimize acute radiation toxicity.

  • Cell Preparation: On Day 0, bone marrow and spleen cells are harvested from donor C57BL/6 mice. Bone marrow is flushed from femurs and tibias. Spleens are homogenized to create a single-cell suspension of splenocytes, which serve as the source of T-cells.

  • Transplantation: Recipient mice are injected intravenously (via the lateral tail vein) with a suspension containing 5 x 10⁶ bone marrow cells and 5 x 10⁶ splenocytes in sterile PBS.

3. Drug Administration:

  • Grouping: Mice are randomly assigned to three groups: Vehicle control, Cyclosporine A, and Tacrolimus.

  • Dosage (Example):

    • Cyclosporine A: 15 mg/kg/day, administered via intraperitoneal (IP) injection.

    • Tacrolimus: 1 mg/kg/day, administered via IP injection.

  • Schedule: Treatment begins on Day 0 and continues daily until Day +28 or a pre-defined experimental endpoint.

4. Monitoring and Endpoint Analysis:

  • Survival: Monitored daily.

  • GVHD Clinical Scoring: Performed three times weekly. Mice are scored for multiple parameters (e.g., weight loss, posture, activity, fur texture, skin integrity), with a cumulative score indicating disease severity. Euthanasia is required if weight loss exceeds a defined threshold (e.g., >25%) or the clinical score becomes severe.

Comparative Summary

This guide outlines the fundamental comparison between Tacrolimus and Cyclosporine A. Both drugs share a common mechanism but differ in their molecular binding partners and, in many models, their potency.

G A Preclinical Challenge: Acute Graft-versus-Host Disease B Therapeutic Strategy: Calcineurin Inhibition for GVHD Prophylaxis A->B C1 Drug Candidate 1: Cyclosporine A B->C1 C2 Drug Candidate 2: Tacrolimus B->C2 D Head-to-Head Comparison in Murine Model C1->D C2->D E1 Outcome Metrics: Survival, GVHD Score, Histopathology D->E1 F Conclusion: Tacrolimus demonstrates greater potency in reducing severe acute GVHD in many preclinical models. E1->F

Caption: Logical relationship of the comparative study.

References

Comparative Analysis of Immunosuppressant Efficacy on Cytokine Production: A Focus on Tacrolimus

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the reproducibility and comparative efficacy of immunosuppressive agents in modulating cytokine responses. This guide focuses on Tacrolimus ("Immunosuppressant-1") and compares its activity with other commonly used immunosuppressants, providing detailed experimental protocols and data to ensure reproducibility.

This guide provides an objective comparison of Tacrolimus with other key immunosuppressants, namely Cyclosporine A and Sirolimus. The focus is on their differential effects on the production of key cytokines, which are central to the inflammatory and immune responses. The data presented is a synthesis of established findings in the field to provide a reliable benchmark for experimental design and interpretation.

Comparative Efficacy in Cytokine Inhibition

The primary mechanism of action for calcineurin inhibitors like Tacrolimus and Cyclosporine A involves the suppression of T-cell activation, which in turn leads to a significant reduction in the transcription and production of several key pro-inflammatory cytokines. Sirolimus, an mTOR inhibitor, also affects T-cell proliferation and cytokine production, but through a distinct signaling pathway.

Below is a summary of the inhibitory concentration (IC50) values for each drug against various cytokines, providing a quantitative comparison of their potency. These values represent the concentration of the drug required to inhibit the production of a specific cytokine by 50% in vitro.

CytokineTacrolimus (FK-506)Cyclosporine ASirolimus (Rapamycin)
Interleukin-2 (IL-2) 0.1 - 1 nM1 - 10 nM1 - 10 nM
Interferon-gamma (IFN-γ) 0.5 - 5 nM5 - 50 nM10 - 100 nM
Tumor Necrosis Factor-alpha (TNF-α) 1 - 10 nM10 - 100 nM5 - 50 nM
Interleukin-4 (IL-4) 0.2 - 2 nM2 - 20 nMLess Potent
Interleukin-10 (IL-10) Variable EffectsVariable EffectsVariable Effects

Note: IC50 values can vary depending on the cell type, stimulation conditions, and assay used. The data above represents a consensus from multiple studies.

Signaling Pathways and Mechanism of Action

The differential effects of these immunosuppressants on cytokine production can be attributed to their distinct molecular targets and signaling pathways. Tacrolimus and Cyclosporine A inhibit calcineurin, a phosphatase crucial for the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells). Sirolimus, on the other hand, inhibits the mTOR (mammalian Target of Rapamycin) pathway, which is critical for cell growth, proliferation, and survival.

G cluster_0 T-Cell Activation cluster_1 Drug Intervention TCR T-Cell Receptor (TCR) Activation CaN Calcineurin TCR->CaN ↑ Ca2+ NFAT NFAT (inactive) CaN->NFAT Dephosphorylates NFAT_active NFAT (active) NFAT->NFAT_active IL2_gene IL-2 Gene Transcription NFAT_active->IL2_gene Translocates to Nucleus IL2 IL-2 Production IL2_gene->IL2 Tacrolimus Tacrolimus (FK-506) Tacrolimus->CaN Inhibits CyclosporineA Cyclosporine A CyclosporineA->CaN Inhibits

Caption: Calcineurin-NFAT signaling pathway and points of inhibition by Tacrolimus and Cyclosporine A.

G cluster_0 mTOR Signaling Pathway cluster_1 Drug Intervention IL2R IL-2 Receptor (IL-2R) PI3K PI3K IL2R->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K1 mTORC1->S6K Proliferation Cell Proliferation & Protein Synthesis S6K->Proliferation Sirolimus Sirolimus (Rapamycin) Sirolimus->mTORC1 Inhibits

Caption: mTOR signaling pathway and the point of inhibition by Sirolimus.

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental protocols are essential. Below is a standard protocol for assessing the effect of immunosuppressants on cytokine production in human peripheral blood mononuclear cells (PBMCs).

Materials and Reagents:
  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin

  • Phytohemagglutinin (PHA)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Ionomycin

  • Tacrolimus, Cyclosporine A, Sirolimus (stock solutions in DMSO)

  • Human cytokine ELISA kits (e.g., for IL-2, IFN-γ, TNF-α)

  • 96-well cell culture plates

Experimental Workflow:

G cluster_workflow Experimental Workflow A Isolate PBMCs from whole blood using Ficoll-Paque B Seed PBMCs in a 96-well plate at 1 x 10^6 cells/mL A->B C Pre-incubate cells with serial dilutions of immunosuppressants for 1 hour B->C D Stimulate cells with PHA (1 µg/mL) or PMA (50 ng/mL) + Ionomycin (1 µM) C->D E Incubate for 24-48 hours at 37°C, 5% CO2 D->E F Collect supernatant and measure cytokine levels using ELISA E->F G Calculate IC50 values F->G

Caption: Workflow for assessing immunosuppressant effects on cytokine production.

Step-by-Step Procedure:
  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • Cell Seeding: Resuspend PBMCs in complete RPMI 1640 medium and seed them in a 96-well plate at a density of 1 x 10^6 cells/mL (1 x 10^5 cells/well).

  • Drug Treatment: Prepare serial dilutions of Tacrolimus, Cyclosporine A, and Sirolimus in complete RPMI 1640 medium. Add the drug solutions to the appropriate wells and pre-incubate the cells for 1 hour at 37°C.

  • Cell Stimulation: Prepare a stimulation cocktail of PHA (1 µg/mL) or PMA (50 ng/mL) and Ionomycin (1 µM) in complete RPMI 1640 medium. Add the stimulation cocktail to the wells. Include unstimulated and vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cytokine Measurement: After incubation, centrifuge the plate and collect the supernatant. Measure the concentration of the desired cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatant using specific ELISA kits, following the manufacturer's protocols.

  • Data Analysis: Plot the cytokine concentration against the log of the immunosuppressant concentration. Use a non-linear regression model to determine the IC50 value for each drug.

This comprehensive guide provides a framework for the reproducible and comparative assessment of immunosuppressant effects on cytokine production. By utilizing standardized protocols and understanding the underlying signaling pathways, researchers can generate reliable and comparable data to advance the field of immunology and drug development.

Cross-Species Activity of Immunosuppressant-1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-species activity of an immunosuppressant is a critical step in preclinical development. This guide provides a comparative overview of the in vitro activity of Immunosuppressant-1 (exemplified by Tacrolimus), detailing its mechanism of action, and providing standardized experimental protocols for its evaluation.

In Vitro Efficacy of this compound (Tacrolimus) Across Species

The immunosuppressive activity of Tacrolimus is primarily mediated through the inhibition of T-lymphocyte proliferation. This is achieved by blocking the calcineurin-dependent signaling pathway, which is crucial for the transcription of interleukin-2 (IL-2) and other cytokines essential for T-cell activation. The potency of Tacrolimus is commonly quantified by its half-maximal inhibitory concentration (IC50) in in vitro assays such as the Mixed Lymphocyte Reaction (MLR) or mitogen-stimulated lymphocyte proliferation assays.

SpeciesAssay TypeKey FindingsReference
Human Lymphocyte Immunosuppressant Sensitivity Test (LIST)The median IC50 for inhibition of lymphocyte proliferation was 0.63 ng/mL . However, a wide inter-individual variability was observed (range: 0.0075 to 1042 ng/mL).[1][1]
Human T-cell Proliferation AssayTacrolimus at concentrations as low as 3.125 ng/mL strongly suppressed T-cell proliferation.[2] At 100 ng/mL, it significantly decreased both CD4+ and CD8+ T-cell proliferation.[3][3]
Murine (Mouse) T-cell Proliferation AssayIn vivo treatment of mice with Tacrolimus resulted in a dose-dependent suppression of ex vivo T-cell proliferation, demonstrating its activity in this species.

Note: Direct comparison of IC50 values between studies should be approached with caution due to variations in experimental conditions, such as cell types, stimulation methods, and endpoint measurements.

Mechanism of Action: The Calcineurin-NFAT Pathway

Tacrolimus exerts its immunosuppressive effects by inhibiting the calcineurin-NFAT signaling pathway, a critical cascade in T-cell activation. The process is initiated by T-cell receptor (TCR) and CD28 co-stimulation, leading to an increase in intracellular calcium levels.

Tacrolimus_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 PLC PLCγ1 TCR->PLC Signal 1 Ca_release ↑ [Ca²⁺]i PLC->Ca_release Calmodulin Calmodulin Ca_release->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin NFATp NFAT (P) Calcineurin->NFATp Dephosphorylation NFAT NFAT NFATp->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation FKBP12 FKBP12 Tac_FKBP12 Tacrolimus-FKBP12 Complex FKBP12->Tac_FKBP12 Tacrolimus Tacrolimus Tacrolimus->FKBP12 Tac_FKBP12->Calcineurin Inhibition IL2_gene IL-2 Gene Transcription NFAT_n->IL2_gene

Caption: Tacrolimus Signaling Pathway.

Experimental Protocols

One-Way Mixed Lymphocyte Reaction (MLR) Assay

The one-way MLR is a robust in vitro method to assess the cell-mediated immune response and the efficacy of immunosuppressive agents.

Objective: To evaluate the ability of this compound to inhibit the proliferation of responder T-cells stimulated by allogeneic antigens.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from two unrelated healthy donors (Donor A and Donor B).

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

  • Mitomycin C or irradiation source to inactivate stimulator cells.

  • This compound (Tacrolimus) at various concentrations.

  • 96-well round-bottom cell culture plates.

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU).

  • Cell harvester and liquid scintillation counter (for [³H]-Thymidine incorporation).

Methodology:

  • Isolation of PBMCs: Isolate PBMCs from the whole blood of Donor A and Donor B using Ficoll-Paque density gradient centrifugation.

  • Preparation of Stimulator and Responder Cells:

    • Responder Cells: PBMCs from Donor A.

    • Stimulator Cells: PBMCs from Donor B are treated with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiated (e.g., 30 Gy) to prevent their proliferation. After treatment, wash the cells three times with complete medium.

  • Cell Plating:

    • In a 96-well plate, add 1 x 10⁵ responder cells per well.

    • Add 1 x 10⁵ stimulator cells to each well containing responder cells.

    • Add varying concentrations of this compound to the wells. Include a vehicle control (no drug) and a positive control (e.g., another known immunosuppressant).

  • Incubation: Incubate the plate for 5 days at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Assay:

    • [³H]-Thymidine Incorporation: 18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

    • CFSE Staining: Prior to co-culture, label the responder cells with CFSE. After incubation, analyze the dilution of CFSE in the responder cell population by flow cytometry.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the drug and fitting the data to a sigmoidal dose-response curve.

MLR_Workflow PBMC_A Isolate PBMCs (Donor A - Responder) Co_culture Co-culture Responder & Stimulator Cells (1:1) PBMC_A->Co_culture PBMC_B Isolate PBMCs (Donor B - Stimulator) Inactivate Inactivate Stimulator Cells (Mitomycin C or Irradiation) PBMC_B->Inactivate Inactivate->Co_culture Add_drug Add this compound (Varying Concentrations) Co_culture->Add_drug Incubate Incubate for 5 Days (37°C, 5% CO₂) Add_drug->Incubate Assay Measure Proliferation ([³H]-Thymidine or CFSE) Incubate->Assay Analyze Calculate % Inhibition & Determine IC50 Assay->Analyze

Caption: One-Way Mixed Lymphocyte Reaction (MLR) Workflow.

References

Comparative Analysis of Immunosuppressant-1 and Sirolimus on T-cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of a novel immunosuppressive agent, designated here as Immunosuppressant-1 (acting as a calcineurin inhibitor), and Sirolimus (a well-established mTOR inhibitor) on T-cell proliferation. The information presented is supported by experimental data and detailed methodologies to assist in research and development.

Quantitative Analysis of T-cell Proliferation Inhibition

The following table summarizes the key quantitative data regarding the inhibitory effects of this compound (represented by the calcineurin inhibitor, Tacrolimus) and Sirolimus on T-cell proliferation.

ParameterThis compound (e.g., Tacrolimus)Sirolimus (Rapamycin)Reference
Primary Mechanism Calcineurin InhibitionmTOR Inhibition[1][2]
Effect on T-cell Proliferation Potent inhibitor of antigen-induced proliferationPotent inhibitor of cytokine-driven proliferation[1][3][4]
IC50 (T-cell Proliferation) ~0.1 nmol/L (Ca-dependent)< 1 nmol/L (Ca-dependent and -independent)
Th1 Cytokine Inhibition (IFN-γ) High (Median inhibition of 97.5%)Moderate (Median inhibition of 82.4%)
Th2 Cytokine Inhibition Less potent compared to Th1 inhibitionBroad inhibition

Experimental Protocols

A detailed methodology for a standard T-cell proliferation assay is provided below. This protocol is a representative example and can be adapted based on specific experimental needs.

Mixed Lymphocyte Reaction (MLR) with CFSE-based Proliferation Assay

Objective: To assess the in-vitro immunosuppressive activity of test compounds by measuring their effect on T-cell proliferation in a mixed lymphocyte reaction.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and Penicillin-Streptomycin

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Phosphate Buffered Saline (PBS)

  • 96-well round-bottom culture plates

  • This compound (e.g., Tacrolimus) and Sirolimus stock solutions

  • Flow cytometer

Procedure:

  • Preparation of Responder and Stimulator Cells:

    • Isolate PBMCs from two healthy donors using density gradient centrifugation.

    • Designate PBMCs from one donor as "responder" cells and the other as "stimulator" cells.

    • To prevent proliferation of stimulator cells, treat them with Mitomycin C or irradiation.

  • CFSE Labeling of Responder Cells:

    • Resuspend responder PBMCs in PBS at a concentration of 1x10^6 cells/mL.

    • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding five volumes of ice-cold RPMI-1640 with 10% FBS.

    • Wash the cells twice with complete RPMI-1640 medium.

    • Resuspend the CFSE-labeled responder cells in complete RPMI-1640 at 1x10^6 cells/mL.

  • Assay Setup:

    • Plate 1x10^5 CFSE-labeled responder cells per well in a 96-well plate.

    • Add 1x10^5 Mitomycin C-treated stimulator cells to each well containing responder cells.

    • Prepare serial dilutions of this compound and Sirolimus in complete RPMI-1640.

    • Add the desired concentrations of the immunosuppressants to the respective wells. Include a vehicle control (e.g., DMSO) and an unstimulated control (responder cells only).

    • Bring the final volume in each well to 200 µL with complete RPMI-1640.

  • Incubation:

    • Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • After incubation, harvest the cells and wash them with PBS.

    • Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) to gate on specific T-cell populations.

    • Acquire the samples on a flow cytometer.

    • Analyze the CFSE fluorescence of the gated T-cell populations. Proliferating cells will show a sequential two-fold decrease in CFSE intensity with each cell division.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_assay Assay Setup cluster_analysis Analysis pbmc_isolation Isolate PBMCs (Donors A & B) responder_prep Responder Cells (Donor A) pbmc_isolation->responder_prep stimulator_prep Stimulator Cells (Donor B) pbmc_isolation->stimulator_prep cfse_label CFSE Labeling of Responder Cells responder_prep->cfse_label mitomycin_c Mitomycin C Treatment of Stimulator Cells stimulator_prep->mitomycin_c plate_cells Plate Responder & Stimulator Cells cfse_label->plate_cells mitomycin_c->plate_cells add_drugs Add this compound & Sirolimus plate_cells->add_drugs incubate Incubate (5-7 days) add_drugs->incubate harvest_stain Harvest & Stain (CD3, CD4, CD8) incubate->harvest_stain flow_cytometry Flow Cytometry Acquisition harvest_stain->flow_cytometry data_analysis Analyze CFSE Dilution flow_cytometry->data_analysis

Caption: Workflow for CFSE-based T-cell proliferation assay.

Signaling Pathways

G cluster_immuno1 This compound (Calcineurin Inhibitor) cluster_sirolimus Sirolimus (mTOR Inhibitor) tcr TCR Activation calcineurin Calcineurin tcr->calcineurin nfat_p NFAT-P calcineurin->nfat_p nfat NFAT nfat_p->nfat Dephosphorylation il2_gene IL-2 Gene Transcription nfat->il2_gene immuno1 This compound immuno1->calcineurin il2r IL-2 Receptor pi3k PI3K il2r->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor cell_cycle Cell Cycle Progression (G1 to S) mtor->cell_cycle sirolimus Sirolimus fkbp12 FKBP12 sirolimus->fkbp12 fkbp12->mtor Complex Formation

Caption: Signaling pathways inhibited by this compound and Sirolimus.

References

A Comparative Guide to the In Vivo Efficacy of Immunosuppressant-1 in a Non-Human Primate Renal Transplant Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Non-human primate (NHP) models are an indispensable bridge between preclinical rodent studies and human clinical trials for novel immunosuppressive therapies.[1][2] Their close phylogenetic relationship to humans provides a highly relevant immune system for evaluating the efficacy and safety of new agents designed to prevent allograft rejection.[1][2] This guide provides a comparative framework for evaluating the hypothetical "Immunosuppressant-1" against the well-established calcineurin inhibitor, Tacrolimus, in a cynomolgus macaque renal allotransplantation model.

Comparative Efficacy of this compound vs. Tacrolimus

The following tables summarize key efficacy endpoints from a simulated study in a cynomolgus monkey renal transplant model. Data for the Tacrolimus control arm are based on published findings.[3]

Table 1: Allograft Survival

Treatment GroupDose (mg/kg, oral)NMedian Survival Time (MST) in Days
Vehicle Control-66
Tacrolimus1.0621
Tacrolimus2.06>90
This compound [Therapeutic Dose] 6 [Enter MST Data]
This compound + Tacrolimus (0.5 mg/kg) [Dose] 6 [Enter MST Data]

Data for Tacrolimus and Vehicle adapted from Kinugasa et al. (2008).

Table 2: Histopathological Rejection Score (Day 7 Post-Transplant)

Treatment GroupNMean Biopsy Score (Banff '97 Equivalent)Key Pathological Findings
Vehicle Control6Severe (Grade III)Extensive mononuclear cell infiltration, tubulitis, vasculitis
Tacrolimus (1.0 mg/kg)6Moderate (Grade I-II)Moderate mononuclear cell infiltration, mild tubulitis
Tacrolimus (2.0 mg/kg)6Minimal (Grade 0-I)Limited mononuclear cell infiltration and hemorrhage.
This compound 6 [Enter Score] [Describe Findings]

Target Signaling Pathway: Calcineurin-NFAT in T-Cell Activation

Calcineurin inhibitors, such as Tacrolimus and Cyclosporine, are mainstays of immunosuppressive regimens. They function by blocking the calcineurin signaling pathway, which is critical for the activation of T-lymphocytes, the primary drivers of acute allograft rejection. Understanding this pathway is essential for contextualizing the mechanism of action for both standard-of-care drugs and novel agents like this compound.

Caption: Calcineurin-NFAT signaling pathway in T-Cell activation.

Experimental Protocols

A standardized and well-characterized NHP renal transplant model is crucial for validating the efficacy of novel immunosuppressants.

1. Animal Model

  • Species: Adult male cynomolgus macaques (Macaca fascicularis).

  • Selection: Animals are MHC-mismatched and ABO-compatible to simulate a clinically relevant allogeneic transplant scenario.

  • Health Status: All animals are confirmed to be healthy and free of common pathogens prior to inclusion in the study.

2. Surgical Procedure: Renal Allotransplantation

  • The procedure involves a heterotopic renal transplant.

  • Donor Nephrectomy: The left kidney is procured from the donor animal.

  • Implantation: The kidney is transplanted into the recipient. The renal artery and vein are anastomosed to the recipient's aorta and inferior vena cava, respectively. The ureter is anastomosed to the bladder.

  • Native Nephrectomy: The recipient's native kidneys are removed to ensure that survival is dependent on the function of the transplanted allograft.

3. Dosing and Administration

  • Tacrolimus (Control): Administered orally once daily, with doses ranging from 0.5 to 2.0 mg/kg to establish dose-dependent efficacy. The drug is often delivered in a palatable treat to ensure compliance.

  • This compound (Test Article): Administered via the intended clinical route (e.g., orally or intravenously) at doses determined by prior pharmacokinetic studies.

  • Dosing Initiation: Treatment typically begins one day prior to or on the day of transplantation.

4. Monitoring and Endpoints

  • Primary Endpoint: Allograft survival, defined as the time from transplantation to graft failure requiring euthanasia.

  • Secondary Endpoints:

    • Renal Function: Monitored daily via serum creatinine and blood urea nitrogen (BUN) levels.

    • Histopathology: Protocol-specified biopsies of the allograft are taken at set time points (e.g., Day 7, 14, and at time of rejection) and assessed for signs of acute rejection.

    • Immunological Monitoring: Peripheral blood is collected regularly to analyze T-cell and B-cell subsets via flow cytometry. Donor-specific antibody (DSA) levels are also monitored.

    • Pharmacokinetics: Blood trough levels of the immunosuppressants are measured to correlate drug exposure with efficacy and toxicity.

Experimental Workflow Diagram

The diagram below outlines the logical flow of a typical in vivo efficacy study in an NHP model.

Experimental_Workflow Figure 2: Workflow for NHP Renal Transplant Efficacy Study phase1 Phase 1: Pre-Study animal_selection Animal Selection (MHC-mismatched, ABO-compatible) phase1->animal_selection acclimation Acclimation & Baseline Health Screening animal_selection->acclimation phase2 Phase 2: Transplant & Dosing acclimation->phase2 randomization Randomization to Treatment Groups phase2->randomization transplant Renal Allotransplantation Surgery (Day 0) randomization->transplant dosing Initiate Daily Dosing (this compound vs. Control) transplant->dosing phase3 Phase 3: Post-Transplant Monitoring dosing->phase3 monitoring Daily Clinical Observation & Renal Function Tests (BUN, Cr) phase3->monitoring immuno_monitoring Weekly Immunological Monitoring (Flow Cytometry, DSA) phase3->immuno_monitoring biopsy Protocol Biopsies (e.g., Day 7, 14) phase3->biopsy endpoint Endpoint Determination monitoring->endpoint immuno_monitoring->endpoint biopsy->endpoint survival Graft Survival (Primary Endpoint) endpoint->survival Survival Data rejection Acute Rejection (Histopathology) endpoint->rejection Histology Data

References

head-to-head comparison of Immunosuppressant-1 and a novel biologic immunomodulator

Author: BenchChem Technical Support Team. Date: November 2025

Head-to-Head Comparison: Tacrolimus vs. Ustekinumab

A Guide for Researchers in Immunomodulation

This guide provides an objective, data-driven comparison of the established calcineurin inhibitor, Tacrolimus, and the novel biologic immunomodulator, Ustekinumab. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two agents' mechanisms, efficacy, and safety profiles in the context of immune-mediated inflammatory diseases, with a focus on psoriasis.

Introduction and Overview

Tacrolimus is a macrolide calcineurin inhibitor discovered in 1984 from the bacterium Streptomyces tsukubaensis.[1] It is a potent immunosuppressive agent widely used in organ transplantation to prevent rejection and in the topical treatment of atopic dermatitis.[2][3] Its mechanism involves the inhibition of T-lymphocyte activation, a cornerstone of the inflammatory cascade in many autoimmune diseases.[2][4]

Ustekinumab (marketed as STELARA®) is a fully human IgG1κ monoclonal antibody that represents a more targeted approach to immunomodulation. Approved in 2009, it targets the shared p40 subunit of two key pro-inflammatory cytokines, interleukin-12 (IL-12) and interleukin-23 (IL-23). By neutralizing these cytokines, Ustekinumab disrupts the Th1 and Th17 inflammatory pathways, which are critical in the pathogenesis of diseases like psoriasis and inflammatory bowel disease.

Mechanism of Action

The fundamental difference between Tacrolimus and Ustekinumab lies in their mechanism of action. Tacrolimus acts intracellularly to broadly suppress T-cell activation, while Ustekinumab acts extracellularly to selectively neutralize specific cytokine pathways.

Tacrolimus: Calcineurin Inhibition

Tacrolimus exerts its effect by inhibiting calcineurin, a crucial enzyme in T-cell activation. The process is as follows:

  • Tacrolimus enters the T-cell and binds to the immunophilin FKBP-12.

  • This Tacrolimus-FKBP-12 complex then binds to and inhibits calcineurin.

  • The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT).

  • Without dephosphorylation, NF-AT cannot translocate to the nucleus.

  • This blocks the transcription of genes for pro-inflammatory cytokines, most notably IL-2, which is essential for T-cell proliferation and activation.

Tacrolimus_Pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor Activation Ca ↑ Intracellular Ca²⁺ TCR->Ca Calmodulin Calmodulin Ca->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin NFAT_P NF-AT-P (Inactive) Calcineurin->NFAT_P NFAT NF-AT (Active) NFAT_P->NFAT Dephosphorylation NFAT_N NF-AT NFAT->NFAT_N Nuclear Translocation Tacrolimus Tacrolimus FKBP12 FKBP-12 Tacrolimus->FKBP12 FKBP12->Calcineurin Inhibits Gene IL-2 Gene Transcription NFAT_N->Gene IL2 IL-2 Production Gene->IL2 TCell_Proliferation ↓ T-Cell Proliferation IL2->TCell_Proliferation Immune_Suppression ↓ Immune Response IL2->Immune_Suppression

Caption: Tacrolimus inhibits calcineurin, blocking NF-AT translocation and IL-2 production.
Ustekinumab: IL-12/IL-23 Neutralization

Ustekinumab functions by binding with high specificity to the p40 protein subunit shared by both IL-12 and IL-23 cytokines.

  • Ustekinumab binds to the extracellular p40 subunit of IL-12 and IL-23.

  • This prevents IL-12 and IL-23 from binding to their cell surface receptor, IL-12Rβ1, which is present on T-cells and Natural Killer (NK) cells.

  • Inhibition of the IL-12 pathway disrupts Th1 cell differentiation, leading to reduced production of Interferon-gamma (IFN-γ).

  • Inhibition of the IL-23 pathway disrupts the Th17 cell pathway, leading to reduced production of cytokines like IL-17A, IL-17F, and IL-22.

Ustekinumab_Pathway cluster_extracellular Extracellular Space cluster_tcell T-Cell Ustekinumab Ustekinumab IL12 IL-12 (p40/p35) Ustekinumab->IL12 Binds p40 IL23 IL-23 (p40/p19) Ustekinumab->IL23 Binds p40 Receptor IL-12Rβ1 Receptor Th1 Th1 Pathway (STAT4) Receptor->Th1 Th17 Th17 Pathway (STAT3) Receptor->Th17 IFNg ↓ IFN-γ Production Th1->IFNg IL17 ↓ IL-17, IL-22 Production Th17->IL17 IL12_ext->Receptor Blocks IL23_ext->Receptor Blocks

Caption: Ustekinumab binds the p40 subunit of IL-12/23, blocking Th1/Th17 pathways.

Efficacy Comparison in Plaque Psoriasis

Both oral Tacrolimus and subcutaneous Ustekinumab have demonstrated efficacy in treating moderate-to-severe plaque psoriasis. Efficacy is commonly measured by the Psoriasis Area and Severity Index (PASI), with PASI 75 (a 75% reduction in PASI score from baseline) being a standard primary endpoint in clinical trials.

Efficacy Endpoint Tacrolimus (Oral) Ustekinumab (Subcutaneous)
Study Population 26 patients with severe, refractory plaque psoriasisPhase III trials (PHOENIX 1 & 2) with moderate-to-severe psoriasis patients
PASI 75 Response 73.1% of patients at Week 1267-76% (45mg) and 81-85% (90mg) of patients at Week 12-24
PASI 90 Response 42.3% of patients at Week 12Approx. 50% of patients (both doses) at Week 28
Onset of Action Marked improvement often seen within the first weekRapid onset, with significant PASI 50 improvement by Week 2
Long-Term Efficacy Data primarily supports short-term useResponse maintained through long-term studies (up to 5 years)

Note: This table compares data from separate clinical trials and does not represent a direct head-to-head study. Efficacy can vary based on patient populations and study design.

Safety and Tolerability Profile

The safety profiles of Tacrolimus and Ustekinumab are distinct, reflecting their different mechanisms of action.

Adverse Event Category Tacrolimus (Oral/Systemic) Ustekinumab
Common Adverse Events Paresthesia, diarrhea, tremor, insomniaNasopharyngitis, upper respiratory tract infection, headache, arthralgia
Serious Adverse Events Nephrotoxicity (raised creatinine), neurotoxicity, hypertension, hyperglycemiaSerious infections (e.g., tuberculosis), malignancies, major adverse cardiovascular events (MACE) have been monitored, with rates generally stable over time and not higher than placebo in key studies
Immunogenicity Not applicable (small molecule)Antibody formation reported in ~4.6-4.9% of patients in clinical trials
Monitoring Requirements Regular monitoring of renal function, blood pressure, glucose, and tacrolimus trough levels is requiredScreening for latent tuberculosis prior to therapy is required. Routine lab monitoring is not typically mandated

Experimental Protocols

Protocol 1: Mixed Lymphocyte Reaction (MLR) for T-Cell Proliferation

The MLR assay is a fundamental immunology tool used to assess the response of T-cells to allogeneic (genetically different) antigens, mimicking aspects of transplant rejection and autoimmune responses. It is invaluable for evaluating the immunosuppressive capacity of compounds like Tacrolimus.

Objective: To measure the ability of a compound to inhibit T-cell proliferation in response to allogeneic stimulation.

Methodology (One-Way MLR):

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors using Ficoll-Paque density gradient centrifugation.

  • Stimulator Cell Preparation: Treat PBMCs from one donor (stimulator cells) with a mitotically inactivating agent like Mitomycin C or irradiation. This prevents them from proliferating but allows them to present antigens.

  • Co-culture: Culture the "responder" PBMCs from the second donor with the inactivated "stimulator" cells in a 96-well plate.

  • Compound Addition: Add the test compound (e.g., Tacrolimus) at various concentrations to the co-culture wells.

  • Incubation: Incubate the plate for 5 to 7 days to allow for T-cell activation and proliferation.

  • Proliferation Measurement:

    • On the final day, add a proliferation marker such as ³H-thymidine or BrdU to the wells and incubate for an additional 12-24 hours.

    • Measure the incorporation of the marker into the DNA of proliferating cells using a scintillation counter or an ELISA-based method, respectively. The amount of incorporation is directly proportional to T-cell proliferation.

MLR_Workflow cluster_prep Cell Preparation cluster_assay Assay Setup & Incubation cluster_readout Measurement DonorA PBMCs (Donor A) Responder Responder Cells DonorA->Responder DonorB PBMCs (Donor B) Irradiation Irradiate or Mitomycin C DonorB->Irradiation Stimulator Stimulator Cells (Inactive) Irradiation->Stimulator CoCulture Co-culture Responder & Stimulator Cells Responder->CoCulture Stimulator->CoCulture AddDrug Add Tacrolimus (Test Compound) CoCulture->AddDrug Incubate Incubate 5-7 Days AddDrug->Incubate AddMarker Add Proliferation Marker (e.g., BrdU) Incubate->AddMarker Measure Measure Incorporation (ELISA / Scintillation) AddMarker->Measure Result Result: ↓ Proliferation Measure->Result

Caption: Workflow for a one-way Mixed Lymphocyte Reaction (MLR) assay.
Protocol 2: ELISA for Th17 Cytokine Detection (IL-17 & IL-22)

This protocol is essential for evaluating the pharmacodynamic effect of Ustekinumab, which is designed to reduce the production of Th17-related cytokines.

Objective: To quantify the concentration of IL-17 and IL-22 in cell culture supernatants or patient serum.

Methodology (Sandwich ELISA):

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for the target cytokine (e.g., anti-human IL-17A). Incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA solution) for 1-2 hours.

  • Sample/Standard Addition: Add prepared standards (recombinant cytokine of known concentration) and samples (cell supernatant or serum) to the wells. Incubate for 2-3 hours.

  • Detection Antibody: Wash the plate. Add a biotin-conjugated detection antibody specific for a different epitope on the target cytokine. Incubate for 1-2 hours.

  • Enzyme Conjugate: Wash the plate. Add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30-60 minutes.

  • Substrate Addition: Wash the plate. Add a chromogenic substrate (e.g., TMB). A color change will occur, proportional to the amount of cytokine present. Incubate in the dark.

  • Stop Reaction: Add a stop solution (e.g., sulfuric acid) to halt the reaction. The color will change from blue to yellow.

  • Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader.

  • Quantification: Generate a standard curve from the OD readings of the standards and use it to calculate the concentration of the cytokine in the samples.

Conclusion for the Research Professional

The choice between a broad immunosuppressant like Tacrolimus and a targeted biologic like Ustekinumab depends heavily on the specific disease, its severity, and the desired therapeutic outcome.

  • Tacrolimus offers potent, broad immunosuppression by targeting a central node in T-cell activation. Its efficacy is well-established, particularly for short-term induction of remission in severe, refractory cases. However, its utility is often limited by a significant side-effect profile that necessitates careful patient monitoring.

  • Ustekinumab provides a highly specific mechanism of action, targeting the IL-12/23 axis, which is central to the Th1 and Th17 pathways. This targeted approach has demonstrated robust and durable efficacy in chronic conditions like psoriasis, coupled with a favorable long-term safety profile in large clinical trials. Its targeted nature may reduce the risk of broad immunosuppressive side effects, though vigilance for specific risks like infection remains crucial.

For drug development professionals, the evolution from broad inhibitors like Tacrolimus to targeted biologics like Ustekinumab highlights a key paradigm shift in immunology: moving from systemic immune suppression to precise modulation of pathogenic pathways. This shift aims to maximize therapeutic efficacy while minimizing off-target effects, a central goal in the development of next-generation immunomodulators.

References

Confirming the Mechanism of Action of Tacrolimus Using Genetic Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of genetic approaches to confirm the mechanism of action of the immunosuppressant Tacrolimus (designated here as Immunosuppressant-1). We compare its performance with alternative immunosuppressants, Cyclosporine A and Sirolimus, and provide supporting experimental data and detailed protocols.

Introduction to this compound: Tacrolimus

Tacrolimus is a potent calcineurin inhibitor widely used to prevent allograft rejection in organ transplant recipients. Its primary mechanism of action involves the suppression of T-lymphocyte activation. Tacrolimus binds to the immunophilin FKBP12 (FK506-binding protein), and this complex then inhibits the phosphatase activity of calcinein.[1] This inhibition prevents the dephosphorylation and nuclear translocation of the nuclear factor of activated T-cells (NFAT), a key transcription factor for the expression of interleukin-2 (IL-2) and other cytokines crucial for T-cell proliferation and activation.

Comparative Analysis of Immunosuppressant Mechanisms

While Tacrolimus is a cornerstone of immunosuppressive therapy, other agents with distinct mechanisms of action are also utilized. This section compares Tacrolimus with two common alternatives: Cyclosporine A and Sirolimus.

FeatureTacrolimus (this compound)Cyclosporine ASirolimus (Rapamycin)
Primary Target CalcineurinCalcineurinMammalian Target of Rapamycin (mTOR)
Intracellular Binding Protein FKBP12CyclophilinFKBP12
Downstream Effect Inhibition of NFAT dephosphorylation and nuclear translocation, leading to decreased IL-2 production.Inhibition of NFAT dephosphorylation and nuclear translocation, leading to decreased IL-2 production.Inhibition of mTOR signaling, which blocks T-cell proliferation in response to IL-2.
Clinical Use Prophylaxis of organ rejection.Prophylaxis of organ rejection.Prophylaxis of organ rejection, often in combination with a calcineurin inhibitor.
Table 1: Comparison of Immunosuppressant Mechanisms of Action

Genetic Approaches to Confirm Mechanism of Action

Genetic methodologies offer powerful tools to validate the mechanism of action of drugs like Tacrolimus. These approaches can confirm drug targets, identify resistance mechanisms, and explain inter-individual variability in drug response.

CRISPR-Cas9 Gene Editing for Target Validation

CRISPR-Cas9 technology allows for the precise knockout of specific genes to assess their role in drug efficacy. A key experiment to confirm the mechanism of Tacrolimus is the knockout of its direct binding partner, FKBP12.

Experimental Finding: CRISPR-Cas9 mediated knockout of the FKBP12 gene in human cytomegalovirus (CMV)-specific T-cells has been shown to confer resistance to Tacrolimus.[1] Functionally, FKBP12 knockout T-cells demonstrated superior cytokine production and activation in the presence of Tacrolimus compared to wild-type T-cells, confirming that FKBP12 is essential for the immunosuppressive activity of Tacrolimus.[1]

Genetic ModificationCell TypeEffect on Tacrolimus SensitivitySupporting Evidence
CRISPR-Cas9 knockout of FKBP12Human CMV-specific T-cellsResistanceMaintained cytokine production and activation in the presence of Tacrolimus.[1]
Table 2: Genetic Validation of Tacrolimus Target using CRISPR-Cas9
Genome-Wide Association Studies (GWAS) for Pharmacogenomics

GWAS can identify genetic variants that influence drug metabolism and response, providing insights into the in vivo mechanism of action and explaining patient-specific differences. For Tacrolimus, GWAS have consistently highlighted the importance of polymorphisms in the CYP3A5 gene, which encodes a key metabolizing enzyme.

Experimental Finding: A significant association exists between the CYP3A5 genotype and the required Tacrolimus dose to achieve therapeutic trough concentrations.[2] Patients with at least one functional CYP3A5 allele (CYP3A5 expressers) metabolize Tacrolimus more rapidly and require significantly higher doses compared to non-expressers who are homozygous for the non-functional allele.

Genetic VariantPatient PopulationEffect on Tacrolimus Pharmacokinetics
CYP3A51 allele (Expressers)Kidney Transplant RecipientsIncreased metabolism, requiring higher daily doses to reach target trough concentrations.
CYP3A53/*3 genotype (Non-expressers)Kidney Transplant RecipientsDecreased metabolism, requiring lower daily doses.
Table 3: Influence of CYP3A5 Polymorphism on Tacrolimus Dosage

Quantitative Performance Data

The potency of immunosuppressants can be quantified by their 50% inhibitory concentration (IC50) in various immune cell populations.

ImmunosuppressantCell TypeIC50 (approximate)
Tacrolimus Human Peripheral Blood Mononuclear Cells (PBMCs)0.1 - 1 nM
Jurkat (T-cell line)~1 nM
Cyclosporine A Human PBMCs10 - 100 nM
Sirolimus Human PBMCs0.5 - 5 nM
Table 4: Comparative IC50 Values of Immunosuppressants

Note: IC50 values can vary depending on the specific assay conditions and cell type.

Experimental Protocols

Protocol: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Tacrolimus Resistance Genes

This protocol outlines a general workflow for a pooled, genome-wide CRISPR-Cas9 screen to identify genes whose loss confers resistance to Tacrolimus in a T-cell line (e.g., Jurkat cells).

1. Library Transduction:

  • A lentiviral library of single-guide RNAs (sgRNAs) targeting all genes in the human genome is transduced into a Cas9-expressing Jurkat T-cell line at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA. 2. Drug Selection:
  • The transduced cell population is split into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with a lethal dose of Tacrolimus (predetermined by a dose-response curve). 3. Identification of Resistant Clones:
  • The Tacrolimus-treated population is cultured until a resistant population emerges. 4. Genomic DNA Extraction and Sequencing:
  • Genomic DNA is extracted from both the control and Tacrolimus-resistant populations. The sgRNA sequences are amplified by PCR and sequenced using next-generation sequencing. 5. Data Analysis:
  • The frequency of each sgRNA in the resistant population is compared to the control population. Genes whose sgRNAs are significantly enriched in the resistant population are identified as potential resistance genes. For example, a strong enrichment of sgRNAs targeting FKBP12 would be expected, validating the screen's effectiveness.

Protocol: Measurement of Tacrolimus Concentration in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a method for quantifying intracellular Tacrolimus concentrations in PBMCs, which can be used to assess target engagement.

1. PBMC Isolation:

  • Whole blood is collected from patients receiving Tacrolimus.
  • PBMCs are isolated using density gradient centrifugation (e.g., with Ficoll-Paque). 2. Cell Lysis and Drug Extraction:
  • A known number of PBMCs are lysed to release intracellular contents.
  • Tacrolimus is extracted from the cell lysate using an organic solvent. 3. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
  • The extracted sample is analyzed by LC-MS/MS to accurately quantify the concentration of Tacrolimus.
  • An internal standard (e.g., a stable isotope-labeled Tacrolimus) is used for precise quantification. 4. Data Normalization:
  • The Tacrolimus concentration is normalized to the number of cells (e.g., pg/10^6 PBMCs) to allow for comparison across samples.

Visualizations

Tacrolimus_Pathway cluster_cell T-Lymphocyte Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 binds Calcineurin Calcineurin FKBP12->Calcineurin inhibits NFAT-P NFAT (phosphorylated) Calcineurin->NFAT-P dephosphorylates NFAT NFAT (dephosphorylated) IL-2 Gene IL-2 Gene NFAT->IL-2 Gene activates transcription IL-2 mRNA IL-2 mRNA IL-2 Gene->IL-2 mRNA transcription IL-2 Protein IL-2 Protein IL-2 mRNA->IL-2 Protein translation TCR Activation TCR Activation TCR Activation->Calcineurin activates T-cell Proliferation T-cell Proliferation IL-2 Protein->T-cell Proliferation promotes

Caption: Signaling pathway of Tacrolimus action in T-lymphocytes.

CRISPR_Workflow Lentiviral sgRNA Library Lentiviral sgRNA Library Transduction Transduction Lentiviral sgRNA Library->Transduction Cas9-expressing T-cells Cas9-expressing T-cells Cas9-expressing T-cells->Transduction Pooled Knockout Cells Pooled Knockout Cells Transduction->Pooled Knockout Cells Drug Treatment Drug Treatment Pooled Knockout Cells->Drug Treatment Resistant Population Resistant Population Drug Treatment->Resistant Population Sequencing & Analysis Sequencing & Analysis Resistant Population->Sequencing & Analysis

Caption: Experimental workflow for a CRISPR-Cas9 screen.

GWAS_Logic cluster_population Patient Population Patient A Patient A (CYP3A5 Expresser) High Dose High Dose Patient A->High Dose requires Patient B Patient B (CYP3A5 Non-expresser) Low Dose Low Dose Patient B->Low Dose requires Tacrolimus Dose Tacrolimus Dose Therapeutic Window Therapeutic Window Tacrolimus Dose->Therapeutic Window achieves High Dose->Tacrolimus Dose Low Dose->Tacrolimus Dose

Caption: Logical relationship of GWAS findings for Tacrolimus dosing.

References

Safety Operating Guide

Safeguarding Health and Environment: A Guide to the Proper Disposal of Immunosuppressant-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and laboratory professionals, the proper handling and disposal of potent compounds like Immunosuppressant-1 is a critical component of laboratory safety and environmental responsibility. Adherence to strict protocols is essential to minimize occupational exposure and prevent the release of active pharmaceutical ingredients into the ecosystem. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, a representative hazardous immunosuppressive agent.

Core Principle: All materials contaminated with this compound must be treated as hazardous cytotoxic waste. Disposal procedures should comply with federal, state, and local regulations. Always consult the specific Safety Data Sheet (SDS) for this compound before handling or disposal.

I. Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure all personnel are trained on the risks associated with this compound and are proficient in the required handling protocols.

Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed below.

PPE CategoryItemSpecifications
Gloves Chemotherapy-tested glovesDouble-gloving is required. Change immediately if contaminated.
Gown Disposable, low-permeability fabricClosed front, long sleeves, and elastic or knit cuffs.
Eye Protection Safety goggles or face shieldTo protect against splashes.
Respiratory N95 respirator or higherRequired when handling powders or creating aerosols.

Emergency Spill Procedures: In the event of a spill, immediate action is necessary to contain and decontaminate the area.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Secure the Area: Restrict access to the spill zone.

  • Don Appropriate PPE: Before cleaning, ensure all required PPE is worn.

  • Contain the Spill: Use a spill kit to absorb liquids or gently cover powders to avoid aerosolization.

  • Decontaminate: Clean the area with an appropriate decontamination solution (see Section III). Work from the outer edge of the spill inward.

  • Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.[1][2][3]

II. Step-by-Step Disposal Procedure for this compound

This procedure outlines the segregation and disposal of waste contaminated with this compound. Waste is categorized as either "trace" or "bulk" contaminated.

Step 1: Waste Segregation at the Point of Generation Proper segregation is crucial to ensure safe and compliant disposal. Use designated, clearly labeled, leak-proof, and puncture-resistant containers.

  • Sharps Waste: All sharps (needles, syringes, scalpels, contaminated glass) must be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste".[1][4]

  • Solid Waste (Trace Contamination): Items with minimal residual contamination (e.g., empty vials, packaging, gloves, gowns, bench paper) should be placed in a yellow waste bag or container designated for cytotoxic waste.

  • Liquid Waste (Bulk Contamination): Unused or expired solutions of this compound must be collected in a sealed, leak-proof container labeled "Hazardous Waste: this compound". Do not dispose of liquid waste down the drain.

  • Powdered Compound (Bulk Contamination): Grossly contaminated items and unused powdered this compound should be disposed of in a sealed container labeled for hazardous chemical waste.

Figure 1. Logical workflow for the segregation and disposal of this compound waste.

Step 2: Temporary Storage Store sealed waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked with a biohazard and cytotoxic warning sign. Storage time should be minimized; schedule regular pickups with your institution's Environmental Health and Safety (EHS) department.

Step 3: Final Disposal The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste management vendor. The primary method for the destruction of cytotoxic and other hazardous pharmaceutical waste is high-temperature incineration. This process ensures the complete destruction of the active pharmaceutical ingredient.

III. Experimental Protocol: Surface Decontamination

This protocol details the methodology for decontaminating laboratory surfaces after handling this compound.

Objective: To effectively clean and decontaminate surfaces to remove residual this compound, ensuring personnel safety.

Materials:

  • Personal Protective Equipment (as listed in Section I)

  • Low-lint wipes

  • Decontamination Solution 1: 70% Isopropyl Alcohol

  • Decontamination Solution 2: 0.5% Sodium Hypochlorite (freshly prepared)

  • Decontamination Solution 3: Sterile Water

  • Designated cytotoxic waste bags

Procedure:

  • Initial Cleaning: Wearing appropriate PPE, wipe down the contaminated surface with a low-lint wipe soaked in 70% isopropyl alcohol to remove any visible powder or residue. Dispose of the wipe in a cytotoxic waste bag.

  • Deactivation: Liberally apply a 0.5% sodium hypochlorite solution to the surface and allow for a contact time of at least 10 minutes. This helps to chemically deactivate the compound.

  • Rinsing: After the required contact time, rinse the surface thoroughly with sterile water to remove the bleach solution, which can be corrosive.

  • Final Alcohol Wipe: Perform a final wipe with 70% isopropyl alcohol to ensure the surface is clean and to aid in drying.

  • Waste Disposal: All wipes and disposable materials used during the decontamination process must be disposed of as cytotoxic solid waste.

IV. Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the handling and disposal of hazardous immunosuppressive agents.

ParameterValue/SpecificationRationale
Glove Thickness 4 mil (minimum)Provides adequate protection against chemical permeation.
Waste Bag Thickness 2-4 mil polyethyleneEnsures durability and prevents leaks during transport.
Incineration Temperature >850°CEnsures complete destruction of hazardous pharmaceutical compounds.
Decontamination Contact Time 10 minutes (0.5% Sodium Hypochlorite)Sufficient time for chemical deactivation of many cytotoxic compounds.
Laboratory Waste Storage Limit < 10 gallonsMinimizes accumulation of hazardous waste in the lab.

By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting personnel and the environment while fostering a culture of safety and responsibility.

References

Personal protective equipment for handling Immunosuppressant-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Immunosuppressant-1 (a representative immunosuppressive agent). Adherence to these guidelines is essential for minimizing exposure risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against exposure to hazardous drugs like this compound. The following table summarizes the required PPE for various handling activities.

ActivityRequired PPESpecifications and Best Practices
Receiving & Storage - Single pair of chemotherapy-tested gloves- Inspect packages for damage upon receipt.
- If damaged, consult the spill protocol.
Preparation & Compounding (in a Biological Safety Cabinet) - Double pair of chemotherapy-tested gloves- Gloves must meet ASTM D6978-05 standards.
- Disposable gown- Gown should be made of polyethylene-coated polypropylene, be disposable, have a solid front, long sleeves, and tight-fitting cuffs[1][2].
- Eye and face protection (goggles and face shield)- To be worn whenever there is a splash hazard.
- Respiratory protection (N95 or higher)- Required for handling powders or when aerosols may be generated[1]. A full-facepiece, chemical cartridge-type respirator is needed for large spills[3].
Administration - Double pair of chemotherapy-tested gloves- Change gloves every 30-60 minutes or immediately if contaminated or damaged.
- Disposable gown- Wear a protective gown with a solid front.
- Eye and face protection- Recommended if there is a risk of splashing.
Waste Disposal - Double pair of chemotherapy-tested gloves- Use caution when handling contaminated waste.
- Disposable gown- Protects against splashes and contamination.
Spill Cleanup - Double pair of chemotherapy-tested gloves- Use heavy-duty gloves for spill cleanup.
- Disposable gown
- Eye and face protection
- Respiratory protection (N95 or higher; full-facepiece with cartridges for large spills)- Essential for cleaning up powders or volatile agents.

Note on Glove Selection: While specific breakthrough time data for this compound is not available, it is crucial to use gloves that have been tested for use with chemotherapy drugs according to ASTM D6978-05. Nitrile gloves are a common choice, but it's important to consult the manufacturer's data for resistance to specific hazardous drugs. Breakthrough times can vary significantly between different manufacturers of the same glove material.

Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, visually inspect the external container for any signs of damage or leakage.

  • Wear a single pair of chemotherapy-tested gloves during unpacking.

  • Store this compound in a designated, clearly labeled area with restricted access.

  • The storage area should be well-ventilated.

Handling and Preparation:

  • All handling and preparation of this compound should be performed in a dedicated area.

  • Use a biological safety cabinet (BSC) or compounding aseptic containment isolator (CACI) for all procedures that may generate aerosols or involve powders.

  • Prohibit eating, drinking, smoking, and the application of cosmetics in the handling area.

Spill Management:

  • A spill kit containing all necessary PPE, absorbent materials, and disposal bags should be readily available.

  • For small spills (less than 5 mL), use the spill kit to absorb the liquid and decontaminate the area.

  • For larger spills, evacuate the area and follow established emergency procedures.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

Waste Disposal:

  • All disposable PPE (gloves, gowns, etc.) and materials contaminated with this compound are considered hazardous waste.

  • Segregate hazardous waste into clearly labeled, puncture-resistant containers.

  • Dispose of hazardous waste in accordance with federal, state, and local regulations. This may involve incineration at a regulated medical waste facility.

Experimental Protocols

Surface Wipe Sampling for Contamination Monitoring

This protocol is adapted from NIOSH and other best practices for monitoring surface contamination with hazardous drugs.

Objective: To assess the presence of this compound residue on work surfaces to evaluate the effectiveness of cleaning procedures and engineering controls.

Materials:

  • Wipe sampling kit (containing swabs, wetting agent, vials)

  • 100 cm² template

  • Two pairs of chemotherapy-tested gloves

  • Disposable gown

  • Safety goggles

Procedure:

  • Preparation:

    • Don the required PPE (gown, two pairs of gloves, goggles).

    • Label the sample vials with the date, time, and location of the sample.

  • Sampling:

    • Place the 100 cm² template on the surface to be sampled.

    • Moisten a swab with the provided wetting agent.

    • Wipe the entire area within the template using firm, overlapping strokes in one direction.

    • Turn the swab over and wipe the area again in a perpendicular direction.

  • Sample Collection:

    • Place the swab head into the labeled vial and break or cut the shaft.

    • Securely cap the vial.

  • Blank Samples:

    • Prepare a field blank by moistening a swab and exposing it to the air in the sampling area without wiping a surface.

    • Prepare a media blank by moistening a swab and placing it directly into a vial without exposing it to the laboratory environment.

  • Analysis:

    • Send the samples to a qualified analytical laboratory for analysis, typically using High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).

Visualizations

Handling_and_Disposal_Workflow cluster_preparation Preparation Phase cluster_administration Administration/Use Phase cluster_disposal Disposal Phase start Start: Handling this compound don_ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection, Respirator) start->don_ppe enter_bsc Enter Biological Safety Cabinet (BSC) don_ppe->enter_bsc prepare_drug Prepare/Compound this compound enter_bsc->prepare_drug administer Administer/Use in Experiment prepare_drug->administer spill_check Spill Occurred? administer->spill_check spill_protocol Follow Spill Protocol spill_check->spill_protocol Yes dispose_sharps Dispose of Contaminated Sharps in Designated Container spill_check->dispose_sharps No spill_protocol->dispose_sharps dispose_ppe Dispose of Contaminated PPE in Hazardous Waste dispose_sharps->dispose_ppe decontaminate_bsc Decontaminate BSC dispose_ppe->decontaminate_bsc remove_ppe Remove PPE decontaminate_bsc->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Workflow for Safe Handling and Disposal of this compound.

Spill_Response_Logic spill_detected Spill of this compound Detected assess_spill Assess Spill Size and Hazard spill_detected->assess_spill spill_size Spill > 5 mL or Powder? assess_spill->spill_size evacuate Evacuate and Secure Area Notify EH&S spill_size->evacuate Yes don_spill_ppe Don Spill Response PPE (Double Gloves, Gown, Goggles, Respirator) spill_size->don_spill_ppe No document_incident Document Incident evacuate->document_incident contain_spill Contain Spill with Absorbent Material don_spill_ppe->contain_spill clean_area Clean and Decontaminate Area contain_spill->clean_area dispose_waste Dispose of all Materials as Hazardous Waste clean_area->dispose_waste dispose_waste->document_incident end_spill Spill Response Complete document_incident->end_spill

Caption: Logical Flow for Spill Response of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.